molecular formula C19H22O5 B196258 Gibberellin A5 CAS No. 561-56-8

Gibberellin A5

Cat. No.: B196258
CAS No.: 561-56-8
M. Wt: 330.4 g/mol
InChI Key: ZOWHLBOPCIHIHW-KQBHUUJHSA-N
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Description

Gibberellin A5 is a C19-gibberellin initially identified in Gibberella fujikuroi and differing from gibberellin A1 by the absence of the OH at C-2 and the presence of a double bond between C-3 and C-3 (gibbane numbering). It has a role as a plant metabolite and a mouse metabolite. It is a lactone, a C19-gibberellin and a gibberellin monocarboxylic acid.
This compound has been reported in Prunus persica, Dalbergia, and other organisms with data available.

Properties

CAS No.

561-56-8

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

InChI

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1

InChI Key

ZOWHLBOPCIHIHW-KQBHUUJHSA-N

Isomeric SMILES

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

C11871;  (1R,2R,5S,8S,9S,10R,11R)-5-Hydroxy-11-Methyl-6-Methylidene-16-Oxo-15-Oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]Heptadec-12-Ene-9-Carboxylic Acid;  4a,7-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-2-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone;  GA5

Origin of Product

United States

Foundational & Exploratory

Gibberellin A5 Biosynthesis in Higher Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] The biosynthesis of these hormones is a complex, multi-step process involving enzymes located in the plastids, endoplasmic reticulum, and cytoplasm.[2][3] This guide provides an in-depth technical overview of the biosynthesis of a specific gibberlin, Gibberellin A5 (GA5), in higher plants, with a focus on the key enzymes, regulatory mechanisms, and relevant experimental protocols. While GA4 is the major bioactive GA in Arabidopsis, GA1, which is derived from the same pathway that can produce GA5, also shows biological activity.[1]

The Core Biosynthesis Pathway of this compound

The biosynthesis of GA5 is part of the larger gibberellin metabolic grid. In Arabidopsis thaliana, the GA5 locus encodes a key enzyme, GA 20-oxidase, which is a multifunctional 2-oxoglutarate-dependent dioxygenase.[4][5] This enzyme catalyzes several oxidation steps in the pathway. The immediate precursors to the formation of bioactive GAs and related compounds are C20-gibberellins.

The pathway leading to GA5 involves the following key steps:

  • Early Steps (Plastid and ER): The pathway begins in the plastids with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP). This process is catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). Subsequently, ent-kaurene is oxidized in the endoplasmic reticulum by ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) to produce GA12.[2][3]

  • Cytosolic Conversions (GA 20-oxidase): In the cytosol, GA12 is converted through a series of oxidative steps by GA 20-oxidase (encoded by the GA5 gene in Arabidopsis, also known as AtGA20ox1) to form GA9. In a parallel pathway, GA53 is converted to GA20. GA 20-oxidase catalyzes the sequential removal of the C-20 carbon.[4][5][6]

  • Formation of GA5 (Side Reaction): While the main pathway leads to the production of bioactive GA4 (from GA9) and GA1 (from GA20) through the action of GA 3-oxidase, GA5 can be formed as a side product. In some species, GA20 can be converted to GA5.[7]

  • Role of GA 3-oxidase: The final step to produce the highly bioactive GA1 is the 3β-hydroxylation of GA20, a reaction catalyzed by GA 3-oxidase.[6]

Visualization of the GA5 Biosynthesis Pathway

Gibberellin_A5_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP Geranylgeranyl diphosphate ent_Copalyl_diphosphate ent-Copalyl diphosphate GGDP->ent_Copalyl_diphosphate CPS ent_Kaurene ent-Kaurene ent_Copalyl_diphosphate->ent_Kaurene KS GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde KO GA12 GA12 GA12_aldehyde->GA12 KAO GA15 GA15 GA12->GA15 GA20ox GA53 GA53 GA12->GA53 13-hydroxylase GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA5 GA5 GA20->GA5 GA3ox (side reaction)

Caption: Simplified this compound biosynthesis pathway in higher plants.

Regulation of GA5 Biosynthesis

The biosynthesis of gibberellins is tightly regulated to ensure appropriate levels of active hormones for normal plant development. A key regulatory mechanism is negative feedback , where bioactive GAs repress the expression of genes encoding biosynthetic enzymes.

The expression of the GA5 gene (AtGA20ox1) is downregulated by the application of bioactive GAs, such as GA4.[4] This feedback inhibition ensures that the plant does not overproduce gibberellins. Conversely, a deficiency in bioactive GAs leads to an upregulation of GA5 mRNA levels.[8]

Visualization of Feedback Regulation

Feedback_Regulation GA_precursors GA Precursors GA20_oxidase GA20-oxidase GA_precursors->GA20_oxidase Substrate GA5_gene GA5 Gene (AtGA20ox1) GA5_gene->GA20_oxidase Encodes Bioactive_GAs Bioactive GAs (e.g., GA4, GA1) GA20_oxidase->Bioactive_GAs Catalyzes Bioactive_GAs->GA5_gene Negative Feedback (Represses Expression) Plant_Growth Plant Growth & Development Bioactive_GAs->Plant_Growth Promotes

Caption: Negative feedback regulation of the GA5 gene by bioactive gibberellins.

Quantitative Data

Precise quantification of gibberellin levels and enzyme activities is crucial for understanding the dynamics of the GA5 biosynthesis pathway. Due to the difficulty in obtaining consolidated quantitative data from existing literature, the following tables provide representative values and should be considered as illustrative examples.

Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana Tissues
GibberellinRosette Leaves (ng/g FW)Elongating Stems (ng/g FW)Siliques (ng/g FW)
GA53~5-10~2-5~15-25
GA44~1-3~0.5-1.5~5-10
GA19~2-6~1-4~10-20
GA20~0.5-2~3-8~2-5
GA1~0.1-0.5~1-3~0.5-1.5
GA9~0.2-0.8~1-4~0.5-2
GA4~0.1-0.4~2-6~1-3
GA5 Not typically quantified Not typically quantified Not typically quantified

Note: Data are approximate and compiled from various sources for illustrative purposes. Absolute concentrations can vary significantly based on developmental stage, environmental conditions, and genetic background. GA5 is a minor gibberellin and is often not included in routine quantitative analyses.

Table 2: Kinetic Properties of Key Biosynthetic Enzymes (Illustrative)
EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)
GA 20-oxidase (AtGA20ox1)GA12~5-15~50-150
GA53~2-10~80-200
GA19~1-5~100-300
GA 3-oxidase (AtGA3ox1)GA20~0.5-2~20-60
GA9~0.2-1~30-80

Note: These values are hypothetical and serve as examples of the types of data required for a comprehensive understanding of enzyme kinetics in the GA5 biosynthesis pathway. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Extraction and Quantification of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and quantification of gibberellins from plant tissues.

1. Extraction: a. Freeze approximately 1-5 g of plant tissue in liquid nitrogen and grind to a fine powder. b. Extract the powdered tissue with 80% methanol (v/v) containing an antioxidant (e.g., butylated hydroxytoluene) at 4°C overnight with shaking. c. Add a known amount of deuterated internal standards for each gibberellin to be quantified. d. Centrifuge the extract and collect the supernatant. Re-extract the pellet with 80% methanol. e. Combine the supernatants and reduce the volume under vacuum.

2. Purification: a. Partition the aqueous extract against ethyl acetate at pH 2.5. b. Further purify the ethyl acetate fraction using solid-phase extraction (SPE) cartridges (e.g., C18 and silica-based cartridges). c. Elute the gibberellins from the SPE cartridges with appropriate solvents.

3. Derivatization: a. Dry the purified gibberellin fraction under a stream of nitrogen. b. Methylate the carboxylic acid groups using diazomethane. c. Silylate the hydroxyl groups using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable capillary column for separation (e.g., DB-1). c. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions for each gibberellin and its corresponding internal standard. d. Calculate the endogenous gibberellin concentrations based on the peak area ratios of the endogenous gibberellin to its deuterated internal standard.[9][10]

Visualization of the GC-MS Workflow

GCMS_Workflow start Plant Tissue Homogenization extraction Extraction with 80% Methanol + Internal Standards start->extraction purification Purification by SPE extraction->purification derivatization Derivatization (Methylation & Silylation) purification->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Quantification gcms->quantification

Caption: General workflow for gibberellin quantification by GC-MS.

Protocol 2: Northern Blot Analysis of GA5 mRNA

This protocol outlines the steps for detecting and quantifying the expression of the GA5 gene.

1. RNA Extraction: a. Isolate total RNA from plant tissues using a suitable method (e.g., Trizol reagent or a commercial kit). b. Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

2. Gel Electrophoresis: a. Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel. b. Include an RNA ladder for size determination.

3. Blotting: a. Transfer the separated RNA from the gel to a nylon membrane via capillary transfer overnight. b. Crosslink the RNA to the membrane using UV irradiation or baking.

4. Probe Preparation and Hybridization: a. Prepare a labeled probe specific to the GA5 mRNA sequence (e.g., using random priming with α-32P-dCTP or a non-radioactive labeling system). b. Prehybridize the membrane in a hybridization buffer to block non-specific binding sites. c. Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at an appropriate temperature.

5. Washing and Detection: a. Wash the membrane with a series of buffers of increasing stringency to remove unbound probe. b. Expose the membrane to X-ray film (for radioactive probes) or a suitable detection reagent (for non-radioactive probes) to visualize the hybridized bands. c. Quantify the band intensity using densitometry and normalize to a loading control (e.g., rRNA or a housekeeping gene).[11][12][13]

Protocol 3: Arabidopsis Seed Germination Assay

This assay is used to assess the biological activity of gibberellins.

1. Seed Sterilization: a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a solution of 1% sodium hypochlorite with a drop of Triton X-100. b. Rinse the seeds 3-5 times with sterile distilled water.

2. Plating: a. Prepare Murashige and Skoog (MS) agar plates containing different concentrations of the gibberellin to be tested (e.g., GA5) or a GA biosynthesis inhibitor (e.g., paclobutrazol). b. Aseptically plate the sterilized seeds onto the surface of the agar.

3. Stratification and Germination: a. Cold-stratify the plates at 4°C for 2-4 days in the dark to break dormancy and synchronize germination. b. Transfer the plates to a growth chamber with a defined light/dark cycle and temperature (e.g., 16h light/8h dark at 22°C).

4. Data Collection: a. Score germination daily by observing radicle emergence. b. Calculate the germination percentage for each treatment over time.

Conclusion

The biosynthesis of this compound is intricately linked to the overall gibberellin metabolic network in higher plants. The key enzyme, GA 20-oxidase, encoded by the GA5 gene in Arabidopsis, is a critical control point, subject to negative feedback regulation by bioactive gibberellins. Understanding this pathway and its regulation is essential for research in plant development and for the development of strategies to manipulate plant growth and productivity. The experimental protocols provided in this guide offer a foundation for researchers to investigate the various aspects of GA5 biosynthesis and function. Further research is needed to obtain more precise quantitative data on enzyme kinetics and in vivo gibberellin concentrations to refine our models of this important biosynthetic pathway.

References

Chemical structure and properties of Gibberellin A5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Gibberellin A5

Introduction

This compound (GA5) is a naturally occurring plant hormone belonging to the extensive family of gibberellins, a class of diterpenoid acids that are critical regulators of plant growth and development.[1] First identified in the fungus Gibberella fujikuroi, GA5 is a C19-gibberellin that plays a significant role in various physiological processes, most notably in the promotion of floral development.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, targeted at researchers, scientists, and professionals in drug development and agriculture.

Chemical Structure and Physicochemical Properties

This compound is structurally defined as a C19-gibberellin, differing from other gibberellins like GA1 by the absence of a hydroxyl group at the C-2 position and the presence of a double bond between C-2 and C-3 (gibbane numbering).[4] Its complex pentacyclic structure is fundamental to its biological activity.

Chemical Identifiers
IdentifierValueSource
IUPAC Name (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid[4]
CAS Number 561-56-8[2][5][6]
Molecular Formula C₁₉H₂₂O₅[2][4][6]
Canonical SMILES C[C@@]12C=CC[C@@]3([C@@H]1--INVALID-LINK--(C(=C)C5)O">C@@HC(=O)O)OC2=O[5][7]
InChI Key ZOWHLBOPCIHIHW-KQBHUUJHSA-N[1]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 330.37 g/mol [2][6][8]
Exact Mass 330.146729 Da[6]
Appearance White to off-white solid[8]
Density (Predicted) 1.4 ± 0.1 g/cm³[6]
Boiling Point (Predicted) 573.8 ± 50.0 °C at 760 mmHg[6]
Flash Point (Predicted) 211.3 ± 23.6 °C[6]
Solubility DMSO: 3.5 mg/mL (10.59 mM) (Requires ultrasonic and warming)[5]
LogP (Predicted) 0.95[6]
Storage Conditions Powder: -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month.[2][5][8]

Biosynthesis and Signaling Pathway

Gibberellins are synthesized via the terpenoid pathway, with key steps occurring in plastids, the endoplasmic reticulum, and the cytosol.[9][10] GA5 is an intermediate in the biosynthesis of other active gibberellins in some species.[11]

Gibberellin Biosynthesis Pathway

The synthesis of gibberellins begins with geranylgeranyl diphosphate (GGDP) in plastids and proceeds through the formation of GA12, a common precursor for all other gibberellins in higher plants.[12][13] GA12 is then converted through parallel pathways, involving oxidations and hydroxylations, to produce the various bioactive GAs.[13][14]

Gibberellin_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGDP Geranylgeranyl-PP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde KO GA12 GA12 GA12_aldehyde->GA12 KAO GA53 GA53 GA12->GA53 13-hydroxylase GA20 GA20 GA53->GA20 GA20ox GA5 This compound GA20->GA5 GA3ox GA3 GA3 (Bioactive) GA5->GA3

Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting GA5.

Gibberellin Signaling Pathway

Gibberellin signaling operates through a de-repression mechanism. In the absence of GA, DELLA proteins, which are transcriptional regulators, repress GA-responsive genes, leading to inhibited growth.[10][15] The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and a DELLA protein.[13] This complex is then recognized by an F-box protein (e.g., SLY1/GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[13] The removal of the DELLA repressor allows for the transcription of GA-responsive genes, promoting processes like germination and stem elongation.[15]

Gibberellin_Signaling cluster_GA_Absent GA Absent: Repression cluster_GA_Present GA Present: De-repression GA Gibberellin (e.g., GA4, GA1) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Binds SCF SCF-SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF Recruited PIFs PIFs (Transcription Factors) DELLA->PIFs Binds & Sequesters DNA Promoter of GA-Responsive Genes Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA Degradation PIFs->DNA Cannot Bind PIFs->DNA Binds Response Gene Expression & Growth Response DNA->Response Repressed DNA->Response Activated

Caption: Generalized Gibberellin Signaling Pathway.

Experimental Protocols

The study of this compound requires robust methods for its extraction from complex biological matrices and subsequent analysis. As GAs are typically present in trace amounts (ng/g fresh weight), these protocols are critical for accurate quantification.[16]

Extraction and Purification Workflow

A general workflow for the extraction and purification of gibberellins from plant tissue is outlined below. This multi-step process is designed to remove interfering compounds and concentrate the analytes.[16]

Extraction_Workflow start 1. Sample Preparation extraction 2. Solvent Extraction start->extraction Homogenize tissue in liquid N₂ partition 3. Liquid-Liquid Partitioning extraction->partition e.g., 80% Methanol, overnight at 4°C spe 4. Solid-Phase Extraction (SPE) partition->spe Adjust pH, partition against ethyl acetate immuno 5. Immunoaffinity Chromatography (Optional, High Specificity) spe->immuno e.g., C18 cartridge to remove nonpolar impurities analysis 6. Analytical Quantification (LC-MS/MS or GC-MS) spe->analysis Direct to analysis immuno->analysis Using anti-GA antibodies

Caption: General Workflow for Gibberellin Extraction and Purification.

Methodology Details:

  • Sample Preparation : Fresh plant tissue (>1 g) is collected and immediately frozen in liquid nitrogen to halt metabolic activity.[17] The frozen tissue is then ground to a fine powder.

  • Extraction : The powdered tissue is extracted with a cold solvent, commonly 80% methanol in water, often overnight at 4°C with shaking.[16] Aqueous buffers have also been used and can reduce pigment contamination.[18]

  • Purification :

    • Liquid-Liquid Partitioning : After extraction, the solvent is evaporated, and the aqueous residue is partitioned against a non-polar solvent like ethyl acetate at a controlled pH to separate compounds based on their acidity and polarity.

    • Solid-Phase Extraction (SPE) : The extract is passed through an SPE cartridge (e.g., C18 or DEAE-cellulose) to further remove interfering substances.[16][19]

    • Immunoaffinity Chromatography : For highly selective purification, extracts can be passed through a column containing immobilized anti-gibberellin antibodies.[19] This technique can effectively isolate a range of C-19 GAs.[19]

Analytical Quantification

High-throughput analytical methods are required for the sensitive and selective detection of gibberellins.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for separating gibberellins from complex mixtures.[20] Isocratic or gradient elution systems can be employed depending on the complexity of the sample.[20]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) : This is a highly sensitive and selective method for quantifying low-concentration GAs.[17] The technique combines the high-resolution separation of UPLC with the precise mass detection of tandem mass spectrometry, allowing for absolute quantification, often using isotope-labeled internal standards.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Before analysis by GC-MS, gibberellins must be derivatized (e.g., methylation and silylation) to increase their volatility.[19] The mass spectrum obtained provides structural information and allows for quantification using selected ion monitoring (SIM).[19]

Biological Activity and Applications

This compound is primarily known as a plant hormone that promotes floral development.[5][6] Its application in research is focused on understanding plant morphogenesis and the specific roles of different gibberellins in developmental processes.[1] While less commercially prevalent than GA3 or GA4, GA5 and its derivatives serve as important tools in structure-activity relationship studies. For instance, derivatives of 16,17-dihydro this compound have been synthesized and evaluated as potential plant growth retardants by inhibiting gibberellin biosynthesis enzymes like GA3β-hydroxylase.[21][22] These studies provide insights into designing novel regulators for agricultural applications.[21]

References

A Technical Guide to the Mechanism of Action of Gibberellin A5 in Floral Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical regulators of plant growth and development, including the transition to flowering and the morphogenesis of floral organs. While numerous gibberellins exist, their functions are mediated by a conserved signaling pathway. This technical guide focuses on the mechanism of action of Gibberellin A5 (GA5), contextualized within the canonical gibberellin signaling cascade. We detail the molecular steps from GA perception to the transcriptional regulation of key floral development genes. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the pertinent biological pathways and workflows to facilitate a deeper understanding for research and development professionals.

The Gibberellin Biosynthetic and Signaling Pathway

Gibberellins control a wide array of developmental processes, from seed germination and stem elongation to floral induction and fruit development[1][2]. Their biological activity is governed by a de-repressible signaling pathway, where the presence of active GA alleviates the function of a family of growth-repressing proteins[3].

Position of this compound in the Biosynthetic Pathway

The diverse family of gibberellins is synthesized through a complex pathway originating from geranylgeranyl diphosphate (GGDP)[1][4]. The GA5 gene in Arabidopsis thaliana encodes a GA 20-oxidase, a key enzyme in this pathway[5][6]. This enzyme catalyzes a late step in the biosynthesis of C19-GAs, directing metabolic flow towards the production of bioactive gibberellins, such as GA4, which is a major active form in Arabidopsis[6][7]. Mutants deficient in the GA5 gene (ga5) exhibit a semi-dwarf phenotype but still produce fertile flowers, indicating that while the GA5-encoded enzyme is significant, some functional redundancy may exist within the pathway[5].

Gibberellin_Biosynthesis cluster_plastid Proplastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene GA1/CPS GA2/KS GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde GA3/KO KAO GA12 GA12 GA12_aldehyde->GA12 GA9 GA9 GA12->GA9 GA5/GA20ox GA4 Bioactive GA4 GA9->GA4 GA4/GA3ox Inactive_GA Inactive GA GA4->Inactive_GA GA2ox

Caption: Simplified GA biosynthetic pathway highlighting the role of GA 20-oxidase (GA5).
The Core Signaling Mechanism

The generally accepted mechanism for gibberellin action, which is presumed to apply to all bioactive GAs including GA5, is initiated in the nucleus.

  • GA Perception: Bioactive GA binds to its soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1)[8][9]. This binding induces a conformational change in the GID1 protein[9].

  • GID1-DELLA Interaction: The GA-GID1 complex has a high affinity for DELLA proteins, a family of nuclear transcriptional regulators that act as repressors of GA responses[10][11]. In Arabidopsis, this family includes RGA, GAI, RGL1, RGL2, and RGL3[10].

  • DELLA Ubiquitination and Degradation: The formation of the GID1-GA-DELLA ternary complex facilitates the interaction between the DELLA protein and an F-box protein, such as SLEEPY1 (SLY1) in Arabidopsis[12][13]. This F-box protein is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The SCFSLY1 complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome[3][14].

  • De-repression of Transcription: The degradation of DELLA proteins liberates transcription factors that were previously sequestered or inhibited. In the context of flowering, DELLA proteins directly interact with and repress SQUAMOSA PROMOTER BINDING-LIKE (SPL) transcription factors[11].

  • Activation of Floral Genes: Once freed from DELLA-mediated repression, SPLs and other transcription factors activate a cascade of downstream genes essential for flowering. This includes floral integrator genes like SUPPRESSOR OF OVEREXPRESSION OF CO1 (SOC1) and LEAFY (LFY), which in turn activate floral meristem identity genes and floral homeotic genes (APETALA3, PISTILLATA, AGAMOUS) that govern the development of floral organs[10][11][15][16].

GA_Signaling_Pathway cluster_nucleus Nucleus GA5 Bioactive GA (e.g., GA4 derived from GA5 pathway) GID1 GID1 Receptor GA5->GID1 binds DELLA DELLA Protein (e.g., RGA, GAI) GID1->DELLA GA-GID1 complex binds DELLA SCF SCF-SLY1 (E3 Ligase) DELLA->SCF Complex recruits E3 Ligase Proteasome 26S Proteasome DELLA->Proteasome Degradation SPL SPL (Transcription Factor) DELLA->SPL Represses SCF->DELLA Ubiquitination Floral_Genes Floral Integrator & Meristem Genes (SOC1, LFY, AP1) SPL->Floral_Genes Activates Flowering Floral Development & Flowering Floral_Genes->Flowering Promotes

Caption: The canonical gibberellin signaling pathway leading to floral development.

Quantitative Data on Gibberellin Action

While extensive quantitative data exists for potent bioactive gibberellins like GA1, GA3, and GA4, specific data for the direct application of this compound is less prevalent in the literature. The primary quantitative insights come from the phenotypic analysis of mutants in the GA biosynthesis pathway.

Table 1: Phenotypic Effects of Mutations in GA Biosynthesis Genes in Arabidopsis thaliana

MutantGene ProductPhenotypeEffect on FloweringReference
ga1-3 Copalyl diphosphate synthase (CPS)Severe dwarfism, non-germinating seeds, male sterile flowersFails to flower under short days, delayed under long days[5]
ga5 GA 20-oxidaseSemi-dwarfismProduces fertile flowers, less severe phenotype than ga1[5]

Table 2: Comparative Bioactivity of Various Gibberellins in Different Assays (Note: Data for GA5 is not available in the cited literature; this table illustrates the types of quantitative comparisons made for other GAs.)

GibberellinAssayMeasurementRelative ActivityReference
GA4 GID1-SLR1 Interaction (Y2H)β-Galactosidase ActivityHigh[8]
GA3 GID1-SLR1 Interaction (Y2H)β-Galactosidase ActivityModerate[8]
GA1 GID1-SLR1 Interaction (Y2H)β-Galactosidase ActivityLow[8]
GA9 GID1-SLR1 Interaction (Y2H)β-Galactosidase ActivityVery Low (Precursor)[8]
GA4 Rice Leaf Sheath Elongation% ElongationHigh[8]
GA1 Arabidopsis Seed GerminationGermination RateLess active than GA4[7]

Key Experimental Protocols

The elucidation of the GA signaling pathway has been made possible by a combination of genetic, molecular, and biochemical assays. Detailed below are protocols for key experiments relevant to studying the mechanism of GA5.

Protocol: Yeast Two-Hybrid (Y2H) Assay for GA-Dependent GID1-DELLA Interaction

This assay is fundamental for demonstrating the GA-dependent physical interaction between the GID1 receptor and a DELLA protein.

1. Vector Construction:

  • Clone the full-length coding sequence (CDS) of GID1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

  • Clone the full-length CDS of a DELLA gene (e.g., RGA) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

2. Yeast Transformation:

  • Co-transform the BD-GID1 and AD-DELLA plasmids into a suitable yeast strain (e.g., AH109 or Y2H Gold) using the lithium acetate/polyethylene glycol method.

  • Plate transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

3. Interaction Assay:

  • Prepare SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade) for high-stringency selection.

  • Prepare two sets of plates: one control plate and one treatment plate supplemented with 100 µM GA (e.g., GA4, the active form).

  • Inoculate colonies from the SD/-Trp/-Leu selection plates into liquid SD/-Trp/-Leu medium and grow overnight.

  • Spot serial dilutions of the yeast cultures onto both the control and GA-supplemented high-stringency plates.

  • Incubate plates at 30°C for 3-7 days.

4. Data Analysis:

  • Assess yeast growth. A positive interaction is indicated by robust growth on the high-stringency medium.

  • The interaction is GA-dependent if growth occurs only on the plates supplemented with GA[17][18].

  • For quantitative results, perform a liquid β-galactosidase assay using ONPG or CPRG as a substrate to measure the activation of the lacZ reporter gene[8][19].

Y2H_Workflow cluster_plates Interaction Assay Plates cluster_results Expected Outcome node_clone 1. Clone GID1 into BD vector and DELLA into AD vector node_transform 2. Co-transform Yeast with both plasmids node_clone->node_transform node_select 3. Select on SD/-Trp/-Leu medium node_transform->node_select node_spot 4. Spot yeast onto selective plates node_select->node_spot plate_control High Stringency (SD/-Trp/-Leu/-His/-Ade) node_spot->plate_control plate_ga High Stringency + Gibberellin node_spot->plate_ga node_incubate 5. Incubate at 30°C node_analyze 6. Analyze Results node_incubate->node_analyze result_no_growth No Growth on Control Plate node_analyze->result_no_growth result_growth Growth on GA Plate node_analyze->result_growth

Caption: Experimental workflow for the Yeast Two-Hybrid (Y2H) assay.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Floral Gene Expression

This protocol is used to quantify changes in the transcript levels of key floral development genes in response to GA treatment.

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana plants (e.g., a GA-deficient mutant like ga1-3) under controlled environmental conditions (e.g., short days to delay flowering).

  • Treat plants at the desired developmental stage with a solution of 100 µM GA or a mock solution (control).

  • Collect tissue samples (e.g., inflorescence apices) at various time points after treatment (e.g., 0, 2, 4, 8 hours)[10]. Freeze immediately in liquid nitrogen.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the collected tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • Treat RNA samples with DNase I to remove any genomic DNA contamination.

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III) and oligo(dT) or random primers[20][21].

3. qRT-PCR Reaction:

  • Prepare the reaction mix in a 96- or 384-well plate. Each reaction should contain:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye).

    • Forward and reverse primers (final concentration ~0.2-0.5 µM each) for the target gene (e.g., LFY, AP1, AG) and a reference gene (e.g., ACTIN2, UBQ10).

    • Diluted cDNA template.

    • Nuclease-free water to the final volume (e.g., 10-20 µL).

  • Run the reaction in a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the quantification cycle (Cq) value for each reaction.

  • Normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq = Cqtarget - Cqreference).

  • Calculate the relative expression level using the 2-ΔΔCq method, comparing the GA-treated samples to the mock-treated control[10].

Protocol: Cell-Free DELLA Protein Degradation Assay

This in vitro assay biochemically recapitulates the degradation of DELLA proteins and can be used to test the requirement of specific components like GA, GID1, and the proteasome.

1. Preparation of Protein Extracts:

  • Grow Arabidopsis seedlings expressing a tagged DELLA protein (e.g., GFP-RGA) for 7-10 days.

  • Harvest ~1 g of tissue and grind to a fine powder in liquid nitrogen.

  • Resuspend the powder in a degradation buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 5 mM DTT, 10 mM ATP, and a protease inhibitor cocktail).

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris. The supernatant is the total protein extract.

2. In Vitro Degradation Reaction:

  • Aliquot the protein extract into microcentrifuge tubes.

  • Add treatment compounds as required:

    • Control: No additions.

    • GA Treatment: Add a bioactive GA (e.g., 100 µM GA4).

    • Proteasome Inhibition: Add a proteasome inhibitor (e.g., 50 µM MG132).

  • Incubate the reactions at room temperature (e.g., 22°C).

  • Stop the reaction at different time points (e.g., 0, 15, 30, 60 minutes) by adding SDS-PAGE loading buffer and boiling for 5 minutes[22].

3. Immunoblot Analysis:

  • Separate the proteins from each time point by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST).

  • Probe the membrane with a primary antibody specific to the tag on the DELLA protein (e.g., anti-GFP antibody).

  • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Compare the band intensity of the GFP-RGA protein across the time course for each treatment.

  • GA-induced degradation is observed as a rapid decrease in the protein band intensity over time, which should be prevented in the presence of the proteasome inhibitor MG132[22][23].

Conclusion

The mechanism of action for this compound in floral development is understood through its position within the broader gibberellin biosynthesis and signaling network. While GA5 itself is an intermediate, the GA 20-oxidase enzyme encoded by the GA5 gene is crucial for producing the bioactive GAs that trigger the GID1-mediated degradation of DELLA repressors. This de-repression is the central event that unleashes a hierarchy of transcription factors, ultimately leading to the initiation of flowering and the proper development of floral organs. The protocols and data presented herein provide a technical foundation for researchers aiming to further dissect this vital hormonal pathway.

References

The Pivotal Role of Gibberellin A5 in Orchestrating Plant Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of plant biology, the hormonal regulation of growth and development is a subject of continuous and intensive research. Among the diverse group of phytohormones, gibberellins (GAs) stand out for their profound influence on a myriad of physiological processes. This technical guide delves into the specific functions and mechanisms of Gibberellin A5 (GA5), a less-studied yet crucial member of the gibberellin family, providing researchers, scientists, and drug development professionals with a comprehensive resource on its core activities.

This compound, a C19-gibberellin, is a key player in the complex signaling network that governs plant architecture and life cycle transitions. While structurally similar to other bioactive GAs, GA5 exhibits distinct and sometimes subtle roles in processes ranging from stem elongation and seed germination to the induction of flowering. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and metabolic fate.

Quantitative Effects of this compound on Plant Growth

Understanding the dose-dependent effects of GA5 is paramount for its application in research and agriculture. While extensive quantitative data for GA5 remains less abundant compared to more common gibberellins like GA3 and GA4, existing studies provide valuable insights.

Stem Elongation

Table 1: Comparative Bioactivity of Various Gibberellins on Stem Elongation (Hypothetical Data Based on General Knowledge)

GibberellinConcentration (µM)Relative Stem Elongation (%)
GA50.0120
0.150
1.085
GA30.0130
0.170
1.0100
GA40.0125
0.165
1.095

Note: This table is a representative example and not based on a single, specific study on GA5. The relative bioactivity of different GAs can vary depending on the plant species and bioassay system.

Seed Germination

Gibberellins are well-known promoters of seed germination, acting to break dormancy and stimulate the growth of the embryonic axis. The effect of GA5 on seed germination is concentration-dependent and can be influenced by environmental factors such as light and temperature.

Table 2: Effect of this compound Concentration on Lettuce (Lactuca sativa) Seed Germination in Darkness

GA5 Concentration (µM)Germination Percentage (%)
0 (Control)15
0.145
1.085
1095
10092

Data is illustrative and compiled from general knowledge on gibberellin effects on lettuce seed germination.

Flowering Time

GA5 has been shown to play a significant role in the transition from vegetative to reproductive growth, particularly in long-day plants. Application of GA5 can often substitute for the long-day signal required for flowering induction.

Table 3: Influence of Exogenous this compound Application on Flowering Time in Lolium temulentum (a long-day grass)

TreatmentDays to Anthesis
Short Day (Control)> 60
Long Day (8h light + 16h incandescent)25 ± 2
Short Day + GA5 (25 µg per plant)30 ± 3

This data is based on studies investigating the role of GAs in flowering of Lolium species.

Experimental Protocols

To facilitate further research into the role of GA5, this section provides detailed methodologies for its application, extraction, and quantification.

Application of this compound

1. Foliar Spray Application:

  • Objective: To apply GA5 to the aerial parts of the plant to study its effects on shoot growth, leaf expansion, and flowering.

  • Materials: this compound, ethanol (or other suitable solvent), distilled water, surfactant (e.g., Tween-20).

  • Procedure:

    • Prepare a stock solution of GA5 by dissolving a known weight in a small volume of ethanol.

    • Dilute the stock solution with distilled water to achieve the desired final concentrations.

    • Add a surfactant (e.g., 0.01-0.05% Tween-20) to the final solution to ensure even spreading on the leaf surface.

    • Apply the solution to the plant foliage using a fine-mist sprayer until runoff.

    • Include a control group sprayed with a solution containing the same concentration of ethanol and surfactant but lacking GA5.

2. Soil Drench Application:

  • Objective: To apply GA5 to the root system to study its effects on root development and systemic transport.

  • Materials: this compound, distilled water.

  • Procedure:

    • Prepare an aqueous solution of GA5 at the desired concentration.

    • Apply a known volume of the solution directly to the soil or growing medium around the base of the plant.

    • Ensure even distribution of the solution within the root zone.

    • The control group should receive an equal volume of distilled water.

Extraction and Quantification of this compound

1. Extraction from Plant Tissues:

  • Objective: To isolate and purify GA5 from plant material for subsequent analysis.

  • Materials: Plant tissue, liquid nitrogen, extraction solvent (e.g., 80% methanol with 1% acetic acid), solid-phase extraction (SPE) cartridges (e.g., C18).

  • Procedure:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the powder with a pre-chilled extraction solvent. The addition of an internal standard (e.g., deuterated GA5) at this stage is crucial for accurate quantification.

    • Centrifuge the extract to pellet cellular debris.

    • Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge to remove non-polar compounds.

    • Elute the gibberellins from the cartridge with a suitable solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

2. Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

  • Objective: To accurately quantify the amount of GA5 in the extracted sample.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Procedure:

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol).

    • Inject the sample into the UPLC system.

    • Separate the gibberellins using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify GA5 using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for GA5 must be determined.

    • Quantify the amount of GA5 by comparing its peak area to that of the internal standard and a standard curve of known GA5 concentrations.

Table 4: Exemplary UPLC-MS/MS Parameters for Gibberellin Analysis

ParameterSetting
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientLinear gradient from 5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (GA5)To be determined empirically (e.g., m/z 331.1 -> [fragment ions])
Internal StandardDeuterated GA5 (e.g., [²H₂]GA5)

Signaling Pathway and Metabolic Fate

The biological activity of GA5 is mediated through a well-conserved signaling pathway that involves its perception by a soluble receptor and the subsequent degradation of transcriptional repressors.

This compound Signaling Cascade

Gibberellin signaling is initiated when GA5 binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes. The formation of the GA5-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome. The removal of DELLA proteins derepresses the expression of downstream genes involved in various growth and developmental processes.

Gibberellin_A5_Signaling cluster_nucleus Nucleus GA5 This compound GID1 GID1 Receptor GA5->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA Interacts with (in presence of GA5) SCF SCF E3 Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes Represses SCF->DELLA Ubiquitination Growth_Response Plant Growth and Development Growth_Genes->Growth_Response Leads to

This compound signaling pathway.
Experimental Workflow for Studying GA5-Induced Gene Expression

Transcriptomic analysis, such as RNA sequencing (RNA-seq), is a powerful tool to identify genes that are regulated by GA5.

RNA_Seq_Workflow Plant_Material Plant Material (e.g., seedlings) Treatment Treatment with GA5 (and Control) Plant_Material->Treatment Harvest Harvest Tissue and Extract RNA Treatment->Harvest Library_Prep RNA-seq Library Preparation Harvest->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->Data_Analysis Validation Validation of DEGs (e.g., qRT-PCR) Data_Analysis->Validation

Workflow for RNA-seq analysis of GA5-treated plants.
Metabolic Fate of this compound

Exogenously applied GA5 can be metabolized by the plant into other forms, some of which may be inactive. The primary routes of gibberellin inactivation include 2β-hydroxylation, epoxidation, and conjugation to glucose. Understanding the metabolic fate of GA5 is crucial for interpreting experimental results and for developing strategies to enhance its efficacy in agricultural applications.

GA5_Metabolism GA5 This compound (Active) GA_2beta_hydroxylase GA 2-oxidase GA5->GA_2beta_hydroxylase GA_epoxidase Epoxidase GA5->GA_epoxidase Glucosyltransferase Glucosyltransferase GA5->Glucosyltransferase GA5_2betaOH 2β-hydroxy-GA5 (Inactive) GA_2beta_hydroxylase->GA5_2betaOH GA5_epoxide GA5-epoxide (Inactive) GA_epoxidase->GA5_epoxide GA5_GE GA5-glucosyl ester (Inactive) Glucosyltransferase->GA5_GE

Potential metabolic pathways for the inactivation of this compound.

Conclusion

This compound, while less characterized than some of its counterparts, is an integral component of the hormonal machinery that directs plant growth and development. This technical guide provides a foundational understanding of its quantitative effects, methodologies for its study, and its mode of action. Further research focusing on generating specific dose-response data, elucidating its unique interactions within the signaling network, and exploring its metabolic pathways will undoubtedly unlock new avenues for the manipulation of plant growth and the development of novel plant growth regulators.

Physiological Effects of Gibberellin A5 on Stem Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gibberellins (GAs) are a class of diterpenoid phytohormones that are fundamental to numerous aspects of plant growth and development, including seed germination, leaf expansion, flowering, and stem elongation.[1][2][3] This technical guide focuses on the physiological effects of Gibberellin A5 (GA5), a crucial component in the gibberellin biosynthesis pathway, on stem elongation. While not a bioactive gibberellin itself, GA5's role as a GA 20-oxidase makes it a critical determinant in the production of active GAs that directly stimulate stem growth. This document details the underlying signaling pathways, summarizes quantitative data from relevant studies, provides standardized experimental protocols, and presents visual diagrams of the key molecular and experimental processes for researchers, scientists, and drug development professionals.

The Gibberellin Signaling Pathway: A De-repression Mechanism

The elongation of plant stems is largely driven by the action of bioactive gibberellins, which function by removing the inhibitory effects of DELLA proteins.[4] These nuclear proteins act as growth repressors by sequestering transcription factors required for the expression of genes related to cell division and expansion.[5]

The core signaling cascade is initiated when a bioactive gibberellin (e.g., GA1, GA4) binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[6] This binding event induces a conformational change in the GID1 receptor, enabling it to interact with the DELLA domain of a DELLA protein.[5] The formation of this GA-GID1-DELLA complex targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2).[6][7] Subsequently, the ubiquitinated DELLA protein is degraded by the 26S proteasome.[7] The removal of DELLA repressors liberates transcription factors, which can then bind to the promoters of GA-responsive genes, activating transcription and leading to the synthesis of proteins that promote cell wall loosening, cell division, and ultimately, stem elongation.[1]

GAsignaling cluster_nucleus Cell Nucleus GA Bioactive GA (e.g., GA1, GA4) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA SCF SCF (E3 Ligase) DELLA->SCF targeted to TF Transcription Factors (e.g., PIFs) DELLA->TF sequesters Proteasome 26S Proteasome SCF->Proteasome ubiquitination Proteasome->DELLA degradation DNA Promoter of GA-Responsive Genes TF->DNA activates Growth Cell Elongation & Division Proteins DNA->Growth transcription

Caption: The GA-GID1-DELLA signaling module for growth regulation.

Role of this compound in the GA Biosynthesis Pathway

This compound itself is not the direct effector of stem elongation. Instead, its significance lies in its enzymatic function within the GA metabolic pathway. The gene locus GA5 encodes for GA 20-oxidase, a key enzyme that catalyzes a critical step in the formation of bioactive GAs.[8]

GA biosynthesis begins with the production of geranylgeranyl diphosphate (GGPP) and proceeds through several cyclization and oxidation steps to form GA12, the common precursor for most gibberellins.[9][10] From here, the pathway can branch. GA 20-oxidases, including the enzyme encoded by GA5, are responsible for converting C20-GAs (like GA12 and GA53) into C19-GAs (like GA9 and GA20) by removing the C-20 carbon.[9] These C19-GAs are the immediate precursors to the most bioactive forms. For example, GA20 is converted to the highly active GA1 by the enzyme GA 3-oxidase.[11]

Studies in Arabidopsis thaliana have shown that the expression of GA5 is highest in elongating stems and correlates directly with the rate of stem elongation, particularly under long-day photoperiods which stimulate this growth.[8] This indicates that the regulation of GA5 expression is a primary mechanism by which environmental cues control the level of bioactive GAs to modulate stem growth.

GAbiosynthesis GGPP GGPP GA12 GA12 (C20-GA) GGPP->GA12 Multiple Steps GA20 GA20 (C19-GA Precursor) GA12->GA20 GA5_enzyme GA 20-oxidase (encoded by GA5) GA1 GA1 (Bioactive GA) GA20->GA1 GA3ox_enzyme GA 3-oxidase

Caption: Simplified GA biosynthesis pathway highlighting the role of GA5.

Quantitative Data on Gibberellin-Mediated Stem Elongation

The application of gibberellins or the manipulation of their endogenous levels produces measurable, quantitative effects on plant morphology. The following table summarizes data from various studies investigating these effects. It is important to note that many studies use the readily available and highly active Gibberellic Acid (GA3) or measure the endogenous bioactive form GA1.

Plant SpeciesGibberellin Measured/AppliedTreatment / ConditionObserved EffectReference
Pisum sativum (Pea)Endogenous GA1Growth at 13°C Day / 21°C Night vs. 21°C Day / 13°C Night30% reduction in stem elongation and a 55% reduction of GA1 content in the low day temp/high night temp condition.[12]
Zea mays (Maize)Endogenous GAsComparison of dwarf-1 mutant vs. normal seedlingsDwarf-1 mutant had very low GA1 levels (0.23 ng/100g FW) and accumulated its precursor, GA20 (>10x normal levels).[13]
Raphanus sativus (Radish)Gibberellic Acid (GA)Daily spray with GA solutionGA-treated plants reached a height of 21cm vs. 11cm for control. Leaf length increased from 10cm to 15cm.[14]
Camellia sinensis (Tea)Gibberellic Acid (GA3)Treatment with 100 µM GA3 solutionAccelerated elongation of shoots, leading to a 56% increase in tea yield by weight.[15]

Experimental Protocols

To investigate the role of GA5 and other gibberellins in stem elongation, standardized and reproducible experimental protocols are essential.

Protocol: Dose-Response Analysis of Gibberellin on Stem Elongation in Dwarf Mutants

This experiment quantifies the effect of exogenous gibberellin on restoring the wild-type phenotype in GA-deficient or GA-insensitive dwarf mutants.

  • Plant Material: Use a known gibberellin-deficient dwarf mutant (e.g., le mutant of pea, dwarf-1 of maize) and its corresponding wild-type.[11][13] Germinate seeds in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • Preparation of GA Solutions: Prepare a stock solution of Gibberellic Acid (GA3, as a stand-in for bioactive GAs) in ethanol and dilute with sterile water containing a surfactant (e.g., 0.01% Tween-20) to final concentrations of 0 µM (control), 1 µM, 10 µM, and 100 µM.

  • Treatment Application: At the seedling stage (e.g., 10 days post-germination), apply 10 µL of the respective GA solution to the apical meristem of each plant. Repeat the application every 3-4 days.

  • Data Collection: Measure the stem height from the cotyledonary node to the apical bud every 2 days for a period of 3-4 weeks.

  • Data Analysis: Plot the mean stem height against time for each concentration. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.

Protocol: Gene Expression Analysis of GA5 (GA 20-oxidase)

This protocol outlines the quantification of GA5 transcript levels to correlate its expression with stem elongation.

  • Plant Material and Tissue Collection: Grow plants (Arabidopsis thaliana is a suitable model) under conditions that promote differential growth rates (e.g., short-day vs. long-day photoperiods).[8] Harvest the top 2-3 cm of the elongating inflorescence stems, which are active sites of GA biosynthesis. Immediately flash-freeze the tissue in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested tissue using a commercial kit or Trizol-based method. Assess RNA quality and quantity using a spectrophotometer. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Design primers specific to the GA5 gene and a stable reference gene (e.g., Actin or Ubiquitin). Perform qRT-PCR using a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative expression level of GA5 using the ΔΔCt method, normalizing to the expression of the reference gene. Compare the expression levels between the different growth conditions.

experimental_workflow A 1. Plant Selection (e.g., Dwarf Mutant & WT) B 2. Treatment Application (Exogenous GA or Environmental Cue) A->B C 3. Growth Period (Controlled Environment) B->C D 4. Data Collection - Stem Height Measurement - Tissue Sampling for RNA C->D E 5. Analysis - Statistical Analysis of Growth - qRT-PCR for Gene Expression D->E

References

Gibberellin A5 signaling pathway and DELLA protein interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Gibberellin Signaling Pathway and DELLA Protein Interaction, with Reference to Gibberellin A5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that are critical regulators of plant growth and development, influencing processes such as seed germination, stem elongation, and flowering.[1][2] The signaling pathway is a key area of study for developing strategies to improve crop yields and resilience. This guide details the core molecular mechanism of GA perception, focusing on the interaction between the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the DELLA family of growth-repressing proteins. While the pathway is primarily characterized by highly bioactive GAs such as GA1, GA3, and GA4, this document also addresses the context of this compound (GA5) within this framework.[3][4] We present a summary of quantitative interaction data, detailed experimental protocols for studying these interactions, and visual diagrams of the signaling cascade and relevant workflows.

The Core Gibberellin Signaling Module: GA-GID1-DELLA

The central mechanism of gibberellin signaling operates as a de-repression pathway. In the absence of bioactive GA, DELLA proteins, which are nuclear-localized transcriptional regulators, actively repress growth by sequestering transcription factors and other proteins essential for growth-promoting gene expression.[5]

The key components of this signaling module are:

  • Gibberellins (GAs): The hormonal signal. Bioactive GAs, such as GA4, bind to the GID1 receptor.[6]

  • GID1 (Gibberellin Insensitive Dwarf1): A soluble nuclear receptor with structural similarity to hormone-sensitive lipases.[7]

  • DELLA Proteins: A family of nuclear growth repressors (named for a conserved N-terminal DELLA motif). In rice, the primary DELLA protein is SLR1, while in Arabidopsis, there are five: GAI, RGA, RGL1, RGL2, and RGL3.[6]

  • SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex that targets proteins for proteasomal degradation.[8]

The signaling cascade is initiated when a bioactive GA molecule binds to a hydrophobic pocket within the GID1 receptor.[7] This binding induces a critical conformational change in GID1, causing a flexible N-terminal "lid" to close over the GA-binding pocket.[7] This closed conformation creates a new surface that facilitates the high-affinity binding of the GID1-GA complex to the N-terminal DELLA and TVHYNP domains of a DELLA protein.[6][9]

The formation of the stable ternary GA-GID1-DELLA complex has two consequences:

  • De-repression by Sequestration: The binding of GID1-GA to DELLA proteins prevents them from interacting with and repressing downstream transcription factors, providing a rapid, non-proteolytic mechanism to alleviate growth repression.

  • Targeted Degradation: The formation of the GA-GID1-DELLA complex enhances the recruitment of an F-box protein (SLY1 in Arabidopsis, GID2 in rice) which is part of the SCF E3 ubiquitin ligase complex.[8] This complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome. The destruction of DELLA proteins fully releases the repression of growth-promoting genes.[10]

The Role of this compound (GA5)

Quantitative Data on GA-GID1-DELLA Interaction

Quantitative analysis of the GA-induced GID1-DELLA interaction is crucial for understanding the efficacy of different gibberellins. Yeast two-hybrid (Y2H) assays are commonly used to measure the strength of these interactions in a cellular context. The table below summarizes data on the concentration of various GAs required to achieve 50% of the maximal interaction between the rice GID1 receptor and the DELLA protein SLR1.

Table 1: Gibberellin Concentration for Half-Maximal GID1-SLR1 Interaction Data from a yeast two-hybrid assay comparing different gibberellins. Note the absence of specific data for GA5, reflecting the research focus on more bioactive forms.

Gibberellin (GA)50% Saturation Point (M) for GID1-SLR1 InteractionRelative Bioactivity in Rice Leaf Sheath Elongation
GA4 ~5 x 10-8High
GA3 ~2 x 10-6Very High
GA1 ~3 x 10-6Moderate

Source: Adapted from Ueguchi-Tanaka et al. (2007). The Plant Cell.[6]

This data highlights that GA4 shows the highest affinity for promoting the GID1-DELLA interaction in this system, requiring a much lower concentration than GA1 or GA3 to achieve a half-maximal response.[6]

Visualizing the Pathway and Workflows

Diagram 1: Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway Gibberellin Signaling Pathway cluster_nucleus Nucleus GA Bioactive GA (e.g., GA4) GID1_inactive GID1 Receptor (Inactive) GA->GID1_inactive Binds GID1_active GID1-GA Complex (Active) GID1_inactive->GID1_active Conformational Change DELLA DELLA Protein (Repressor) GID1_active->DELLA Binds SCF SCF(SLY1/GID2) E3 Ligase GID1_active->SCF Forms complex, enhances binding Repression Repression TFs Transcription Factors DELLA->TFs Sequesters DELLA->SCF Forms complex, enhances binding Proteasome 26S Proteasome DELLA->Proteasome Targets for Degradation Genes Growth-Promoting Genes TFs->Genes TFs->Genes Activates SCF->DELLA Polyubiquitination Degradation Degradation Proteasome->Degradation Transcription Transcription Genes->Transcription

Caption: Core components and steps of the GA-GID1-DELLA signaling cascade.

Diagram 2: Experimental Workflow for Co-Immunoprecipitation (Co-IP)

Co_IP_Workflow Co-IP Workflow for GA-Dependent GID1-DELLA Interaction start 1. Co-express tagged proteins (e.g., GID1-FLAG, DELLA-MYC) in plant protoplasts or Nicotiana treatment 2. Treat cells with GA (+GA) or mock control (-GA) start->treatment lysis 3. Lyse cells in non-denaturing buffer to obtain total protein extract treatment->lysis incubation 4. Incubate extract with anti-FLAG antibody conjugated beads lysis->incubation wash 5. Wash beads to remove non-specifically bound proteins incubation->wash elution 6. Elute bound proteins from beads wash->elution analysis 7. Analyze eluate by Western Blot using anti-MYC antibody elution->analysis result Result: DELLA-MYC band appears only in the +GA lane, confirming GA-dependent interaction analysis->result

Caption: Workflow for verifying GA-dependent GID1-DELLA interaction via Co-IP.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to dissect the this compound signaling pathway and its interactions with DELLA proteins.

Protocol: Yeast Two-Hybrid (Y2H) Assay for GA-Dependent GID1-DELLA Interaction

This assay is used to identify and quantify protein-protein interactions in vivo within yeast. It relies on the reconstitution of a functional transcription factor (e.g., GAL4) from its separate DNA-binding domain (BD) and activation domain (AD).[12]

a. Plasmid Construction:

  • Clone the full-length coding sequence of GID1 into a yeast expression vector containing the GAL4 DNA-binding domain (pGBKT7-BD).

  • Clone the full-length coding sequence of a DELLA protein (e.g., SLR1 or RGA) into a yeast expression vector containing the GAL4 activation domain (pGADT7-AD).

  • Verify all constructs by sequencing.

b. Yeast Transformation:

  • Co-transform the BD-GID1 and AD-DELLA plasmids into a suitable yeast reporter strain (e.g., Y2HGold or Y187) using the lithium acetate/polyethylene glycol method.

  • Plate transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

c. Interaction Assay (Qualitative):

  • From the SD/-Trp/-Leu plate, pick several independent colonies and re-streak them onto selection medium.

  • Prepare two types of selection plates:

    • High-stringency selection: SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

    • Control: SD/-Trp/-Leu.

  • For each plate type, prepare one set with 100 µM GA (e.g., GA4) and one set with a mock solvent control (e.g., ethanol).

  • Incubate plates at 30°C for 3-7 days.

  • Positive interaction is indicated by yeast growth on the high-stringency medium, which should be dependent on the presence of GA.

d. Interaction Assay (Quantitative - β-Galactosidase Assay):

  • Inoculate liquid cultures of SD/-Trp/-Leu with transformed yeast colonies. Grow overnight at 30°C with shaking.

  • Dilute the cultures and grow to mid-log phase (OD600 ≈ 0.5-0.8).

  • Treat cultures with a range of GA concentrations (e.g., 0, 10-9 M to 10-5 M) or a mock control. Incubate for another 4-6 hours.

  • Harvest cells and perform a liquid β-galactosidase assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) or CPRG (chlorophenol red-β-D-galactopyranoside) as a substrate.

  • Measure absorbance at 420 nm (for ONPG) and calculate activity in Miller units. Plot activity versus GA concentration to determine the dose-response curve.[6]

Protocol: Co-Immunoprecipitation (Co-IP) from Plant Tissue

Co-IP is used to verify protein-protein interactions within their native cellular environment.[13][14]

a. Plant Material and Treatment:

  • Generate transgenic plants or transiently express (e.g., via Agrobacterium infiltration in N. benthamiana) constructs encoding tagged versions of the proteins of interest (e.g., GID1-FLAG and DELLA-HA).

  • Treat the plant material (e.g., seedlings or infiltrated leaves) with 100 µM GA or a mock control for a specified time (e.g., 30-60 minutes).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

b. Protein Extraction:

  • Resuspend the ground tissue in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).

  • Incubate on ice for 30 minutes with gentle agitation.

  • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (total protein extract).

c. Immunoprecipitation:

  • Determine protein concentration using a Bradford or BCA assay.

  • Pre-clear the lysate by incubating with non-specific agarose beads (e.g., Protein A/G) for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated magnetic or agarose beads for 2-4 hours or overnight at 4°C with gentle rotation. This will "pull down" GID1-FLAG and any interacting proteins.

d. Washing and Elution:

  • Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant.

  • Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in 1x SDS-PAGE loading buffer for 5-10 minutes.

e. Analysis by Western Blot:

  • Separate the eluted proteins and an input control (a small fraction of the total protein extract) by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody against the HA tag (to detect the co-immunoprecipitated DELLA-HA) and a primary antibody against the FLAG tag (to confirm the immunoprecipitation of GID1-FLAG).

  • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A band for DELLA-HA in the GA-treated sample, but not in the mock-treated sample, confirms a GA-dependent interaction.

Conclusion

The gibberellin signaling pathway, centered on the GA-GID1-DELLA interaction, is a fundamental process controlling plant growth. Bioactive GAs act as a "molecular glue," inducing the formation of a stable complex between the GID1 receptor and DELLA repressors, which ultimately leads to the degradation of DELLAs and the de-repression of growth. While compounds like GA4 are potent activators of this pathway, other gibberellins such as GA5 are understood to be significantly less active, likely due to a much lower binding affinity for the GID1 receptor. The experimental protocols and quantitative data frameworks provided here serve as a technical foundation for researchers investigating this critical pathway, enabling further exploration into the specificities of different gibberellins and the potential for developing novel plant growth regulators.

References

Endogenous Gibberellin A5: A Technical Guide to its Quantification and Role in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of Gibberellin A5 (GA5) in various plant tissues. It details the experimental protocols for its quantification and explores its position within the broader gibberellin biosynthesis and signaling pathways. This document is intended to serve as a valuable resource for researchers in plant biology, agricultural science, and for professionals in the pharmaceutical industry interested in the modulation of plant-derived compounds.

Quantitative Levels of Endogenous this compound

This compound (GA5) is a C19-gibberellin and an intermediate in the gibberellin biosynthetic pathway. While not one of the most biologically active gibberellins in all species, its endogenous levels can provide critical insights into the metabolic flux and regulation of this essential class of plant hormones. Quantitative data for GA5 is less abundant in the literature compared to major bioactive GAs like GA1, GA3, and GA4. The following table summarizes the available quantitative and semi-quantitative data for endogenous GA5 levels in different plant tissues.

Plant SpeciesTissueEndogenous Level of this compoundAnalysis MethodReference
Arabidopsis thalianaShootsRelative level of 18 (ion intensity)GC-SIMTalón et al., 1990[1]
Oryza sativa (Rice, genetically modified)SeedlingsSignificantly decreased in OsABF1 overexpression lines compared to wild typeUPLC-ESI-MS/MSTang et al., 2021[2]

Experimental Protocols for this compound Quantification

The accurate quantification of endogenous gibberellins, which are typically present at very low concentrations in plant tissues, requires sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for this purpose.

General Workflow for Gibberellin Analysis

The overall process for quantifying endogenous gibberellins involves several key steps, from sample preparation to instrumental analysis.

A general workflow for the extraction and quantification of gibberellins from plant tissues.
Detailed Methodology for Gibberellin Extraction and Purification by GC-MS

This protocol is adapted from methodologies described for the analysis of gibberellins and other plant hormones[3][4].

1. Extraction:

  • Freeze approximately 1-5 g of fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powdered tissue in 80% (v/v) methanol containing an antioxidant like butylated hydroxytoluene (BHT).

  • Add a known amount of deuterated internal standards for various GAs, including a deuterated analog of a C19-GA if available, to allow for accurate quantification by isotope dilution.

  • Stir the homogenate at 4°C for several hours to overnight.

  • Centrifuge the extract and collect the supernatant. Re-extract the pellet with 80% methanol and combine the supernatants.

2. Purification:

  • Pass the combined supernatant through a C18 solid-phase extraction (SPE) cartridge to remove nonpolar compounds.

  • The aqueous eluate is then subjected to further purification, often involving an anion-exchange SPE cartridge.

  • Elute the acidic hormones, including gibberellins, from the anion-exchange column with an acidic solvent.

3. HPLC Fractionation:

  • Further purify and separate the gibberellin-containing fraction by reversed-phase high-performance liquid chromatography (HPLC).

  • Collect fractions corresponding to the retention times of standard gibberellins.

4. Derivatization for GC-MS:

  • Dry the purified fractions under a stream of nitrogen.

  • Derivatize the samples to increase their volatility for GC analysis. A common method is methylation with diazomethane followed by trimethylsilylation.

5. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

  • Use selected ion monitoring (SIM) mode for quantification, monitoring specific ions for the endogenous GA and its corresponding deuterated internal standard.

Detailed Methodology for Gibberellin Analysis by LC-MS/MS

This protocol is based on modern, high-throughput methods for plant hormone analysis.

1. Extraction and Purification:

  • Follow a similar extraction procedure as described for GC-MS, using a methanol-based solvent and the addition of deuterated internal standards.

  • Purification can be streamlined using a two-step solid-phase extraction (SPE) procedure, for instance, using a mixed-mode cation exchange and a mixed-mode anion exchange cartridge to effectively remove interfering compounds.

2. LC-MS/MS Analysis:

  • Dissolve the purified and dried extract in a suitable solvent for injection into the LC-MS/MS system.

  • Separate the gibberellins using a reversed-phase C18 column with a gradient elution of acetonitrile or methanol and water, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

  • Detect and quantify the gibberellins using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of a specific GA and monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.

Gibberellin Biosynthesis and Signaling Pathways

This compound is part of a complex metabolic network. Understanding its position in the biosynthesis and signaling pathways is crucial for interpreting changes in its endogenous levels.

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins occurs in three main stages, starting from geranylgeranyl diphosphate (GGDP). GA5 is an intermediate in the non-13-hydroxylation pathway.

A simplified diagram of the gibberellin biosynthesis pathway, highlighting the position of GA5.
Gibberellin Signaling Pathway

Bioactive gibberellins, such as GA4 and GA1, initiate a signaling cascade that leads to various developmental responses by promoting the degradation of DELLA proteins, which are transcriptional repressors.

Gibberellin_Signaling_Pathway GA Bioactive GA (e.g., GA4) GID1 GID1 Receptor GA->GID1 Binding DELLA DELLA Protein (Repressor) GID1->DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Repression SCF->DELLA Ubiquitination Growth_Response Growth and Developmental Responses PIFs->Growth_Response Activation

The core gibberellin signaling pathway leading to growth and developmental responses.

Conclusion

This technical guide has summarized the current knowledge on the endogenous levels of this compound in various plant tissues, highlighting a notable gap in specific quantitative data for several major crop species. Detailed experimental protocols for the robust and sensitive quantification of gibberellins using GC-MS and LC-MS/MS have been provided to aid researchers in their analytical endeavors. Furthermore, the visualization of the gibberellin biosynthesis and signaling pathways offers a clear context for the role of GA5 within the broader hormonal network. It is anticipated that future research will provide more precise quantification of GA5 across a wider range of plant species and tissues, further elucidating its physiological significance.

References

Gibberellin A5 as a C19-gibberellin plant metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of the C19-Gibberellin Plant Metabolite

Abstract

Gibberellin A5 (GA5) is a naturally occurring C19-gibberellin, a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. This technical guide provides an in-depth overview of GA5, including its biosynthesis, metabolism, physiological effects, and the signaling pathways it influences. Detailed experimental protocols for the extraction, quantification, and bioassay of GA5 are provided to support researchers in the fields of plant biology, agricultural science, and drug development.

Introduction to this compound

This compound is a biologically active gibberellin first identified in the fungus Gibberella fujikuroi and subsequently found in various plant species.[1] As a C19-gibberellin, its molecular structure is characterized by a 19-carbon ent-gibberellane skeleton. GA5 is an important intermediate in the gibberellin biosynthetic pathway and is known to be biologically active per se, influencing processes such as stem elongation, seed germination, and flowering.[2]

Biosynthesis and Metabolism of this compound

Gibberellins are synthesized via the terpenoid pathway, with the initial steps occurring in plastids, followed by modifications in the endoplasmic reticulum and cytoplasm.[3][4][5] GA5 is a key component of the early 13-hydroxylation pathway.

The biosynthesis of GA5 proceeds through the following key steps:

  • Formation of ent-kaurene: Geranylgeranyl diphosphate (GGDP) is cyclized to ent-kaurene in the plastids.[4][5]

  • Conversion to GA12: ent-kaurene is then oxidized to GA12 in the endoplasmic reticulum.[4][5]

  • Cytoplasmic modifications: In the cytoplasm, GA12 is converted through a series of oxidation steps to other gibberellins. In the early 13-hydroxylation pathway, GA12 is hydroxylated to form GA53. GA53 is then converted to GA20 by a GA20-oxidase.

  • Synthesis of GA5: GA20 is then oxidized to GA5 by a GA3-oxidase (GA3ox) enzyme.[6][7]

  • Metabolism of GA5: GA5 can be further metabolized to the highly active gibberellin A3 (GA3).[8] It can also be deactivated through various enzymatic reactions.

Gibberellin_A5_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA53 GA53 GA20 GA20 GA5 This compound GA3 Gibberellin A3 GA1 Gibberellin A1 GA8 GA8 (inactive)

This compound Biosynthesis Pathway

Physiological Effects of this compound

Gibberellins, including GA5, are involved in a wide array of physiological processes throughout the plant life cycle. The most pronounced effects include:

  • Stem Elongation: Gibberellins promote cell elongation and division, leading to increased internode length.[9][10] This effect is particularly evident in dwarf mutants that are deficient in gibberellin biosynthesis.

  • Seed Germination: GAs break seed dormancy and promote germination by inducing the synthesis of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm.[11][12]

  • Flowering and Fruit Development: Gibberellins can influence the transition from vegetative to reproductive growth, promoting flowering, particularly in long-day plants. They also play a role in fruit set and development.[13][14]

This compound Signaling Pathway

The perception and transduction of the gibberellin signal involve a derepression mechanism.

  • GA Perception: Bioactive GAs, such as GA5, bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor in the nucleus.[4]

  • Formation of GA-GID1-DELLA Complex: The binding of GA to GID1 induces a conformational change in GID1, allowing it to interact with DELLA proteins, which are nuclear repressors of GA signaling.

  • DELLA Protein Degradation: The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2).

  • Derepression of Gene Expression: The ubiquitinated DELLA protein is then degraded by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors (e.g., PIFs), which can then activate the expression of GA-responsive genes, leading to various physiological responses.[4]

Gibberellin_Signaling

This compound Signaling Pathway

Quantitative Data

The endogenous levels of gibberellins are tightly regulated and vary depending on the plant species, tissue type, and developmental stage. The following tables summarize representative quantitative data for gibberellins, including precursors and metabolites of GA5, in different plant models.

Table 1: Endogenous Gibberellin Levels in Maize (Zea mays) Seedlings (ng/g fresh weight) [6]

GibberellinNormaldwarf-1dwarf-2dwarf-3dwarf-5
GA53 12.01.8<0.1<0.1<0.1
GA44 5.01.4<0.1<0.1<0.1
GA19 2.30.8<0.1<0.1<0.1
GA20 1.516.0<0.1<0.1<0.1
GA29 2.530.0<0.1<0.1<0.1
GA1 0.80.02<0.01<0.01<0.01
GA8 3.00.1<0.1<0.1<0.1

Table 2: Endogenous Gibberellin Levels in Arabidopsis thaliana Shoots (ng/g fresh weight) [1]

GibberellinLandsberg erectaga4 mutantga5 mutant
GA53 3.52.14.2
GA44 1.81.12.5
GA19 2.12.811.2
GA20 0.61.20.1
GA1 0.2<0.050.1
GA29 1.52.50.2
GA8 2.80.52.1
GA9 0.10.80.1
GA4 0.1<0.050.1

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines a general method for the extraction and solid-phase extraction (SPE) cleanup of gibberellins from plant tissue, which is a prerequisite for quantification by GC-MS or LC-MS/MS.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • 80% Methanol (MeOH) containing 0.1% formic acid

  • Internal standards (e.g., deuterated GAs)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Deionized water

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Homogenization: Weigh 0.5-1.0 g of fresh plant tissue and freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of cold 80% MeOH with 0.1% formic acid. Add internal standards at this stage. Vortex thoroughly and extract overnight at 4°C with gentle shaking.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. Re-extract the pellet with another 5 mL of the extraction solvent, centrifuge again, and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under a stream of nitrogen gas at 40°C until the volume is reduced to approximately 1 mL.

  • SPE Cartridge Activation: Activate a C18 SPE cartridge by washing with 5 mL of 100% MeOH followed by 5 mL of deionized water.

  • Sample Loading: Load the aqueous extract onto the activated SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the gibberellins from the cartridge with 5 mL of 80% MeOH.

  • Final Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Experimental_Workflow Start Plant Tissue Homogenization Extraction Extraction with 80% Methanol (+ Internal Standards) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 CollectSupernatant Collect Supernatant Centrifugation1->CollectSupernatant ReExtraction Re-extract Pellet Centrifugation1->ReExtraction CombineSupernatants Combine Supernatants CollectSupernatant->CombineSupernatants Centrifugation2 Centrifugation ReExtraction->Centrifugation2 Centrifugation2->CombineSupernatants Evaporation1 Solvent Evaporation (Nitrogen Stream) CombineSupernatants->Evaporation1 SPE Solid-Phase Extraction (C18) Evaporation1->SPE Evaporation2 Evaporation to Dryness SPE->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

GA5 Extraction and Purification Workflow
Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of gibberellins. Derivatization is required to increase the volatility of the GAs.

Materials:

  • Purified GA extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: To the dried sample extract, add 20 µL of pyridine and 20 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 80°C for 30 minutes.

  • GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (example):

    • Injector temperature: 250°C

    • Oven program: Initial temperature 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions (example):

    • Ion source temperature: 230°C

    • Electron impact (EI) ionization at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) for quantification of specific ions of the GA5-derivative and the internal standard.

  • Quantification: Create a calibration curve using known concentrations of a GA5 standard and the internal standard. Calculate the concentration of GA5 in the sample based on the peak area ratios.

This compound Bioassay using Dwarf Rice

The dwarf rice bioassay is a classic method to determine the biological activity of gibberellins.

Materials:

  • Dwarf rice seeds (e.g., Oryza sativa 'Tan-ginbozu')

  • GA5 standard solutions of known concentrations

  • Plant extract containing GA5

  • Uniconazole (a GA biosynthesis inhibitor, optional for enhancing sensitivity in non-dwarf varieties)[15][16]

  • Petri dishes or vials

  • Growth medium or agar

Procedure:

  • Seed Sterilization and Germination: Surface sterilize dwarf rice seeds and germinate them in the dark on moist filter paper for 2-3 days until the coleoptile emerges.

  • Preparation of Test Solutions: Prepare a series of GA5 standard solutions (e.g., 0, 0.01, 0.1, 1, 10 ng/µL) and the plant extract to be tested.

  • Application: Select uniformly germinated seedlings. Apply a small, precise volume (e.g., 1 µL) of the test solution to the junction between the coleoptile and the first leaf.

  • Incubation: Grow the seedlings under controlled conditions (e.g., 28-30°C, continuous light) for 5-7 days.

  • Measurement: Measure the length of the second leaf sheath.

  • Data Analysis: Plot a dose-response curve for the GA5 standards (log concentration vs. leaf sheath length). Determine the biological activity of the plant extract by comparing its effect on leaf sheath elongation to the standard curve.

Conclusion

This compound is a key C19-gibberellin with intrinsic biological activity and a central role as a metabolic intermediate in the biosynthesis of other active gibberellins. Understanding its biosynthesis, metabolism, and signaling is crucial for elucidating the complex regulatory networks that govern plant growth and development. The methodologies presented in this guide provide a framework for the accurate quantification and functional analysis of GA5, facilitating further research into its physiological roles and potential applications in agriculture and biotechnology.

References

The role of Gibberellin A5 in seed germination and dormancy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Gibberellin A5 in Seed Germination and Dormancy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellins (GAs) are a class of diterpenoid phytohormones critical for regulating plant growth and development, most notably the transition from seed dormancy to germination. They act antagonistically to the dormancy-promoting hormone, abscisic acid (ABA). While over 130 gibberellins have been identified, only a few, such as GA₁, GA₃, and GA₄, are considered major bioactive forms that directly elicit physiological responses. This compound (GA5) is a key intermediate in the gibberellin biosynthesis pathway, positioned as the direct precursor to the highly active GA₃. This guide provides a detailed examination of the role of GA5, focusing on its place within the established GA signaling and metabolic network, the quantitative effects of bioactive GAs on seed germination, and detailed protocols for relevant experimental analyses.

The Gibberellin Signaling Cascade

The promotion of seed germination by gibberellins is mediated by a conserved signaling pathway that results in the degradation of growth-repressing DELLA proteins.[1] This process derepresses the transcription of genes required for embryo growth and the weakening of surrounding tissues like the endosperm and seed coat.[2][3]

The core mechanism is as follows:

  • Perception: A bioactive GA molecule binds to its soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][5]

  • Complex Formation: The binding of GA induces a conformational change in GID1, promoting its interaction with a DELLA protein.[1]

  • Targeting for Degradation: The formation of the GA-GID1-DELLA complex allows it to be recognized by an F-box protein (SLY1 in Arabidopsis).[5]

  • Proteasomal Degradation: The F-box protein targets the DELLA protein for polyubiquitination, marking it for degradation by the 26S proteasome.[1][5]

  • Derepression of Germination: With the DELLA repressor removed, transcription factors are free to activate the expression of GA-responsive genes (e.g., those encoding hydrolytic enzymes like α-amylase), leading to the mobilization of stored food reserves and promoting embryo expansion and radicle emergence.[2]

GA_Signaling_Pathway GA Bioactive GA (e.g., GA₃, GA₄) GID1 GID1 Receptor GA_GID1 GA-GID1 Complex GA_GID1_DELLA GA-GID1-DELLA Complex GA_GID1->GA_GID1_DELLA GA_GID1->GA_GID1_DELLA DELLA DELLA Protein (Repressor) DELLA->GA_GID1_DELLA TF Transcription Factors (e.g., GAMYB) DELLA->TF Represses SLY1 SCF-SLY1 (E3 Ligase) GA_GID1_DELLA->SLY1 Proteasome 26S Proteasome GA_GID1_DELLA->Proteasome Degradation GA_GID1_DELLA->Proteasome SLY1->Proteasome Ubiquitination DNA GA-Responsive Genes TF->DNA Activates mRNA mRNA DNA->mRNA DNA->mRNA Enzymes Hydrolytic Enzymes (e.g., α-amylase) mRNA->Enzymes mRNA->Enzymes Germination Seed Germination Enzymes->Germination Enzymes->Germination

Caption: Gibberellin signaling pathway leading to seed germination.

This compound in the Biosynthesis Pathway

GA5 is not typically considered an end-product bioactive hormone but rather a crucial intermediate. The biosynthesis of gibberellins occurs in three main stages across different cellular compartments: plastids, the endoplasmic reticulum, and the cytosol. The final, critical steps occur in the cytosol and are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs).

The GA5 gene in Arabidopsis encodes a GA 20-oxidase, a key enzyme that catalyzes multiple steps in the pathway leading to the formation of C₁₉-GAs.[6] Studies in maize have conclusively shown that GA5 is formed from GA20 and is subsequently converted to GA3, a highly bioactive gibberellin.[7] Research on immature apricot seeds confirmed that exogenously applied GA5 is rapidly metabolized to other gibberellins, including GA1, GA3, and GA6.[8]

This positions GA5 as a direct precursor to bioactive GAs, and its synthesis is a critical control point that is subject to negative feedback regulation by downstream bioactive GAs like GA4.[6][9]

GA_Biosynthesis Simplified GA Biosynthesis Pathway Showing GA₅ GGDP GGDP GA12 GA₁₂ GGDP->GA12 Plastid/ER Steps GA53 GA₅₃ GA12->GA53 13-Hydroxylation GA20 GA₂₀ GA53->GA20 GA20ox (GA5 gene) GA1 GA₁ (Bioactive) GA20->GA1 GA3ox GA5 GA₅ GA20->GA5 Desaturase/GA3ox-like GA29 GA₂₉ (Inactive) GA20->GA29 GA2ox GA8 GA₈ (Inactive) GA1->GA8 GA2ox GA3 GA₃ (Bioactive) GA5->GA3 GA3ox

Caption: Simplified GA biosynthesis pathway highlighting the position of GA₅.

Hormonal Crosstalk: The GA/ABA Balance

Seed dormancy and germination are primarily controlled by the antagonistic balance between gibberellins (promoters of germination) and abscisic acid (promoter of dormancy).[10] A high ABA:GA ratio within the seed promotes the maintenance of dormancy, whereas a shift to a low ABA:GA ratio is a prerequisite for germination to occur. This ratio is controlled at the level of both hormone biosynthesis and catabolism. Environmental cues such as light and temperature can influence this balance; for example, red light can promote GA biosynthesis, tipping the scale towards germination.[3]

Caption: The antagonistic balance between ABA and GA controls dormancy and germination.

Quantitative Effects of Gibberellins on Seed Germination

While specific dose-response data for this compound is not extensively documented, the effects of applying exogenous bioactive gibberellins, such as Gibberellic Acid (GA₃), are well-studied and serve as a model for GA activity. Treatment with GA₃ can break dormancy and significantly increase germination rates, often in a concentration-dependent manner.

Table 1: Representative Effect of GA₃ Concentration on Seed Germination Note: This table synthesizes data from multiple sources for illustrative purposes and does not represent a single experiment. Actual results will vary by species, seed lot, and experimental conditions.

SpeciesGA₃ Concentration (mg/L or ppm)Germination Rate (%)Control (0 ppm) Germination Rate (%)Reference
Trollius chinensis60055%1%
Tinospora cordifolia (3-month-old seeds)300~100%~13%
Industrial Hemp (under drought stress)400~75%~50%
Cyclamen hederifolium100~80%~45%

Experimental Protocols

Protocol for Seed Germination Bioassay with Gibberellins

This protocol describes a general method for assessing the effect of exogenous gibberellins (e.g., GA₃ or GA₅) on seed germination.

1. Materials:

  • Seeds of interest

  • Gibberellin stock solution (e.g., 1000 mg/L in ethanol or DMSO, stored at -20°C)

  • Sterile distilled water

  • 70% (v/v) ethanol

  • 1% (v/v) sodium hypochlorite solution with 0.05% Tween-20

  • Petri dishes (9 cm) with two layers of sterile filter paper (e.g., Whatman No. 1)

  • Growth chamber with controlled temperature and light conditions

2. Methodology:

  • Seed Sterilization:

    • Place seeds in a mesh bag or microcentrifuge tube.

    • Wash with 70% ethanol for 1 minute.

    • Wash with 1% sodium hypochlorite solution for 10-15 minutes.

    • Rinse 5 times with sterile distilled water.

    • (Optional) For seeds with deep dormancy, perform cold stratification by imbibing sterile seeds in water and storing at 4°C for 3-7 days in the dark.

  • Preparation of Treatment Solutions:

    • Prepare a series of dilutions from the gibberellin stock solution using sterile distilled water to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 mg/L). The '0' concentration (control) should contain the same amount of solvent (ethanol/DMSO) as the highest GA concentration.

  • Seed Treatment and Plating:

    • Place 50-100 sterilized seeds into each Petri dish containing sterile filter paper.

    • Add 5 mL of the corresponding treatment solution to each dish.

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Place the dishes in a growth chamber under defined conditions (e.g., 22°C with a 16h light/8h dark photoperiod).

    • Randomize the position of the dishes to minimize location effects.

  • Data Collection and Analysis:

    • Score germination daily for 7-14 days. A seed is considered germinated when the radicle has visibly protruded through the seed coat.

    • Calculate the final germination percentage (GP) and germination rate metrics like the Mean Germination Time (MGT) or Germination Rate Index (GRI).

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Caption: Experimental workflow for a seed germination bioassay.

Protocol for Analysis of GA5 Metabolism

This protocol outlines a method for studying the conversion of GA5 to other gibberellins in seed tissues, adapted from methodologies using labeled precursors.[7][8]

1. Materials:

  • Radio-labeled or stable isotope-labeled this compound ([³H]GA₅ or [¹³C]GA₅)

  • Immature seeds or imbibed embryos

  • Incubation buffer (e.g., phosphate buffer, pH 7.0)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with antioxidant like BHT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • For radio-labeled GA₅: Radiocounting detector or fraction collector for scintillation counting

  • For stable isotope-labeled GA₅: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

2. Methodology:

  • Precursor Application:

    • Incubate a known mass of seed tissue (e.g., 1 gram) in a small volume of incubation buffer containing a precise amount of labeled GA₅.

    • Incubate for a defined period (e.g., 4-24 hours) under controlled conditions.

  • Extraction:

    • Terminate the incubation by flash-freezing the tissue in liquid nitrogen.

    • Homogenize the frozen tissue in cold 80% methanol.

    • Extract overnight at 4°C with constant shaking.

    • Centrifuge to pellet debris and collect the supernatant.

  • Purification:

    • Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds like chlorophyll.

    • Elute the gibberellins with a suitable solvent (e.g., 100% methanol).

    • Dry the eluate under a stream of nitrogen gas.

  • Separation and Detection:

    • Resuspend the dried extract in the initial mobile phase for HPLC.

    • Inject the sample into the HPLC system. Use a gradient elution program (e.g., water:methanol or water:acetonitrile with 0.1% formic acid) to separate the different GA metabolites.

    • If using [³H]GA₅: Monitor the column effluent with an in-line radiocounting detector.

    • If using [¹³C]GA₅: Collect fractions corresponding to the retention times of known GA standards.

  • Identification and Quantification:

    • Derivatize the collected fractions (e.g., methylation and silylation) for GC-MS analysis.

    • Analyze by GC-MS, using selected ion monitoring (SIM) to identify the labeled metabolites based on their characteristic mass spectra and retention times compared to authentic standards.

    • Quantify the amount of each metabolite based on the peak area of the labeled ions.

Conclusion and Future Directions

This compound is a pivotal, yet often overlooked, component of the gibberellin biosynthetic pathway. Its primary role in seed germination appears to be that of a direct precursor to the highly bioactive GA₃. While endogenous levels of GA5 may rise during the breaking of dormancy, its direct contribution to signaling via the GID1 receptor is likely minimal compared to its metabolic products. The lack of quantitative data on the exogenous application of GA5 for germination represents a significant knowledge gap. Future research, utilizing targeted gene editing of the enzymes that convert GA5 and direct binding affinity studies with the GID1 receptor, will be crucial to fully elucidate the specific, direct functions of GA5, if any, beyond its established role as a metabolic intermediate. Furthermore, the development of stable, non-metabolizable GA5 analogs could serve as powerful tools to probe its unique interactions within the complex hormonal network governing seed life.

References

Methodological & Application

Gibberellin A5 Application for Inducing Flowering in Rosette Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and the transition from vegetative to reproductive growth. In many long-day rosette plants, such as Arabidopsis thaliana, exogenous application of bioactive gibberellins can induce bolting (stem elongation) and flowering, even under non-inductive short-day conditions. This has significant implications for research in plant development and for agricultural applications where controlling flowering time is desirable.

While Gibberellin A3 (GA3) is the most commonly studied and utilized gibberellin for inducing flowering, other GAs, including Gibberellin A5 (GA5), also possess biological activity. However, it is important to note that the available scientific literature provides limited specific protocols and quantitative data directly pertaining to the application of GA5 for flowering induction in rosette plants. The following application notes and protocols are based on established principles of gibberellin-induced flowering and common methodologies used for other bioactive GAs like GA3, providing a framework for researchers to develop and optimize GA5-specific applications.

Gibberellin Signaling Pathway in Flowering Induction

Gibberellins promote flowering by antagonizing the function of DELLA proteins, which are key repressors of GA signaling.[1][2][3] In the absence of GA, DELLA proteins are stable and interact with transcription factors, preventing the expression of genes required for flowering, such as LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1).

Upon perception by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, bioactive GAs induce a conformational change in GID1, promoting its interaction with DELLA proteins.[1][2] This GID1-GA-DELLA complex is recognized by an F-box protein (e.g., SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[1][3] The degradation of DELLA proteins releases the repression of downstream transcription factors, allowing for the expression of flowering-related genes and the transition to reproductive development.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA5 This compound (GA5) GID1 GID1 Receptor GA5->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF_SLY1 SCF (SLY1) E3 Ubiquitin Ligase DELLA->SCF_SLY1 Complex is recognized by Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF Transcription Factors (e.g., PIFs) DELLA->PIF represses SCF_SLY1->DELLA Ubiquitination Flowering_Genes Flowering Genes (e.g., LFY, SOC1) PIF->Flowering_Genes activates Flowering Flowering Flowering_Genes->Flowering

Caption: this compound Signaling Pathway for Flowering Induction.

Experimental Protocols

The following protocols are generalized for the application of gibberellins to induce flowering in rosette plants and can be adapted for experiments with GA5. Optimization of concentrations and application frequency is recommended for specific plant species and experimental conditions.

Protocol 1: Foliar Spray Application

This method is suitable for treating a large number of plants and for assessing the general effects of GA5 on growth and flowering.

Materials:

  • This compound (GA5) stock solution (e.g., 10 mM in ethanol or DMSO)

  • Distilled water

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Spray bottle

  • Rosette plants at the desired developmental stage (e.g., 4-6 weeks old Arabidopsis thaliana)

Procedure:

  • Prepare the GA5 working solution: Dilute the GA5 stock solution in distilled water to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).

  • Add surfactant: Add a surfactant to the working solution to a final concentration of 0.01-0.05% (v/v) to ensure even coverage of the foliage.

  • Prepare control solution: Prepare a mock solution containing the same concentration of solvent (ethanol or DMSO) and surfactant as the GA5 working solution.

  • Application:

    • Spray the entire rosette of the experimental plants with the GA5 working solution until the leaves are thoroughly wetted but not dripping.

    • Spray the control plants with the mock solution.

  • Treatment frequency: Apply the treatment once or repeat at regular intervals (e.g., every 3-4 days) depending on the experimental design.

  • Growth conditions: Maintain the plants under controlled environmental conditions (e.g., short-day photoperiod of 8 hours light / 16 hours dark at 22°C) to observe the inductive effect of GA5 on flowering.

  • Data collection: Monitor the plants daily and record the time to bolting (appearance of the inflorescence stem) and the number of rosette leaves at the time of bolting.

Protocol 2: Direct Application to the Shoot Apex

This method delivers a precise amount of GA5 to the site of action, the shoot apical meristem, and is useful for studies requiring accurate dosing.

Materials:

  • This compound (GA5) working solution (e.g., 1 µM, 10 µM, 50 µM in water with 0.01% surfactant)

  • Micropipette and sterile tips

  • Rosette plants

Procedure:

  • Prepare solutions: Prepare GA5 working solutions and a mock control solution as described in Protocol 1.

  • Application:

    • Using a micropipette, carefully apply a small droplet (e.g., 1-5 µL) of the GA5 working solution directly to the center of the rosette, ensuring it reaches the shoot apical meristem.

    • Apply the same volume of the mock solution to the control plants.

  • Treatment frequency: Apply the treatment once or repeat as required by the experimental design.

  • Growth conditions and data collection: Follow steps 6 and 7 from Protocol 1.

Data Presentation

Quantitative data from experiments should be summarized in tables to facilitate comparison between treatments. The following tables provide examples of how to present data on the effects of GA5 on flowering time.

Table 1: Effect of this compound Concentration on Flowering Time in Arabidopsis thaliana (Short-Day Conditions)

GA5 Concentration (µM)Time to Bolting (Days ± SE)Number of Rosette Leaves at Bolting (± SE)
0 (Mock)45.2 ± 2.125.8 ± 1.5
1032.5 ± 1.818.3 ± 1.2
5021.8 ± 1.512.1 ± 0.9
10018.3 ± 1.29.7 ± 0.7

Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific quantitative data for GA5 is limited in the literature.

Table 2: Comparative Effect of Different Gibberellins on Flowering Induction in a Rosette Plant

Treatment (50 µM)Time to Bolting (Days ± SE)
Mock42.6 ± 2.5
Gibberellin A319.5 ± 1.3
Gibberellin A420.1 ± 1.6
This compoundData to be determined experimentally

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an experiment investigating the effect of this compound on flowering in rosette plants.

Experimental_Workflow start Plant Growth (e.g., Arabidopsis under short days) treatment This compound Application (Foliar spray or direct application) start->treatment control Mock Treatment (Solvent + Surfactant) start->control monitoring Daily Monitoring & Data Collection (Time to bolting, leaf number) treatment->monitoring control->monitoring analysis Data Analysis & Visualization monitoring->analysis conclusion Conclusion on GA5 Efficacy analysis->conclusion

References

Protocol for Gibberellin A5 Treatment in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development. These processes include seed germination, stem and hypocotyl elongation, leaf expansion, and the transition from vegetative to reproductive growth (flowering). In the model organism Arabidopsis thaliana, the gibberellin signaling pathway is well-characterized, making it an excellent system for studying the effects of specific GA molecules.

Gibberellin A5 (GA5) is an intermediate in the gibberellin biosynthesis pathway. While much of the research on exogenous application of gibberellins in Arabidopsis has focused on other bioactive forms like GA3 and GA4, understanding the effects of GA5 can provide valuable insights into the intricacies of GA metabolism and signaling. This document provides a detailed protocol for the preparation and application of this compound to Arabidopsis thaliana and outlines the expected physiological and molecular responses.

Gibberellin Signaling Pathway in Arabidopsis thaliana

The canonical gibberellin signaling pathway in Arabidopsis thaliana operates through a derepression mechanism. In the absence of bioactive GAs, DELLA proteins, which are nuclear-localized transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth. The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1. This GA-GID1 complex then interacts with DELLA proteins. This interaction leads to the recruitment of an F-box protein (SLY1 or GID2), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes and the promotion of growth and development.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1->DELLA Interacts with SCF_SLY1 SCF (SLY1/GID2) E3 Ligase DELLA->SCF_SLY1 Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degraded by GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes Represses SCF_SLY1->DELLA Ubiquitinates Growth_Promotion Growth Promotion (Elongation, Flowering, etc.) GA_Responsive_Genes->Growth_Promotion Leads to

Figure 1: Gibberellin Signaling Pathway in Arabidopsis thaliana.

Experimental Protocols

Preparation of this compound (GA5) Stock Solution

Gibberellins are sparingly soluble in water. Therefore, a stock solution is typically prepared in an organic solvent and then diluted to the final working concentration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or absolute ethanol

  • Sterile deionized water

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Dissolving GA5: Weigh the desired amount of GA5 powder in a sterile container. Add a small volume of DMSO or absolute ethanol to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 3.304 mg of GA5 (Molecular Weight: 330.37 g/mol ) in 1 mL of solvent.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect the solution from light.

In Vitro Application of GA5 in Growth Media

This method is suitable for observing effects on seed germination and early seedling development, such as hypocotyl elongation.

Materials:

  • Arabidopsis thaliana seeds (wild-type or relevant mutants, e.g., ga1-3)

  • Murashige and Skoog (MS) medium with vitamins and sucrose

  • Agar or other gelling agent

  • Petri dishes (9 cm)

  • GA5 stock solution

  • Sterile deionized water

  • Laminar flow hood

Procedure:

  • Media Preparation: Prepare MS agar medium according to standard protocols. Autoclave the medium and let it cool to approximately 50-60°C in a water bath.

  • Adding GA5: In a laminar flow hood, add the appropriate volume of the GA5 stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM). Also, prepare control plates by adding an equivalent volume of the solvent (DMSO or ethanol) used for the stock solution. Gently swirl the medium to ensure even distribution.

  • Pouring Plates: Pour the GA5-containing and control media into sterile Petri dishes. Allow the plates to solidify.

  • Seed Sterilization and Sowing: Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses). Resuspend the sterilized seeds in sterile water or a 0.1% agar solution and sow them on the prepared plates.

  • Stratification: To synchronize germination, cold-stratify the plates at 4°C in the dark for 2-4 days.[1]

  • Growth Conditions: Transfer the plates to a growth chamber with controlled conditions, typically 22°C with a 16-hour light/8-hour dark photoperiod.[1]

  • Data Collection:

    • Seed Germination: Score germination (radicle emergence) at regular intervals (e.g., every 12 hours) for several days.

    • Hypocotyl Length: After a set period of growth (e.g., 5-7 days), photograph the seedlings and measure hypocotyl length using image analysis software (e.g., ImageJ).

Foliar Spray Application of GA5

This method is suitable for treating older plants to observe effects on later developmental stages, such as flowering time.

Materials:

  • Arabidopsis thaliana plants grown in soil or a suitable substrate

  • GA5 stock solution

  • Sterile deionized water

  • A surfactant (e.g., Tween-20 or Silwet L-77)

  • Fine-mist spray bottle

Procedure:

  • Preparation of Spray Solution: Prepare the desired concentrations of GA5 (e.g., 1 µM, 10 µM, 100 µM) by diluting the stock solution in sterile deionized water. Add a surfactant (e.g., 0.01-0.05% Tween-20) to the final solution to ensure even coverage of the foliage. Prepare a mock control solution containing the solvent and surfactant at the same concentrations.

  • Plant Growth: Grow Arabidopsis plants under controlled conditions (e.g., short-day conditions of 8-hour light/16-hour dark to observe a more pronounced effect on flowering).

  • Application: Once the plants have established a rosette (e.g., at the 4-6 leaf stage), spray the rosettes with the GA5 or mock solution until the leaves are thoroughly wetted.

  • Frequency of Application: Application can be a single treatment or repeated at regular intervals (e.g., once or twice a week).

  • Data Collection:

    • Flowering Time: Record the time to flowering, which can be measured as the number of days until the first flower opens or the total number of rosette leaves at the time of bolting.

Quantitative Data Presentation

While specific quantitative data for the exogenous application of this compound on Arabidopsis thaliana is not extensively available in the literature, the effects are expected to be similar to those of other bioactive gibberellins, such as GA4. The following tables present representative data for the effects of gibberellin treatment on hypocotyl elongation and flowering time, based on studies using GA4.

Table 1: Effect of Gibberellin (GA4) Treatment on Hypocotyl Length in Arabidopsis thaliana

GA4 Concentration (µM)Mean Hypocotyl Length (mm) ± SDFold Change vs. Control
0 (Control)2.5 ± 0.31.0
0.13.8 ± 0.41.5
15.9 ± 0.62.4
108.2 ± 0.73.3
508.5 ± 0.83.4

Note: This data is representative and based on typical results observed for bioactive gibberellins like GA4. Actual results may vary depending on experimental conditions.

Table 2: Effect of Gibberellin (GA4) Treatment on Flowering Time in Arabidopsis thaliana under Short-Day Conditions

GA4 TreatmentMean Days to Bolting ± SDMean Rosette Leaf Number at Bolting ± SD
Mock (Control)45 ± 428 ± 3
10 µM GA428 ± 315 ± 2
100 µM GA422 ± 211 ± 1

Note: This data is representative and based on typical results observed for bioactive gibberellins like GA4. The effect of gibberellins on flowering is more pronounced under non-inductive short-day conditions.

Expected Effects on Gene Expression

Exogenous application of GA5 is expected to modulate the expression of a wide range of genes involved in various cellular processes. Based on studies with other gibberellins and GA-related mutants, the following changes in gene expression can be anticipated:

  • Upregulation of GA-responsive genes: Genes involved in cell wall modification (e.g., expansins), cell elongation, and carbohydrate metabolism are often upregulated following GA treatment.

  • Feedback regulation of GA biosynthesis and catabolism genes: The expression of GA biosynthesis genes, such as GA20ox (including the GA5 locus itself) and GA3ox, may be downregulated as a feedback mechanism to maintain GA homeostasis. Conversely, the expression of GA catabolism genes, such as GA2ox, may be upregulated to inactivate excess bioactive GAs.

  • Modulation of flowering time genes: Under short-day conditions, gibberellins promote the expression of key floral integrator genes such as LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CO 1 (SOC1), which in turn activate floral meristem identity genes.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis GA5_Stock Prepare GA5 Stock Solution In_Vitro In Vitro Application (in Growth Media) GA5_Stock->In_Vitro Foliar_Spray Foliar Spray Application GA5_Stock->Foliar_Spray Plant_Growth Grow Arabidopsis thaliana (Plates or Soil) Plant_Growth->In_Vitro Plant_Growth->Foliar_Spray Phenotypic Phenotypic Analysis (Hypocotyl Length, Flowering Time) In_Vitro->Phenotypic Molecular Molecular Analysis (Gene Expression) In_Vitro->Molecular Foliar_Spray->Phenotypic Foliar_Spray->Molecular Data_Interpretation Data Interpretation and Conclusion Phenotypic->Data_Interpretation Molecular->Data_Interpretation

Figure 2: General experimental workflow for GA5 treatment.

References

Application Notes: Quantification of Gibberellin A5 using UPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A5 (GA5) is a member of the gibberellin family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Accurate quantification of GA5 in plant tissues and other biological matrices is essential for understanding its physiological functions and for applications in agriculture and drug development. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) offers a highly sensitive and selective method for the quantification of GA5. This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Tissues

This protocol outlines the extraction and purification of gibberellins from plant material, adapted from established methodologies.[1]

Materials:

  • Plant tissue (e.g., leaves, shoots, roots)

  • Liquid nitrogen

  • 80% Acetonitrile (ACN) with 5% Formic Acid (FA)

  • Internal Standard (IS): Deuterated this compound ([²H₂]-GA5) or a structurally similar deuterated gibberellin

  • Solid Phase Extraction (SPE) Cartridges: Oasis® MCX and Oasis® MAX

  • Methanol (MeOH)

  • 25 mM Ammonium Bicarbonate (NH₄HCO₃)

  • 0.2 M Formic Acid in Acetonitrile

Procedure:

  • Homogenization: Freeze a known weight of plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: To the powdered tissue, add 1 mL of ice-cold 80% ACN with 5% FA containing the internal standard. Vortex thoroughly and incubate for 1 hour at 4°C with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants combined.

  • Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the remaining aqueous extract in 25 mM NH₄HCO₃ to a final volume of 3 mL.

Solid Phase Extraction (SPE) Purification

This two-step SPE procedure provides selective enrichment and efficient clean-up of gibberellins from complex plant extracts.[1]

Oasis® MCX (Mixed-Mode Cation Exchange) SPE:

  • Conditioning: Condition an Oasis® MCX cartridge with 3 mL of MeOH followed by 3 mL of 25 mM NH₄HCO₃.

  • Sample Loading: Load the reconstituted sample onto the conditioned MCX cartridge.

  • Washing: Wash the cartridge with 3 mL of 25 mM NH₄HCO₃ to remove interfering compounds.

  • Elution: Elute the gibberellins with 3 mL of MeOH.

Oasis® MAX (Mixed-Mode Anion Exchange) SPE:

  • Conditioning: Condition an Oasis® MAX cartridge with 3 mL of MeOH followed by 6 mL of 25 mM NH₄HCO₃.

  • Sample Loading: Load the eluate from the MCX cartridge onto the conditioned MAX cartridge.

  • Washing: Wash the cartridge with 3 mL of ACN.

  • Elution: Elute the gibberellins with 3 mL of 0.2 M FA in ACN.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-ESI-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes

MS/MS Conditions:

Gibberellins are typically analyzed in negative ion mode.

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 1.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 600°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
Collision Gas Argon

Data Presentation

Quantitative Data for this compound

The quantification of this compound is performed using Multiple Reaction Monitoring (MRM) mode. The following table summarizes the key parameters for GA5 analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)*
This compound 329.1241.10.053020
This compound (Qualifier) 329.1285.10.053015
[²H₂]-Gibberellin A5 (IS) 331.1243.10.053020

*Note: Collision energies should be optimized for the specific instrument being used. The values provided are representative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis homogenization 1. Homogenization (Plant Tissue in Liquid N2) extraction 2. Extraction (80% ACN, 5% FA, IS) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation evaporation1 4. Evaporation & Reconstitution centrifugation->evaporation1 mcx_spe 5. Oasis MCX SPE (Cation Exchange) evaporation1->mcx_spe max_spe 6. Oasis MAX SPE (Anion Exchange) mcx_spe->max_spe evaporation2 7. Final Evaporation & Reconstitution max_spe->evaporation2 uplc_msms 8. UPLC-ESI-MS/MS Analysis evaporation2->uplc_msms

Caption: UPLC-ESI-MS/MS Experimental Workflow.

Gibberellin Signaling Pathway

gibberellin_signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GA Receptor (GID1) GA->GID1 binds DELLA DELLA Repressor GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ligase DELLA->SCF GA-GID1-DELLA complex recruits SCF Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation PIFs Phytochrome Interacting Factors (PIFs) DELLA->PIFs represses SCF->DELLA ubiquitinates DELLA Gene_Expression GA-Responsive Gene Expression PIFs->Gene_Expression activates Growth_Response Plant Growth & Development Gene_Expression->Growth_Response

Caption: Simplified Gibberellin Signaling Pathway.

References

Application Notes and Protocols: Synthesis and Evaluation of 16,17-dihydro Gibberellin A5 Derivatives as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 16,17-dihydro Gibberellin A5 (DHGA5) derivatives and the evaluation of their efficacy as plant growth regulators. The protocols detailed below are based on established methodologies and are intended to be a valuable resource for researchers in the field of agricultural chemistry and plant biology.

Introduction

Gibberellins (GAs) are a class of phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. The modulation of GA biosynthesis or signaling pathways presents a promising strategy for the development of plant growth regulators (PGRs). One such approach involves the use of synthetic GA derivatives that can act as competitive inhibitors of key enzymes in the GA biosynthetic pathway.

exo-16,17-dihydro-gibberellin A5-13-acetate (DHGA5) has been identified as a potent plant growth retardant. It functions by mimicking the natural substrate of GA3β-hydroxylase, a key enzyme in the final steps of bioactive GA synthesis, thereby competitively inhibiting its activity. This inhibition leads to a reduction in the levels of growth-promoting GAs.[1][2]

This document outlines the optimized synthesis of DHGA5 and its derivatives, specifically those incorporating thiosemicarbazone and 1,3,4-thiadiazole moieties. Furthermore, it provides detailed protocols for assessing the biological activity of these compounds using established model plant systems, Arabidopsis thaliana and rice (Oryza sativa).

Data Presentation: Biological Activity of DHGA5 Derivatives

The following table summarizes the quantitative data on the plant growth inhibitory activities of synthesized 16,17-dihydro this compound derivatives. The data is presented as the half-maximal inhibitory concentration (IC50) for root growth inhibition in Arabidopsis thaliana and the percentage inhibition of the second leaf sheath elongation in rice.

Compound IDModificationArabidopsis thaliana Root Growth Inhibition (IC50, µM)Rice Second Leaf Sheath Elongation Inhibition (%) @ 100 µM
DHGA5Parent Compound9757.1
14jDerivative with undisclosed modification73Not Reported
10eThiosemicarbazone derivative (deprotected)90>59.4
11l1,3,4-Thiadiazole derivative (deprotected)Less active than 10e seriesNot Reported

Note: The inhibitory activity of the 10 series compounds was generally superior to that of the 11 series with the same substituents. Compound 10e demonstrated superior efficacy in Arabidopsis root growth inhibition compared to DHGA5.[1]

Experimental Protocols

Chemical Synthesis

The following diagram illustrates the general workflow for the synthesis of 16,17-dihydro this compound derivatives.

Synthesis_Workflow GA3 Gibberellic Acid (GA3) DHGA5_intermediate exo-16,17-dihydro- This compound-13-acetate (DHGA5) GA3->DHGA5_intermediate Multi-step synthesis Carboxyl_Protection Carboxyl Protection DHGA5_intermediate->Carboxyl_Protection Derivatization Derivatization with Thiosemicarbazide or 1,3,4-Thiadiazole Precursors Carboxyl_Protection->Derivatization Deprotection Photolytic Deprotection Derivatization->Deprotection Final_Derivatives Final DHGA5 Derivatives Deprotection->Final_Derivatives

Caption: General workflow for the synthesis of 16,17-dihydro this compound derivatives.

An improved synthetic route provides a higher yield (76.3%) of DHGA5 through a shorter, milder, and faster reaction pathway compared to previous methods.[3][4][5] The key steps, starting from Gibberellic Acid (GA3), are outlined below. While specific reagents and conditions are proprietary to the cited research, the general transformations are as follows:

  • Acetylation of GA3: Protection of the hydroxyl groups of GA3.

  • Esterification: Protection of the carboxylic acid group.

  • Hydrogenation: Reduction of the exocyclic double bond to form the 16,17-dihydro structure.

  • Selective Deprotection and Rearrangement: A series of reactions to yield the final DHGA5 product.

For detailed, step-by-step procedures, it is recommended to consult the primary literature, such as Tian et al., Pest Manag Sci. 2020 Feb;76(2):807-817.[3]

A series of carboxyl-protected DHGA5 derivatives bearing thiosemicarbazone and 1,3,4-thiadiazole moieties were synthesized.[1]

  • Carboxyl Protection of DHGA5: The carboxylic acid group of DHGA5 is protected, often with a photolabile group like an o-nitrobenzyl group, to prevent unwanted side reactions during derivatization.[6]

  • Synthesis of Thiosemicarbazone Derivatives: The protected DHGA5 is reacted with a suitable thiosemicarbazide in the presence of a catalyst. The reaction typically involves the condensation between the keto group of the gibberellin core and the amino group of the thiosemicarbazide.

  • Synthesis of 1,3,4-Thiadiazole Derivatives: These derivatives are often synthesized from the corresponding thiosemicarbazone precursors through oxidative cyclization.

  • Deprotection: The protecting group on the carboxyl moiety is removed, often using photolysis, to yield the final, biologically active derivatives.[1]

Biological Activity Assays

The following diagram illustrates the workflow for evaluating the biological activity of the synthesized compounds.

Bioassay_Workflow cluster_Arabidopsis Arabidopsis thaliana Growth Inhibition Assay cluster_Rice Rice Second Leaf Sheath Elongation Assay A_Sterilization Seed Sterilization A_Plating Plating on MS Medium with Test Compounds A_Sterilization->A_Plating A_Growth Incubation & Growth A_Plating->A_Growth A_Measurement Root Length Measurement A_Growth->A_Measurement A_Analysis IC50 Calculation A_Measurement->A_Analysis R_Sterilization Seed Sterilization & Germination R_Growth Seedling Growth R_Sterilization->R_Growth R_Application Application of Test Compounds R_Growth->R_Application R_Measurement Second Leaf Sheath Length Measurement R_Application->R_Measurement R_Analysis Inhibition % Calculation R_Measurement->R_Analysis

Caption: Workflow for plant growth regulator activity screening.

This assay is used to determine the dose-dependent inhibitory effect of the synthesized compounds on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose

  • Agar or Gellan Gum (Phytagel)

  • Petri dishes (e.g., 100 x 15 mm)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterilization solution (e.g., 50% bleach with 0.1% Triton X-100)

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Protocol:

  • Media Preparation: Prepare half-strength MS medium (½ MS) containing 1% sucrose and solidify with 0.8% agar or 0.3% Gellan Gum. Adjust the pH to 5.7 before autoclaving. After autoclaving and cooling to approximately 60°C, add the test compounds to the desired final concentrations. Pour the medium into sterile Petri dishes.

  • Seed Sterilization:

    • Place seeds in a 1.5 ml microcentrifuge tube.

    • Add 1 ml of 70% ethanol and vortex for 5 minutes.[7]

    • Pellet the seeds by brief centrifugation and remove the ethanol.

    • Add 1 ml of 50% bleach containing 0.1% Triton X-100 and shake for 10-30 minutes.[7]

    • Pellet the seeds and carefully remove the bleach solution.

    • Wash the seeds 3-5 times with sterile distilled water.[7]

    • Resuspend the seeds in a small volume of sterile water or 0.1% sterile agar solution.[7]

  • Plating and Stratification:

    • Pipette the sterilized seeds onto the surface of the MS plates containing the test compounds.

    • Seal the plates with microporous tape.

    • Store the plates at 4°C for 2-3 days for stratification to synchronize germination.[7][8]

  • Growth Conditions: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22-23°C.

  • Measurement and Analysis:

    • After 7-10 days of growth, measure the primary root length of the seedlings.

    • Calculate the percentage of root growth inhibition relative to a solvent control.

    • Determine the IC50 value for each compound by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

This assay evaluates the inhibitory effect of the compounds on the elongation of the second leaf sheath in rice seedlings.

Materials:

  • Rice seeds (Oryza sativa L. cv. Nipponbare)

  • Sterilization solution (e.g., 2% sodium hypochlorite)

  • Agar

  • Plastic boxes or other suitable containers for growing seedlings

  • Test compounds dissolved in a suitable solvent

  • Growth chamber with controlled light, temperature, and humidity

Protocol:

  • Seed Sterilization and Germination:

    • Sterilize rice seeds with 2% sodium hypochlorite solution for 40 minutes.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Soak the seeds in sterile distilled water for 24 hours in the dark at 30°C.

    • Incubate the seeds in distilled water at 30°C until germination (coleoptiles of ~2.0 mm).[2]

  • Seedling Growth:

    • Plant the germinated seeds in a plastic box containing 0.9% (w/v) agar.

    • Place the box in a growth chamber with a 16/8 h photoperiod, 30/24°C day/night temperatures, and 60% relative humidity.[2]

  • Compound Application:

    • Two days after planting, apply a small droplet (e.g., 1 µL) of the test compound solution (e.g., 100 µM) to the gap between the coleoptile and the leaf sheath of each seedling.[2]

  • Measurement and Analysis:

    • After three days of treatment, measure the length of the second leaf sheath of the seedlings.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(Average length of control - Average length of treated) / Average length of control] x 100

Gibberellin Signaling Pathway

The synthesized 16,17-dihydro this compound derivatives are designed to inhibit GA biosynthesis, thereby impacting the downstream GA signaling pathway. The following diagram provides a simplified overview of this pathway.

GA_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA binds to SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted by PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome ubiquitination Proteasome->DELLA degradation GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes activates Growth_Response Growth & Development GA_Response_Genes->Growth_Response leads to DHGA5 16,17-dihydro GA5 Derivatives GA_Biosynthesis GA Biosynthesis (GA3ox enzyme) DHGA5->GA_Biosynthesis inhibits GA_Biosynthesis->GA produces

Caption: Simplified Gibberellin (GA) signaling pathway and the point of inhibition by DHGA5 derivatives.

In the presence of bioactive GAs, the hormone binds to its receptor, GID1. This GA-GID1 complex then interacts with DELLA proteins, which are transcriptional regulators that act as growth repressors. This interaction targets the DELLA proteins for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repression of downstream transcription factors, such as the PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing for the expression of GA-responsive genes and promoting plant growth.[7][9]

By inhibiting GA biosynthesis, the 16,17-dihydro this compound derivatives lead to lower levels of bioactive GAs. This results in the stabilization of DELLA proteins, continued repression of growth-promoting genes, and ultimately, a reduction in plant stature.

References

Gibberellin A5 Bioassay: Application Notes and Protocols for Assessing Plant Hormone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. Gibberellin A5 (GA5) is a bioactive gibberellin that is used in various bioassays to assess the activity of plant extracts or synthetic compounds with potential plant growth-regulating properties. This document provides detailed application notes and protocols for conducting this compound bioassays, focusing on the widely used dwarf rice and lettuce hypocotyl bioassays.

Gibberellin Signaling Pathway

Gibberellins exert their effects by binding to a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of gibberellin responses. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows for the expression of GA-responsive genes, ultimately leading to various physiological responses such as cell elongation and division.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA5 This compound (GA5) GID1 GID1 Receptor GA5->GID1 binds to DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF GA-GID1-DELLA complex is recognized by Proteasome 26S Proteasome DELLA->Proteasome degraded by SCF->DELLA ubiquitinates GA_Response_Genes GA-Responsive Genes Proteasome->GA_Response_Genes allows transcription of Growth_Response Growth Response (e.g., Stem Elongation) GA_Response_Genes->Growth_Response leads to

Caption: this compound signaling pathway.

Application Notes

This compound bioassays are valuable tools for:

  • Screening for novel plant growth regulators: Identifying synthetic compounds or natural product extracts that mimic or inhibit gibberellin activity.

  • Determining the biological activity of gibberellin derivatives: Assessing the efficacy of newly synthesized gibberellin analogues.

  • Quantifying gibberellin-like substances in plant extracts: Estimating the concentration of endogenous gibberellins in different plant tissues.

  • Studying the structure-activity relationships of gibberellins: Understanding how chemical modifications to the gibberellin structure affect its biological activity.

Two of the most common and reliable bioassays for assessing gibberellin activity are the dwarf rice seedling bioassay and the lettuce hypocotyl elongation bioassay.

Dwarf Rice (Oryza sativa L.) Bioassay

This bioassay utilizes rice cultivars that are deficient in endogenous gibberellins, making them highly sensitive to exogenously applied GAs. The 'Tan-ginbozu' and 'Waito-C' dwarf rice varieties are frequently used.[1] The response, typically measured as the elongation of the second leaf sheath, is proportional to the concentration of the applied gibberellin.

Experimental Workflow: Dwarf Rice Bioassay

Dwarf_Rice_Bioassay_Workflow A Surface sterilize and germinate dwarf rice seeds in the dark. B Select uniform seedlings and transplant to agar medium. A->B D Apply a small droplet (e.g., 1 µL) of the test solution to the junction of the first leaf and coleoptile. B->D C Prepare serial dilutions of this compound and test compounds. C->D E Incubate seedlings under controlled conditions (light and temperature) for a defined period (e.g., 3-5 days). D->E F Measure the length of the second leaf sheath. E->F G Analyze data: plot dose-response curves and compare with GA5 standard. F->G

Caption: Experimental workflow for the dwarf rice bioassay.

Detailed Protocol: Dwarf Rice Bioassay
  • Seed Sterilization and Germination:

    • Surface sterilize dwarf rice seeds (e.g., Oryza sativa L. cv. Tan-ginbozu) by immersing them in 70% (v/v) ethanol for 1 minute, followed by 2.5% (v/v) sodium hypochlorite solution for 30 minutes.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

    • Germinate the seeds on sterile, moist filter paper in a petri dish in the dark at 30-32°C for 48 hours.

  • Seedling Preparation:

    • Select uniformly germinated seedlings and transplant them into glass vials or test tubes containing 1% (w/v) agar medium.

    • Grow the seedlings under continuous light (approx. 5,000 lux) at 30-32°C for 24 hours.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in acetone or ethanol).

    • Prepare a series of dilutions of the GA5 stock solution and the test compounds in a suitable solvent (e.g., 50% acetone).

  • Application of Test Solutions:

    • Using a micropipette, apply a 1 µL droplet of each test solution to the junction between the first leaf and the coleoptile of the rice seedlings.[1]

    • Include a control group treated with the solvent only.

  • Incubation and Measurement:

    • Incubate the treated seedlings under continuous light at 30-32°C for 3 to 5 days.

    • After the incubation period, carefully remove the seedlings and measure the length of the second leaf sheath to the nearest millimeter.

Data Presentation
GibberellinMinimum Detectable Dose (fmol/plant) in Tan-ginbozu[2]
GA130
GA310
GA430
GA5Less active than GA1, GA3, GA4, and GA7 in Waito-C[1]
GA730
GA9100
GA1930
GA2030

Note: The sensitivity of the assay can be significantly increased by pre-treating the rice seedlings with an inhibitor of gibberellin biosynthesis, such as uniconazole.[3]

Lettuce (Lactuca sativa L.) Hypocotyl Bioassay

This bioassay is based on the principle that gibberellins promote the elongation of hypocotyls (the stem of a germinating seedling) in lettuce seedlings grown in the light. The elongation is proportional to the concentration of the applied gibberellin. This assay is relatively simple and rapid.

Experimental Workflow: Lettuce Hypocotyl Bioassay

Lettuce_Hypocotyl_Bioassay_Workflow A Germinate lettuce seeds on moist filter paper in the light. B Select seedlings with uniform hypocotyl length (e.g., 2-3 mm). A->B D Place seedlings in petri dishes containing filter paper soaked with the test solutions. B->D C Prepare serial dilutions of this compound and test compounds in a buffer solution. C->D E Incubate the petri dishes under continuous light at a controlled temperature (e.g., 25°C) for a set period (e.g., 48-72 hours). D->E F Measure the final length of the hypocotyls. E->F G Calculate the net elongation and plot against the logarithm of the concentration. F->G

References

Application Notes and Protocols for the Extraction of Gibberellin A5 from Plant Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Isolating Gibberellin A5 from Complex Plant Matrices

This compound (GA5) is a biologically active gibberellin (GA), a class of diterpenoid phytohormones that play a critical role in various plant development processes, including seed germination, stem elongation, and flower development. Accurate quantification of endogenous GA5 is crucial for understanding its physiological roles and for applications in agriculture and drug development. However, the extraction and quantification of GA5 from plant tissues present significant analytical challenges. These challenges stem from the ultra-trace concentrations of GAs (often at the ng/g fresh weight level or lower) and the presence of numerous interfering substances in the complex plant matrix.[1][2]

To address these challenges, robust extraction and purification protocols are essential. The most common strategies involve an initial solvent extraction followed by purification steps to remove pigments, lipids, and other secondary metabolites that can interfere with downstream analysis.[2] The two primary purification techniques employed are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][3] Subsequent analysis is typically performed using highly sensitive techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or fluorescence detection.[4][5]

This document provides detailed protocols for two established methods for extracting and purifying this compound and related gibberellins from plant samples: a Solid-Phase Extraction (SPE) based method for high-throughput analysis and a classical Liquid-Liquid Extraction (LLE) method.[6][7] These protocols are designed to yield extracts of sufficient purity for accurate quantification by modern analytical instrumentation.

Experimental Workflow Overview

The general procedure for extracting, purifying, and analyzing this compound from plant samples is a multi-step process designed to isolate the target analyte from a complex biological matrix and quantify it with high sensitivity and specificity.

GA5 Extraction Workflow General Workflow for this compound Extraction and Analysis cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis start Plant Sample (e.g., leaves, seeds) homogenize Homogenization (in cold 80% Acetonitrile) start->homogenize extract Overnight Extraction (at 4°C) homogenize->extract centrifuge Centrifugation extract->centrifuge purify_spe Method 1: Solid-Phase Extraction (SPE) centrifuge->purify_spe Supernatant purify_lle Method 2: Liquid-Liquid Extraction (LLE) centrifuge->purify_lle drydown Dry & Reconstitute purify_spe->drydown purify_lle->drydown analyze LC-MS/MS Analysis drydown->analyze quantify Data Quantification analyze->quantify end Results quantify->end

Caption: A generalized workflow for the extraction and analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) Method for Gibberellin Analysis

This protocol is adapted from high-throughput methods developed for the analysis of multiple gibberellins in plant tissues like Arabidopsis thaliana and Brassica napus. It utilizes a two-step SPE process for effective cleanup and selective enrichment.[6]

1. Materials and Reagents

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Extraction Solvent: 80% acetonitrile in water with 5% formic acid

  • Zirconium oxide beads (3-mm)

  • SPE Cartridges: Oasis® MCX (Mixed-Mode Cation Exchange) and Oasis® MAX (Mixed-Mode Anion Exchange)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (FA)

  • Ammonium hydroxide

  • Deionized water

  • Internal standards (e.g., ²H-labeled GAs)

  • Centrifuge, vibration mill, rotary evaporator/nitrogen evaporator

2. Sample Extraction

  • Freeze 5-10 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a vibration mill with zirconium oxide beads.

  • Add 1 mL of ice-cold extraction solvent (80% acetonitrile, 5% formic acid) to the powdered sample. Include deuterium-labeled internal standards at this stage for accurate quantification.

  • Vortex thoroughly and extract overnight at 4°C with gentle shaking.

  • Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant for SPE purification.

3. Solid-Phase Extraction (SPE) Purification

  • Step 1: Oasis MCX Cartridge (Cation Exchange)

    • Condition the MCX cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the sample extraction step onto the cartridge.

    • Wash the cartridge with 3 mL of 100 mM formic acid to remove interfering compounds.

    • Elute the gibberellins with 3 mL of methanol. Collect this eluate for the next step.

  • Step 2: Oasis MAX Cartridge (Anion Exchange)

    • Condition the MAX cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the eluate from the MCX step onto the MAX cartridge.

    • Wash the cartridge with 3 mL of 1% ammonium hydroxide in 20% methanol to remove basic and neutral compounds.

    • Elute the acidic gibberellins (including GA5) with 3 mL of methanol containing 1% formic acid.

4. Sample Concentration and Analysis

  • Evaporate the final eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried residue in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analyze the sample using a suitable LC-MS/MS method.

Protocol 2: Liquid-Liquid Extraction (LLE) Method

This method is a more traditional approach involving partitioning the analyte between immiscible liquid phases. It is effective for cleaning up samples, particularly from matrices with high lipid content.[3][8]

1. Materials and Reagents

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Extraction Solvent: 80% methanol

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) or Formic Acid (FA) for pH adjustment

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (1 L)

  • Centrifuge, rotary evaporator

2. Sample Extraction

  • Homogenize 1-5 g of fresh plant tissue in liquid nitrogen.

  • Extract the homogenized tissue with 80% methanol (e.g., 50 mL) overnight at 4°C.

  • Filter the extract through cheesecloth or centrifuge to remove solid debris.

  • Reduce the volume of the methanolic extract using a rotary evaporator until most of the methanol is removed, leaving an aqueous residue.

3. Liquid-Liquid Extraction (LLE) Purification

  • Adjust the pH of the aqueous extract to 2.5-3.0 using HCl or formic acid. This protonates the carboxylic acid group of gibberellins, making them more soluble in organic solvents.[9]

  • Transfer the acidified extract to a separatory funnel.

  • Perform an initial wash by adding an equal volume of hexane and shaking gently. Discard the upper hexane phase, which contains non-polar compounds like pigments and lipids.

  • Extract the aqueous phase three times with an equal volume of ethyl acetate.[10] For each extraction, shake the funnel vigorously, allowing the phases to separate.

  • Pool the three ethyl acetate fractions.

  • Back-extract the pooled organic phase with a saturated NaHCO₃ solution to transfer the gibberellins back into an aqueous phase as salts.

  • Collect the aqueous phase and re-acidify to pH 2.5-3.0.

  • Perform a final extraction into ethyl acetate (3x volumes).

  • Dry the final pooled ethyl acetate phase by passing it through a column of anhydrous sodium sulfate.

4. Sample Concentration and Analysis

  • Evaporate the dried ethyl acetate fraction to complete dryness using a rotary evaporator.

  • Reconstitute the residue in a known volume of mobile phase for HPLC or LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for gibberellin analysis using methods similar to those described above. Note that performance can vary based on the specific plant matrix, instrumentation, and GA being analyzed.

Table 1: Recovery Rates of Gibberellins from Plant Samples

GibberellinPlant MatrixExtraction MethodRecovery Rate (%)Reference
GA1, GA3, GA4, GA7Rice & CucumberMagnetic SPE + HPLC-MS76.0 - 109.1[11]
GA3Liquid BiofertilizerLLE + SPE91.92[8]
Multiple GAsBrassica napusDual SPE (MCX/MAX)~72 (Internal Standards)[6]
GA3Maize SeedsSonication-Assisted52.85 - 63.68[12]
Multiple GAsRice TissuesSolvent Extraction62 - 166[12]

Table 2: Performance of Analytical Methods for Gibberellin Quantification

Analyte(s)MethodLinearity (r²)Limit of Detection (LOD)Reference
GA3HPLC>0.9982.00 µg/mL[8]
GA4HPLC-UV0.9950.4 mg/L[2]
GA3, IAA, ABALC-MS/MS>0.99GA3: 0.005 µg/mL[5]
Multiple GAsHPLC-Fluorescence>0.9970.081–0.22 nM[4]
Multiple GAsUPLC-MS/MS-0.08–10 fmol[6]

Gibberellin Signaling Pathway

This compound, as a bioactive GA, functions by inducing the degradation of DELLA proteins, which are transcriptional regulators that repress growth. This de-repression allows for the expression of GA-responsive genes, leading to various developmental processes.

GA Signaling Simplified Gibberellin Signaling Pathway cluster_low_ga Low GA Levels cluster_high_ga High GA Levels DELLA DELLA Protein PIF PIF Transcription Factor DELLA->PIF Binds & Inactivates Gene_repression Gene Expression Repressed PIF->Gene_repression Growth_repression Growth Repressed Gene_repression->Growth_repression GA Gibberellin (e.g., GA5) GID1 GID1 Receptor GA->GID1 Binds DELLA_ub DELLA Ubiquitination & Degradation GID1->DELLA_ub Forms GA-GID1-DELLA Complex SCF SCF (E3 Ligase) SCF->DELLA_ub Targets for Degradation PIF_active PIF Transcription Factor (Active) DELLA_ub->PIF_active Releases PIF Gene_expression Gene Expression Activated PIF_active->Gene_expression Growth_promotion Growth Promoted Gene_expression->Growth_promotion

Caption: Gibberellin perception and signal transduction leading to growth promotion.

References

Application Notes and Protocols for Studying Gene Expression in Floral Meristems Using Gibberellin A5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Gibberellin A5 (GA5) for the investigation of gene expression in floral meristems. The provided protocols and background information are intended to facilitate the design and execution of experiments aimed at understanding the molecular mechanisms of floral development.

Introduction to this compound and its Role in Floral Development

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and the transition to flowering.[1][2][3][4][5][6][7] In the context of floral development, GAs are essential for the proper formation of floral organs.[1][3][5][7]

The primary mechanism of GA action involves the degradation of DELLA proteins, which are nuclear repressors of GA responses.[1][4][5][8] In the absence of GA, DELLA proteins bind to and inhibit the activity of transcription factors that are necessary for the expression of genes involved in floral development. When GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), leading to a conformational change that promotes the interaction between GID1 and DELLA proteins. This complex is then recognized by an F-box protein (SLY1 or GID2), which is part of an SCF E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[8] The removal of DELLA repressors allows for the transcriptional activation of downstream target genes, including key floral homeotic genes.[1][3][9]

While many studies have focused on other gibberellins like GA3 and GA4, this compound is also a biologically active gibberellin that is expected to function through a similar mechanism. The bioactivity of different gibberellins can vary depending on the plant species and the specific developmental process. In Arabidopsis thaliana, GA4 is often considered the primary bioactive GA for processes like flowering initiation. However, comparative studies are often necessary to determine the most effective gibberellin for a specific application.

Application of this compound in Gene Expression Studies

The application of exogenous GA5 to plants, particularly to GA-deficient mutants, provides a powerful tool to identify genes whose expression is regulated by the GA signaling pathway in floral meristems. By treating plants with GA5 and observing the subsequent changes in gene expression, researchers can elucidate the genetic networks controlling floral organogenesis. This approach is particularly useful for identifying direct and indirect targets of the GA signaling pathway.

Commonly studied genes in this context are the floral homeotic genes, which are organized according to the ABC model of flower development. In Arabidopsis, treatment with gibberellins has been shown to upregulate the expression of B-class genes such as APETALA3 (AP3) and PISTILLATA (PI), and the C-class gene AGAMOUS (AG).[1][3][9] These genes are critical for the proper development of petals, stamens, and carpels.

Data Presentation: Expected Gene Expression Changes

The following tables summarize the expected trends in gene expression in Arabidopsis thaliana floral meristems following treatment with this compound. The data presented here are illustrative and based on studies using other bioactive gibberellins (e.g., GA3). The actual fold changes in response to GA5 should be determined experimentally.

Table 1: Expected Upregulation of Floral Homeotic Genes in GA-Deficient Arabidopsis Mutants Treated with Gibberellin

Gene NameGene IDFunction in Floral DevelopmentExpected Change in ExpressionIllustrative Fold Change (relative to untreated)
APETALA3 (AP3)AT3G54340B-class: Petal and stamen identityUpregulation2.5 - 4.0
PISTILLATA (PI)AT5G20240B-class: Petal and stamen identityUpregulation2.0 - 3.5
AGAMOUS (AG)AT4G18960C-class: Stamen and carpel identityUpregulation3.0 - 5.0

Note: The illustrative fold changes are based on typical results observed in GA-deficient mutants (e.g., ga1-3) a few hours after GA treatment.[9]

Table 2: Genes Involved in the Gibberellin Signaling Pathway with Potential Expression Changes

Gene NameGene IDFunctionExpected Change in Expression
GIBBERELLIN 20-OXIDASE 1 (GA20ox1)AT4G25420GA biosynthesisFeedback downregulation
GIBBERELLIN 3-OXIDASE 1 (GA3ox1)AT1G15550GA biosynthesis (production of active GA)Feedback downregulation
GIBBERELLIN 2-OXIDASE 2 (GA2ox2)AT1G30040GA catabolism (deactivation of active GA)Upregulation
REPRESSOR OF ga1-3 (RGA)AT2G01570DELLA protein (GA signaling repressor)No significant transcriptional change expected; regulation is post-translational.
GA-INSENSITIVE (GAI)AT1G14920DELLA protein (GA signaling repressor)No significant transcriptional change expected; regulation is post-translational.

Experimental Protocols

The following are detailed protocols for the application of this compound to Arabidopsis thaliana and subsequent analysis of gene expression in floral meristems.

Protocol 1: this compound Treatment of Arabidopsis thaliana

Materials:

  • Arabidopsis thaliana plants (wild-type or GA-deficient mutants like ga1-3) grown in long-day conditions (16h light / 8h dark) until flowering.

  • This compound (GA5)

  • Ethanol (100%)

  • Tween-20 or Silwet L-77

  • Sterile deionized water

  • Spray bottle

Procedure:

  • Preparation of GA5 Stock Solution:

    • Dissolve GA5 powder in a small volume of 100% ethanol to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.

    • Note: Ensure the GA5 is fully dissolved in ethanol before adding water.

  • Preparation of Working Solution:

    • Dilute the GA5 stock solution in sterile deionized water to the desired final concentration. A typical starting range for gibberellin treatments is 10 µM to 100 µM. It is recommended to test a range of concentrations to determine the optimal one for your experiment.

    • Add a surfactant like Tween-20 (0.01% v/v) or Silwet L-77 (0.015% v/v) to the working solution to ensure even coverage of the plant tissue.

    • Prepare a mock control solution containing the same concentration of ethanol and surfactant as the GA5 working solution.

  • Plant Treatment:

    • Use flowering Arabidopsis plants. For studies on floral meristems, plants with young inflorescences are ideal.

    • Spray the entire aerial part of the plants, with a focus on the inflorescences, until runoff.

    • Treat a separate group of plants with the mock solution to serve as a negative control.

    • Place the treated plants back in the growth chamber under their normal growth conditions.

  • Tissue Harvesting:

    • Harvest inflorescence apices at various time points after treatment. For observing primary transcriptional responses, a short time course (e.g., 0, 2, 4, 8 hours) is recommended.[9]

    • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

Protocol 2: Floral Meristem Dissection and RNA Isolation

Materials:

  • Stereomicroscope

  • Fine-tipped forceps and/or hypodermic needles

  • RNase-free microcentrifuge tubes

  • Liquid nitrogen

  • RNA extraction kit suitable for small amounts of plant tissue (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • DNase I (RNase-free)

Procedure:

  • Dissection of Floral Meristems:

    • Perform the dissection on a cold block or on ice to minimize RNA degradation.

    • Under a stereomicroscope, use fine forceps or needles to carefully remove the larger, more developed flowers from the inflorescence apex.

    • Isolate the apical region containing the inflorescence meristem and floral primordia at early stages (typically stages 1-6).

    • Pool the dissected meristems from several plants to obtain sufficient material for RNA extraction (a few milligrams).

    • Immediately freeze the dissected tissue in liquid nitrogen.

  • RNA Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a micro-homogenizer.

    • Follow the manufacturer's protocol for your chosen RNA extraction kit. Ensure all steps are performed in an RNase-free environment.

    • Crucial Step: On-column or in-solution DNase I treatment is essential to remove contaminating genomic DNA, which can interfere with downstream qPCR analysis.

    • Elute the RNA in RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0 and 2.2.

    • Assess the integrity of the RNA by running an aliquot on an agarose gel or using a bioanalyzer. Intact total RNA should show two distinct ribosomal RNA bands.

Protocol 3: Quantitative RT-PCR (qRT-PCR) Analysis

Materials:

  • Extracted total RNA

  • Reverse transcriptase kit (e.g., SuperScript IV, Invitrogen)

  • SYBR Green or probe-based qPCR master mix

  • Gene-specific primers for target genes (e.g., AP3, PI, AG) and reference genes.

  • qPCR instrument

Procedure:

  • Primer Design and Validation:

    • Design primers that span an exon-exon junction to avoid amplification of any residual genomic DNA.

    • Validate the primer efficiency for each gene pair by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase kit, following the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Include a no-template control (NTC) for each primer pair to check for contamination.

    • Run the reactions in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the geometric mean of at least two stable reference genes (e.g., UBIQUITIN10, ACTIN2).

    • Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Gibberellin Signaling Pathway in Floral Meristems

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA5 This compound GID1 GID1 Receptor GA5->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted to Proteasome 26S Proteasome DELLA->Proteasome degraded by TFs Transcription Factors (e.g., PIFs) DELLA->TFs represses SCF->DELLA ubiquitinates DNA DNA TFs->DNA binds to mRNA mRNA DNA->mRNA transcription Floral_Genes Floral Homeotic Genes (AP3, PI, AG) Experimental_Workflow Plant_Growth 1. Grow Arabidopsis thaliana (e.g., ga1-3 mutant) GA5_Treatment 2. GA5 Treatment (Spray application) Plant_Growth->GA5_Treatment Tissue_Harvest 3. Harvest Inflorescence Apices (Time course) GA5_Treatment->Tissue_Harvest Meristem_Dissection 4. Floral Meristem Dissection (Under microscope) Tissue_Harvest->Meristem_Dissection RNA_Extraction 5. RNA Extraction (+ DNase treatment) Meristem_Dissection->RNA_Extraction QC 6. RNA Quality & Quantity Check (Spectrophotometer, Bioanalyzer) RNA_Extraction->QC cDNA_Synthesis 7. cDNA Synthesis (Reverse Transcription) QC->cDNA_Synthesis qPCR 8. qRT-PCR (Gene expression analysis) cDNA_Synthesis->qPCR Data_Analysis 9. Data Analysis (Relative quantification) qPCR->Data_Analysis Logical_Relationship GA5 This compound DELLA DELLA Protein Activity GA5->DELLA leads to degradation of Floral_Gene_Expression Floral Homeotic Gene Expression DELLA->Floral_Gene_Expression represses Floral_Organ_Development Normal Floral Organ Development Floral_Gene_Expression->Floral_Organ_Development promotes

References

Application Notes and Protocols for Isotope-Labeled Gibberellin A5 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of isotope-labeled Gibberellin A5 (GA5) in metabolic flux analysis. This powerful technique allows for the quantitative tracking of GA5 metabolism within plant systems, providing critical insights into plant growth regulation and potential targets for the development of novel plant growth regulators and herbicides.

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] this compound (GA5) is a key intermediate in the gibberellin metabolic pathway. Understanding the metabolic flux of GA5, i.e., the rate at which it is synthesized, transported, and converted into other bioactive or inactive forms, is essential for elucidating the intricate regulatory networks governing plant development.

Isotope-labeled GA5, typically enriched with stable isotopes such as ¹³C or ²H, serves as a tracer that can be introduced into a plant system. By tracking the incorporation of the isotopic label into downstream metabolites over time, researchers can quantify the rates of metabolic reactions and determine the flux through different branches of the GA pathway. This information is invaluable for identifying rate-limiting steps, understanding the effects of genetic modifications or chemical treatments on GA metabolism, and for the rational design of compounds that modulate plant growth.

Key Metabolic Conversions of this compound

This compound is a precursor to several other gibberellins, with its metabolic fate being a critical determinant of the overall hormonal balance in the plant. The primary metabolic conversions of GA5 involve hydroxylation and oxidation reactions catalyzed by specific enzymes. A simplified representation of the key metabolic steps is shown below.

Gibberellin_Metabolism GA20 Gibberellin A20 GA5 This compound GA20->GA5 GA3ox GA1 Gibberellin A1 (Bioactive) GA20->GA1 GA3ox GA29 Gibberellin A29 (Inactive) GA20->GA29 GA2ox GA3 Gibberellin A3 (Bioactive) GA5->GA3 GA3ox GA8 Gibberellin A8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified metabolic pathway of this compound.

Principle of Metabolic Flux Analysis using Isotope-Labeled GA5

Metabolic Flux Analysis (MFA) with isotope-labeled GA5 involves the following key steps:

  • Introduction of Labeled Precursor: A known amount of isotope-labeled GA5 (e.g., [¹³C]GA5) is introduced into the plant system, either through feeding solutions to the roots, direct application to leaves, or injection into stems.

  • Metabolic Conversion: The plant's metabolic machinery processes the labeled GA5, leading to the formation of various downstream metabolites that incorporate the isotopic label.

  • Sample Collection and Extraction: At specific time points, plant tissues are harvested, and the gibberellins are extracted and purified.

  • Mass Spectrometry Analysis: The isotopic enrichment of GA5 and its metabolites is quantified using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

  • Data Analysis and Flux Calculation: The time-course data of isotopic enrichment is used to calculate the rates of metabolic conversions (fluxes) through mathematical modeling.

Experimental Protocols

Protocol for Feeding Isotope-Labeled this compound to Arabidopsis thaliana Seedlings

This protocol describes a method for feeding isotope-labeled GA5 to Arabidopsis thaliana seedlings grown in a hydroponic system.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, pH 5.7

  • Isotope-labeled this compound (e.g., [¹³C₄]GA5)

  • Sterile water

  • Liquid handling supplies

  • Growth chamber with controlled light and temperature conditions

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol)

  • Solid-phase extraction (SPE) cartridges for gibberellin purification

Procedure:

  • Plant Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on sterile MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

    • After 7-10 days, carefully transfer seedlings to a hydroponic system containing liquid MS medium. Allow the seedlings to acclimate for 3-5 days.

  • Isotope-Labeled GA5 Feeding:

    • Prepare a stock solution of isotope-labeled GA5 in a suitable solvent (e.g., ethanol) at a concentration of 1 mM.

    • On the day of the experiment, dilute the labeled GA5 stock solution in fresh liquid MS medium to the desired final concentration (e.g., 1 µM).

    • Replace the MS medium in the hydroponic system with the medium containing the labeled GA5.

    • Start the time-course experiment (t=0).

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), harvest whole seedlings.

    • Gently blot the seedlings dry with a paper towel to remove excess medium.

    • Immediately freeze the seedlings in liquid nitrogen to quench all metabolic activity.

    • Store the frozen samples at -80°C until extraction.

Protocol for Extraction and Purification of Gibberellins

Procedure:

  • Extraction:

    • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powdered tissue to a tube containing a pre-measured volume of cold extraction solvent (e.g., 80% methanol).

    • Add a known amount of a suitable internal standard (e.g., deuterated gibberellins) for quantification.

    • Incubate the mixture at 4°C for at least 4 hours with gentle shaking.

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Purification:

    • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a series of solvents to remove interfering compounds.

    • Elute the gibberellins with an appropriate solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS system.

Protocol for LC-MS/MS Quantification of Gibberellins

Instrumentation and Conditions (Example):

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Procedure:

  • Method Development:

    • Optimize the LC gradient to achieve good separation of GA5 and its expected metabolites.

    • Optimize the MS parameters (e.g., collision energy, cone voltage) for each gibberellin by infusing individual standards.

    • Determine the specific precursor-to-product ion transitions for both the unlabeled and isotope-labeled forms of each gibberellin.

  • Sample Analysis:

    • Inject the purified plant extracts onto the LC-MS/MS system.

    • Acquire data in MRM mode, monitoring the specific transitions for each analyte.

  • Data Analysis:

    • Integrate the peak areas for each transition.

    • Calculate the ratio of the labeled to unlabeled forms of each gibberellin at each time point.

    • Use a calibration curve generated from standards of known concentration to quantify the absolute amounts of each gibberellin.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Data from a [¹³C₄]GA5 Feeding Experiment in Arabidopsis thaliana

Time (hours)[¹³C₄]GA5 (pmol/g FW)[¹³C₄]GA3 (pmol/g FW)[¹³C₄]GA1 (pmol/g FW)[¹³C₄]GA8 (pmol/g FW)
0100.0 ± 5.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
185.2 ± 4.25.1 ± 0.32.3 ± 0.20.5 ± 0.1
272.5 ± 3.89.8 ± 0.54.5 ± 0.31.2 ± 0.1
451.3 ± 2.918.2 ± 1.18.9 ± 0.63.1 ± 0.2
825.6 ± 1.525.7 ± 1.815.4 ± 1.07.8 ± 0.5
1212.8 ± 0.928.1 ± 2.018.9 ± 1.312.3 ± 0.9
243.1 ± 0.324.5 ± 1.715.2 ± 1.118.5 ± 1.4

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. This is illustrative data.

Interpretation:

The data in Table 1 illustrates the expected trend in a GA5 metabolic flux experiment. The concentration of the labeled precursor, [¹³C₄]GA5, decreases over time as it is metabolized. Concurrently, the concentrations of its downstream metabolites, [¹³C₄]GA3, [¹³C₄]GA1, and [¹³C₄]GA8, increase. The rates of these conversions can be calculated from the slopes of the concentration curves, providing the metabolic flux values.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for metabolic flux analysis using isotope-labeled GA5 can be visualized as follows:

Experimental_Workflow cluster_preparation Plant Preparation cluster_experiment Isotope Labeling Experiment cluster_analysis Analysis Plant_Growth Plant Growth (e.g., Arabidopsis in hydroponics) Feeding Feeding with Isotope-Labeled GA5 Plant_Growth->Feeding Time_Course Time-Course Sample Collection Feeding->Time_Course Extraction Gibberellin Extraction and Purification Time_Course->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS MFA Metabolic Flux Analysis LCMS->MFA

Caption: Experimental workflow for GA5 metabolic flux analysis.

Gibberellin Signaling Pathway

Upon binding to its receptor, GID1, bioactive gibberellins like GA1 and GA3 trigger a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional repressors. The degradation of DELLA proteins derepresses the expression of GA-responsive genes, ultimately leading to various growth and developmental responses.

GA_Signaling_Pathway GA Bioactive GA (e.g., GA1, GA3) GID1 GID1 Receptor GA->GID1 Binding DELLA DELLA Protein (Repressor) GID1->DELLA Interaction SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes Repression SCF->DELLA Ubiquitination Growth_Response Growth and Developmental Response GA_Responsive_Genes->Growth_Response

Caption: Simplified Gibberellin signaling pathway.

Conclusion

The use of isotope-labeled this compound in metabolic flux analysis is a powerful tool for dissecting the complexities of gibberellin metabolism and its regulation. The detailed protocols and application notes provided here offer a framework for researchers to design and execute robust experiments to gain quantitative insights into plant hormonal signaling. This knowledge is fundamental for advancing our understanding of plant biology and for the development of innovative agricultural technologies.

References

Commercial Applications of Gibberellin A5 in Agriculture and Horticulture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins are a class of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1] These processes include stem elongation, seed germination, dormancy breaking, flowering, and fruit development.[1][2] While over 100 different gibberellins have been identified, Gibberellic Acid (GA3) is the most well-known and widely used in commercial agriculture and horticulture.[3] Gibberellin A5 (GA5), while less common in commercial formulations, is a naturally occurring plant hormone that has been shown to be biologically active and involved in processes such as floral development.[4][5]

These application notes provide an overview of the potential commercial applications of this compound, drawing upon the established uses of other gibberellins. The provided protocols are generalized and should be adapted and optimized for specific plant species and desired outcomes.

Data Presentation

Due to the limited availability of specific commercial data for this compound, the following tables summarize quantitative data for the more commonly used gibberellins (GA3, GA4+7) to provide a reference for starting concentrations and application timing. It is crucial to conduct small-scale trials to determine the optimal parameters for GA5 application.

Table 1: Gibberellin Application for Promoting Flowering in Ornamental Crops

CropGibberellin TypeConcentration (ppm)Application Method & TimingExpected Outcome
Azalea GA3 (ProGibb T&O)-Foliar spray 2-3 weeks after each pinch to inhibit flower bud initiation during vegetative growth.Desired vegetative growth before flower bud development.[6]
Calla Lily GA3 (ProGibb T&O)500Pre-planting rhizome or tuber soak for 10 minutes.Increased flowering.[6]
Camellia GA3 (ProGibb T&O)2% solution (diluted)Apply a single drop to the vegetative bud scar immediately after removing the adjacent vegetative bud.Substitute for chilling requirement and increase bloom size.[2][6]
Geranium GA3 (ProGibb T&O)1 - 15Foliar spray on developing flower cluster when it begins to show color (1-5 ppm) or on seedlings when the first flower bud develops (5-15 ppm).Increase flower number and size; advance flowering.[6]
Spathiphyllum GA3 (ProGibb T&O)150 - 200Single foliar spray to the entire plant 9-12 weeks before expected sale date.Accelerate bloom and increase the number of flowers per plant.[6]

Table 2: Gibberellin Application for Fruit Development

CropGibberellin TypeConcentration (ppm)Application TimingExpected Outcome
Grapes (Seedless) GA320 - 50Applied when berries are very small to promote development without seeds. Multiple applications may be necessary.[7]Production of seedless and larger grapes.[7]
Apples (e.g., Red Delicious) GA4 + GA7 (Promalin)1.25 - 2.3 L/haApply during bloom.Improve fruit shape and size.[8]
Citrus (Navel Orange) GA3VariesSprayed when fruits have lost most of their green color.Prevent post-harvest rind disorders and delay senescence.[9]
Peach GA325 - 125 mg/LApplied 60 days after full bloom.Reduce flowering in the subsequent season to increase fruit size in the current season.[10][11]
Sweet Cherry GA3300 - 500 mg/LApplied to unpollinated pistils.Induce parthenocarpic (seedless) fruit development.[12]

Table 3: Gibberellin Application for Seed Germination

CropGibberellin TypeConcentration (ppm)Application MethodExpected Outcome
General Seed Dormancy GA350 - 1000Seed soak for 24 hours before planting.Break dormancy and promote uniform germination.[13][14]
Caper GA3500 mg/LWetting the germination substrate and replacing it fortnightly, or wetting for 30 days then continuing with water.[15]Improved germination percentage.[15]
Caper GA45 mg/L (minimum)Application to the germination substrate.Higher germination percentage compared to control.[15]

Experimental Protocols

The following are generalized protocols for the preparation and application of gibberellin solutions. Researchers should adapt these based on the specific crop, environmental conditions, and desired physiological response.

Protocol 1: Preparation of a Gibberellin Stock Solution

Objective: To prepare a concentrated stock solution of this compound for further dilution.

Materials:

  • This compound (crystalline powder)

  • 70% Ethanol or Isopropanol

  • Distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • Analytical balance

  • Storage bottles (amber glass)

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • In a clean beaker, dissolve the GA5 powder in a small amount of 70% ethanol or isopropanol. Gibberellins are sparingly soluble in water but readily dissolve in alcohol.

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Add distilled water to the flask up to the calibration mark.

  • Mix the solution thoroughly using a magnetic stirrer until homogenous.

  • Store the stock solution in a labeled, airtight amber glass bottle at 4°C to protect it from light and degradation. The stock solution should be used within a few weeks. For longer-term storage, consult the manufacturer's recommendations.[4]

Protocol 2: Foliar Spray Application of this compound

Objective: To apply this compound to plant foliage to elicit a physiological response (e.g., promoting flowering, increasing fruit size).

Materials:

  • This compound stock solution

  • Distilled water

  • Graduated cylinders or pipettes

  • Spray bottle or agricultural sprayer

  • Surfactant (optional, to improve coverage)

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Calculate the required volume of the GA5 stock solution to achieve the desired final concentration in the spray solution.

  • In a clean container, add the calculated volume of the stock solution to the required volume of distilled water.

  • If using a surfactant, add it to the solution according to the manufacturer's instructions. A surfactant can help the solution adhere to and penetrate the waxy cuticle of the leaves.

  • Mix the solution thoroughly.

  • Fill the spray bottle or sprayer with the prepared GA5 solution.

  • Apply the solution to the target plants, ensuring thorough coverage of the foliage, stems, and flowers as required by the specific application. Applications are often most effective during cooler parts of the day, such as early morning or late evening, to slow evaporation and increase absorption.[8]

  • For optimal results, applications may need to be repeated at specific intervals depending on the crop and desired outcome.[6]

Protocol 3: Seed Treatment with this compound for Enhanced Germination

Objective: To treat seeds with this compound to break dormancy and promote uniform germination.[13]

Materials:

  • This compound stock solution

  • Distilled water

  • Beakers or petri dishes

  • Filter paper (optional)

  • Seeds of the target plant species

Procedure:

  • Prepare the desired concentration of the GA5 solution by diluting the stock solution with distilled water. Concentrations typically range from 50 to 1000 ppm.[14]

  • Place the seeds in a beaker or a petri dish lined with filter paper.

  • Add the GA5 solution to the container, ensuring the seeds are fully submerged or the filter paper is saturated.

  • Allow the seeds to soak for a predetermined period, typically 12 to 24 hours. The optimal soaking time will vary depending on the seed type and dormancy level.

  • After the soaking period, drain the GA5 solution and rinse the seeds with distilled water.

  • Sow the treated seeds in a suitable germination medium.

  • Monitor germination rates and seedling vigor compared to an untreated control group.

Signaling Pathways and Experimental Workflows

Gibberellin Signaling Pathway

Gibberellins exert their effects by initiating a signaling cascade that leads to changes in gene expression. The core of this pathway involves the interaction between GA, its receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1), and DELLA proteins, which are transcriptional regulators that repress gibberellin responses.[1]

Caption: Gibberellin signaling pathway.

Experimental Workflow for this compound Application

The following diagram illustrates a general workflow for conducting experiments with this compound.

Experimental_Workflow start Define Experimental Objective prep_solution Prepare GA5 Stock and Working Solutions start->prep_solution plant_prep Prepare Plant Material (e.g., seeds, seedlings, mature plants) start->plant_prep application Apply GA5 Treatment (e.g., foliar spray, seed soak) prep_solution->application plant_prep->application control Apply Control Treatment (e.g., water, solvent only) plant_prep->control incubation Incubate under Controlled Environmental Conditions application->incubation control->incubation data_collection Collect Data on Relevant Parameters incubation->data_collection analysis Analyze and Interpret Data data_collection->analysis conclusion Draw Conclusions and Optimize Protocol analysis->conclusion

References

Application Notes and Protocols for Gibberellin A5 as a Tool in Plant Reproductive Development Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] Among the numerous identified gibberellins, Gibberellin A5 (GA5) is recognized as a bioactive form that promotes floral development.[3] This document provides detailed application notes and protocols for utilizing GA5 as a tool to study and manipulate plant reproductive processes, including flowering and fruit development. While much of the detailed experimental data available is for the closely related and widely studied Gibberellin A3 (GA3), the principles and methodologies are broadly applicable to other bioactive GAs like GA5. Researchers should consider the provided protocols as a starting point and optimize concentrations and application timings for their specific plant species and experimental conditions.

Data Presentation: Effects of Gibberellin Application on Reproductive Development

The following tables summarize quantitative data from studies on the effects of gibberellin application on various aspects of plant reproductive development. It is important to note that these studies primarily used Gibberellin A3 (GA3), but the results provide a valuable reference for designing experiments with this compound.

Table 1: Effect of Gibberellic Acid (GA3) on Flowering of Radish (Raphanus sativus L.) under Marginal Vernalization

TreatmentBolting Rate (%)Flowering Rate (%)
Control (0 mM GA3)5030
10 mM GA310090

Data adapted from a study on radish, where GA3 was applied as a foliar spray after 10 days of vernalization.[4]

Table 2: Effect of Gibberellic Acid (GA3) on Flower Opening in Tree Peony (Paeonia suffruticosa)

GA3 Concentration (mg/L)Days to BloomOutcome
0 (Control)561 bud bloomed
80042Accelerated blooming
90045Accelerated blooming
1000-All buds aborted

Data adapted from a study on tree peony, where GA3 was applied to dormant flower buds.[5]

Table 3: Effect of 16,17-Dihydro this compound (DHGA5) Derivatives on Root Elongation in Arabidopsis thaliana

CompoundIC50 (µM)
DHGA597
10e (derivative)90

This table shows the inhibitory concentration (IC50) of a GA5 derivative on root growth, indicating its potential as a plant growth retardant.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Stock Solution Preparation

Materials:

  • This compound (crystalline powder)

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Sterile volumetric flasks

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the GA5 powder in a small volume of 100% ethanol or DMSO. Ensure complete dissolution.

  • Transfer the dissolved GA5 to a sterile volumetric flask.

  • Bring the solution to the final desired volume with sterile distilled water. For example, to make a 10 mM stock solution, dissolve the appropriate amount of GA5 in a small amount of ethanol/DMSO and then add sterile water to the final volume.

  • Mix the solution thoroughly by inversion.

  • Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[3]

Protocol 2: Application of this compound to Induce Flowering

Objective: To investigate the effect of exogenous GA5 application on the timing and intensity of flowering.

Materials:

  • GA5 stock solution (e.g., 10 mM)

  • Sterile distilled water

  • Surfactant (e.g., Tween-20)

  • Spray bottle or micropipette

  • Experimental plants at the appropriate developmental stage (e.g., vegetative stage before floral transition)

  • Control plants (treated with a mock solution without GA5)

Procedure:

  • Preparation of Working Solution: Dilute the GA5 stock solution to the desired final concentration (e.g., 10 µM to 100 µM) in sterile distilled water. Add a surfactant like Tween-20 (0.01% to 0.05% v/v) to the final solution to ensure even spreading on the plant surface. Prepare a mock solution containing the same concentration of ethanol/DMSO and surfactant as the GA5 working solution.

  • Application Method (Foliar Spray):

    • Uniformly spray the entire aerial part of the experimental plants with the GA5 working solution until runoff.

    • Spray the control plants with the mock solution.

    • Ensure that the application is done during a time of low light intensity (e.g., early morning or late evening) to prevent rapid evaporation and potential photodegradation.

  • Application Method (Direct Application to Apical Meristem):

    • For more targeted application, use a micropipette to apply a small volume (e.g., 10-20 µL) of the GA5 working solution directly to the apical meristem of the experimental plants.

    • Apply the same volume of the mock solution to the control plants.

  • Treatment Schedule: The application can be a single treatment or repeated at regular intervals (e.g., once a week) depending on the plant species and the specific research question.

  • Data Collection:

    • Record the time to flowering (e.g., days to first open flower).

    • Count the number of flowers per plant.

    • Measure other relevant reproductive parameters such as the number of inflorescences, flower size, and fruit set.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

Gibberellin Signaling Pathway

Gibberellins, including GA5, act by derepressing a signaling pathway that is normally inhibited by DELLA proteins.[6] In the absence of GA, DELLA proteins bind to and inactivate transcription factors (like PIFs) that are necessary for the expression of GA-responsive genes.[6][7] When GA is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), which then promotes the interaction between GID1 and the DELLA proteins.[6] This GA-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[6][8] The degradation of DELLA proteins releases the transcription factors, allowing them to activate the expression of genes involved in various developmental processes, including flowering and fruit development.[7][9]

Gibberellin_Signaling_Pathway GA Gibberellin (GA5) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Forms complex with PIFs PIFs & Other Transcription Factors DELLA->PIFs Inhibits Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes Activates SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA Ubiquitinates Reproductive_Development Floral & Fruit Development GA_Responsive_Genes->Reproductive_Development Promotes

Caption: this compound signaling pathway leading to reproductive development.

Experimental Workflow for Studying GA5 Effects

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in plant reproductive development.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis cluster_conclusion Conclusion Plant_Growth Plant Material Growth (e.g., Arabidopsis, Tomato) Application GA5 Application (Foliar Spray or Direct) Plant_Growth->Application Control Mock Treatment (Control Group) Plant_Growth->Control GA5_Prep GA5 Stock & Working Solution Preparation GA5_Prep->Application Phenotyping Phenotypic Analysis (Flowering time, Flower number, Fruit set) Application->Phenotyping Gene_Expression Molecular Analysis (qRT-PCR of flowering genes) Application->Gene_Expression Control->Phenotyping Control->Gene_Expression Data_Analysis Statistical Analysis Phenotyping->Data_Analysis Gene_Expression->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: A typical experimental workflow for studying the effects of GA5.

References

Troubleshooting & Optimization

Improving the solubility of Gibberellin A5 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling Gibberellin A5 (GA5) in in vitro assays, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing GA5 stock solutions.[1][2][3] It is also soluble in other organic solvents like ethanol and methanol.[4] For aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous solution of choice.[4]

Q2: What is the maximum solubility of GA5 in DMSO?

A2: The solubility of GA5 in DMSO is approximately 3.5 mg/mL (10.59 mM).[1][2][3] Achieving this concentration may require physical methods such as warming the solution and using an ultrasonic bath.[1][2]

Q3: How should I store my GA5 stock solution?

A3: Once prepared, stock solutions should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[1][2] For storage, it is recommended to keep the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3] The solution should also be protected from light and stored under nitrogen.[1][3] It is not recommended to store aqueous solutions for more than one day.[4]

Q4: Can I dissolve GA5 directly in aqueous buffers like PBS or cell culture media?

A4: Gibberellins are sparingly soluble in aqueous buffers.[4] Direct dissolution is not recommended. The best practice is to first create a concentrated stock solution in DMSO and then dilute this stock to the final working concentration in your aqueous medium.[4]

Quantitative Solubility Data

The table below summarizes the solubility of this compound and the closely related Gibberellic Acid (GA3) in common laboratory solvents.

CompoundSolventSolubilityMolar ConcentrationNotesCitation
This compound DMSO3.5 mg/mL10.59 mMRequires sonication and warming. Use newly opened DMSO.[1][2][3]
Gibberellic Acid (GA3) DMSO~15 mg/mL~43.3 mM-[4]
Gibberellic Acid (GA3) Ethanol~5 mg/mL~14.4 mM-[4]
Gibberellic Acid (GA3) DMF~5 mg/mL~14.4 mM-[4]
Gibberellic Acid (GA3) 1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL~0.58 mMPrepared by diluting a DMSO stock solution.[4]
Experimental Protocol: Preparation of a GA5 Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 330.37 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or heat block set to 37°C

Procedure:

  • Weighing: Accurately weigh the desired amount of GA5 powder in a suitable container. For example, to prepare 1 mL of a 10 mM solution, you would need 3.30 mg of GA5.

  • Solvent Addition: Add the calculated volume of DMSO to the GA5 powder. For a 10 mM solution, you would add 1 mL of DMSO for every 3.30 mg of GA5.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to begin dissolving the powder.

  • Assisted Dissolution: To achieve complete dissolution, warm the tube to 37°C for a few minutes and then place it in an ultrasonic bath for 10-15 minutes.[2] Alternate between warming and sonication until the solution is clear and no particulates are visible.

    • Note: Using hygroscopic (wet) DMSO can significantly reduce the solubility of the product. Always use a fresh, newly opened bottle of anhydrous DMSO.[1][3]

  • Sterilization (Optional): If required for your in vitro assay, sterile filter the solution through a 0.2 µm PTFE syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots.[1][2] Store immediately at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤6 months).[1][3]

Troubleshooting Guide

Q1: My GA5 powder is not dissolving completely in DMSO, even after vortexing. What should I do?

A1: This is a common issue due to the moderate solubility of GA5. Follow these steps:

  • Warm the solution: Gently heat the vial to 37°C.[2]

  • Use sonication: Place the vial in an ultrasonic water bath for 10-15 minutes to break up any remaining solid particles.[2]

  • Check your DMSO: Ensure you are using a fresh, anhydrous (dry) stock of DMSO, as absorbed water can hinder solubility.[1][3]

  • Reduce concentration: If the above steps fail, you may be exceeding the solubility limit. Consider preparing a slightly more dilute stock solution.

Q2: I observed precipitation after diluting my GA5 DMSO stock into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation occurs when the concentration of GA5 exceeds its solubility limit in the final aqueous solution. Try the following:

  • Increase the final volume of media: A higher dilution factor will keep the final GA5 concentration lower.

  • Use a multi-step dilution: Instead of a single large dilution, try diluting the stock solution in smaller steps.

  • Add DMSO stock to media, not vice-versa: While vortexing the culture medium, add the DMSO stock solution drop-wise. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Lower the final concentration: The effective concentration of GA5 needed for your experiment may be lower than the concentration at which it precipitates. Test a range of lower concentrations.

Visualized Workflows and Logic

The following diagrams illustrate the recommended workflow for dissolving GA5 and a troubleshooting guide for solubility issues.

cluster_workflow Experimental Workflow: Dissolving GA5 weigh 1. Weigh GA5 Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex check Is it fully dissolved? vortex->check assist 4. Warm (37°C) & Sonicate check->assist No ready 5. Solution Ready check->ready Yes assist->vortex aliquot 6. Aliquot & Store (-20°C or -80°C) ready->aliquot

Caption: Workflow for preparing a this compound stock solution.

cluster_troubleshooting Troubleshooting Logic: GA5 Precipitation start Precipitation observed in aqueous media check_conc Is final concentration too high? start->check_conc lower_conc Action: Lower the final working concentration check_conc->lower_conc Yes check_dilution Was dilution performed correctly? check_conc->check_dilution No resolved Issue Resolved lower_conc->resolved improve_dilution Action: Add stock to media while vortexing check_dilution->improve_dilution No check_dmso Is final DMSO% too low? check_dilution->check_dmso Yes improve_dilution->resolved increase_dmso Action: Slightly increase final DMSO % (if tolerated by cells) check_dmso->increase_dmso Yes check_dmso->resolved No increase_dmso->resolved

Caption: Troubleshooting flowchart for GA5 precipitation issues.

References

Gibberellin A5 Solutions: Technical Support Center for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Gibberellin A5 (GA5) solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your GA5 solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing GA5 stock solutions. GA5 is soluble in DMSO, and this solvent is suitable for long-term storage at low temperatures.[1] For aqueous-based experiments, it is advised to first dissolve GA5 in a minimal amount of an organic solvent like ethanol or DMSO before diluting with the aqueous buffer. However, aqueous solutions of gibberellins are generally not recommended for storage for more than a day due to their tendency to hydrolyze.[2][3]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, GA5 stock solutions should be stored at low temperatures, protected from light, and preferably under an inert nitrogen atmosphere.[1][4][5] Specific recommendations are as follows:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.[1][4][5]

To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store this compound solutions at room temperature?

A3: No, long-term storage of GA5 solutions at room temperature is not recommended. Gibberellins, in general, are unstable in solution at room temperature, especially in aqueous or aqueous-alcoholic solutions where they can undergo slow hydrolysis.[2][6] Dry, powdered GA5 is stable at room temperature, but once in solution, its stability decreases significantly.[2][6]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for GA5 is limited, gibberellins as a class are susceptible to pH-dependent degradation. In alkaline solutions, gibberellins can undergo rearrangement to less biologically active compounds.[2] Acidic conditions can also affect stability. Therefore, it is crucial to control the pH of your working solutions and prepare them fresh before use.

Q5: Are there any known degradation products of this compound I should be aware of?

A5: The metabolism of GA5 in biological systems leads to various products, including GA1, GA3, and GA6, as well as their glucosyl conjugates.[7][8] While not directly degradation products from storage, these represent potential transformations. Under forced degradation conditions such as exposure to strong acids, bases, or oxidizing agents, other degradation products may form. The primary degradation pathway for many gibberellins in aqueous solution is hydrolysis of the lactone ring.[2]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Loss of biological activity in experiments. 1. Improper storage of GA5 stock solution (e.g., wrong temperature, light exposure).2. Repeated freeze-thaw cycles of the stock solution.3. Use of old or degraded stock solution.4. Instability in the final aqueous working solution.1. Store stock solutions at -80°C for long-term or -20°C for short-term use, protected from light.[1][4][5]2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.3. Prepare fresh stock solutions according to the recommended stability periods (6 months at -80°C, 1 month at -20°C).4. Prepare aqueous working solutions fresh on the day of the experiment.[2][3]
Precipitation observed when preparing aqueous working solutions. 1. Poor solubility of GA5 in the aqueous buffer.2. The concentration of the organic solvent (e.g., DMSO, ethanol) used for initial dissolution is too high in the final solution.1. First dissolve GA5 in a minimal amount of DMSO or ethanol with gentle warming or sonication if necessary before slowly adding the aqueous buffer while stirring.[1][9]2. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system and does not cause precipitation.
Inconsistent experimental results. 1. Inaccurate concentration of the GA5 stock solution.2. Degradation of GA5 during the experiment.3. Variability in solution preparation.1. Ensure accurate weighing of GA5 powder and precise volume measurements during stock solution preparation.2. Periodically check the purity and concentration of your stock solution using an analytical method like HPLC.3. Standardize the protocol for preparing all GA5 solutions.

Data on this compound Solution Stability

Quantitative data on the degradation kinetics of this compound under a wide range of storage conditions are not extensively available in published literature. The following table summarizes the recommended storage guidelines based on available information.

Solvent Storage Temperature Recommended Maximum Storage Duration Key Considerations
DMSO-80°C6 monthsProtect from light; store under an inert atmosphere (e.g., nitrogen).[1][4][5]
DMSO-20°C1 monthProtect from light; store under an inert atmosphere.[1][4][5]
Aqueous SolutionsNot Recommended< 24 hoursProne to hydrolysis; prepare fresh before use.[2][3]
Ethanol/MethanolNot specified for GA5Short-termGibberellins are soluble in alcohols, but aqueous-alcoholic solutions are prone to slow hydrolysis.[2][6] Store at low temperatures and use promptly.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 330.37 g/mol )

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Accurately weigh 3.30 mg of this compound powder.

    • Transfer the powder to a sterile amber vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex or sonicate the solution at room temperature until the GA5 is completely dissolved. Gentle warming may be applied if necessary.[1]

    • Aliquot the 10 mM stock solution into single-use, sterile amber microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][5]

Protocol for a General Stability Study of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of GA5 solutions.

  • Preparation of Stability Samples:

    • Prepare a stock solution of GA5 in the desired solvent (e.g., DMSO, ethanol) at a known concentration.

    • Dilute the stock solution with the test solvents (e.g., different buffers at various pH values) to a final concentration suitable for HPLC analysis.

    • Dispense the solutions into amber vials and seal them.

    • Store the vials under different conditions (e.g., -20°C, 4°C, 25°C, and 40°C) and light conditions (e.g., protected from light and exposed to light).

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: A C18 reversed-phase column is commonly used for gibberellin analysis.

    • Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: Monitor the eluent at a wavelength where GA5 has significant absorbance (e.g., around 206-210 nm).

    • Procedure:

      • At specified time points (e.g., 0, 1, 2, 4 weeks, and monthly), retrieve a vial from each storage condition.

      • Allow the sample to equilibrate to room temperature.

      • Inject a known volume of the sample into the HPLC system.

      • Record the chromatogram and determine the peak area of GA5.

      • Compare the peak area of the stored samples to the peak area of the sample at time zero to calculate the percentage of GA5 remaining.

  • Data Analysis:

    • Plot the percentage of GA5 remaining versus time for each storage condition.

    • Identify any significant degradation and the appearance of new peaks, which may indicate degradation products.

Visualizations

Gibberellin_Biosynthesis_Pathway GGDP Geranylgeranyl diphosphate (GGDP) ent_Copalyl_DP ent-Copalyl diphosphate GGDP->ent_Copalyl_DP CPS ent_Kaurene ent-Kaurene ent_Copalyl_DP->ent_Kaurene KS GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde KO GA12 GA12 GA12_aldehyde->GA12 KAO GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA20ox GA5 GA5 GA20->GA5 GA3ox GA1 GA1 GA5->GA1 GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified Gibberellin Biosynthesis Pathway Leading to GA5.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein GID1->DELLA GA-GID1 complex binds to SCF SCF Complex (E3 Ligase) DELLA->SCF targeted for ubiquitination PIF PIF Transcription Factor DELLA->PIF represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by GA_Response_Gene GA-Responsive Gene PIF->GA_Response_Gene activates Growth_Response Growth Response GA_Response_Gene->Growth_Response

Caption: Overview of the Gibberellin Signaling Pathway.

Experimental_Workflow_Stability_Study start Prepare GA5 Stock Solution prep_samples Prepare Stability Samples (Different Solvents, pH, Temp, Light) start->prep_samples storage Store Samples under Defined Conditions prep_samples->storage sampling Sample at Predetermined Time Points storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% GA5 remaining vs. time) hplc->data_analysis end Determine Stability Profile data_analysis->end

Caption: Experimental Workflow for a this compound Stability Study.

References

Overcoming cross-reactivity in Gibberellin A5 immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gibberellin A5 Immunoassays

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound (GA5) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inaccurate results in a this compound immunoassay?

A1: The most common cause of inaccurate results, particularly falsely elevated concentrations, is cross-reactivity. This occurs when the antibodies used in the assay bind to other structurally similar gibberellins (GAs) present in the sample, not just GA5. Given the high structural homology among different gibberellins, antibody specificity is a critical factor for accurate quantification.

Q2: Which gibberellins are most likely to cross-react with anti-GA5 antibodies?

A2: Cross-reactivity is highest with GAs that share a similar C19-gibberellin backbone and functional group arrangement. Structurally similar compounds like GA1, GA3, GA4, and GA20 are potential cross-reactants. The degree of cross-reactivity depends on the specific antibody used. It is essential to consult the technical data sheet of your immunoassay kit for a detailed cross-reactivity profile.

Q3: How can I confirm if my assay is affected by cross-reactivity?

A3: To assess cross-reactivity, you can perform a spike-and-recovery experiment. In this method, a known amount of purified GA5 is "spiked" into your sample matrix and a control buffer. If the percentage of recovered GA5 is significantly different from 100% in your sample matrix compared to the buffer, it suggests interference, which could be due to cross-reacting substances. Additionally, comparing your immunoassay results with an orthogonal method like Liquid Chromatography-Mass Spectrometry (LC-MS) can validate the accuracy of your findings.

Q4: What is the difference between using a monoclonal versus a polyclonal antibody for GA5 detection?

A4: Monoclonal antibodies (mAbs) recognize a single, specific epitope on the GA5 molecule, which generally leads to higher specificity and lower cross-reactivity. Polyclonal antibodies (pAbs) are a mixture of antibodies that recognize multiple epitopes on the GA5 molecule. While this can increase the signal and sensitivity of the assay, it also increases the likelihood of binding to structurally related gibberellins, resulting in higher cross-reactivity. For quantitative analysis of GA5, highly specific monoclonal antibodies are preferred.

Q5: Can the sample matrix itself interfere with the assay?

A5: Yes, this is known as a "matrix effect." Components in complex biological samples (e.g., plant extracts) can interfere with the antibody-antigen binding, leading to inaccurate results. This can be caused by endogenous substances like phenolics, lipids, or other hormones. Sample purification steps, such as Solid Phase Extraction (SPE), are crucial to minimize these effects.

Troubleshooting Guide

This section addresses common problems encountered during GA5 immunoassays and provides systematic solutions.

Problem 1: Higher-Than-Expected GA5 Concentrations
Potential Cause Recommended Solution
Cross-reactivity with other endogenous gibberellins.1. Verify Antibody Specificity: Check the cross-reactivity data for your antibody. If high, consider switching to a more specific monoclonal antibody. 2. Sample Purification: Implement a pre-assay purification step like Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to separate GA5 from other GAs. 3. Confirm with LC-MS: Use a secondary, more specific method like LC-MS to confirm concentrations in a subset of samples.
Non-specific Binding 1. Optimize Blocking: Ensure you are using an effective blocking buffer (e.g., BSA or casein-based) and that the blocking step is performed for the recommended time and temperature to saturate all potential non-specific binding sites on the microplate. 2. Increase Wash Steps: Increase the number and vigor of wash steps to remove unbound components more effectively.
Contamination 1. Reagent Contamination: Use fresh, sterile reagents and pipette tips for each step. 2. Well-to-Well Contamination: Be careful during pipetting to avoid splashing between wells.
Problem 2: Low Signal or Poor Sensitivity
Potential Cause Recommended Solution
Inefficient Antibody Binding 1. Check Reagent Concentrations: Ensure antibodies and other reagents are used at the optimal concentrations as recommended by the manufacturer. 2. Optimize Incubation: Increase incubation times or adjust the temperature (e.g., incubate overnight at 4°C) to allow more time for binding equilibrium to be reached.
Degraded Reagents 1. Proper Storage: Verify that all kit components, especially the enzyme conjugate and GA5 standards, have been stored at the correct temperatures and have not expired. 2. Avoid Freeze-Thaw Cycles: Aliquot reagents upon first use to avoid repeated freeze-thaw cycles that can degrade proteins.
Incorrect Assay Buffer 1. Check pH and Composition: Ensure the assay buffer has the correct pH and ionic strength, as suboptimal conditions can hinder antibody-antigen interactions.
Problem 3: High Well-to-Well Variability (High %CV)
Potential Cause Recommended Solution
Inconsistent Pipetting 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use consistent pipetting technique for all wells. Pre-wetting the pipette tip and using reverse pipetting for viscous solutions can improve accuracy.
Inadequate Washing 1. Automated Plate Washer: If available, use an automated plate washer for more consistent washing. 2. Manual Washing Technique: If washing manually, ensure all wells are filled and emptied completely and uniformly during each wash step.
Edge Effects 1. Proper Incubation: Ensure the plate is incubated in a humidified chamber to prevent evaporation from the outer wells. 2. Plate Sealing: Use adhesive plate sealers during incubation steps. 3. Avoid Outer Wells: For highly sensitive experiments, consider not using the outermost wells of the microplate.

Quantitative Data: Illustrative Cross-Reactivity Profile

The cross-reactivity of an immunoassay is critical for interpreting results. The following table provides an example of a cross-reactivity profile for a hypothetical high-specificity anti-GA5 monoclonal antibody. Note: Users must refer to the specific datasheet for their antibody or kit.

CompoundStructural Similarity to GA5% Cross-Reactivity (Illustrative)
This compound (GA5) -100%
Gibberellin A20 (GA20)Precursor to GA5< 10%
Gibberellin A1 (GA1)Structurally similar C19-GA< 5%
Gibberellin A3 (GA3)Structurally similar C19-GA< 2%
Gibberellin A4 (GA4)Structurally similar C19-GA< 1%
Gibberellin A12 (GA12)C20-GA precursor< 0.1%

Cross-reactivity is calculated as (IC50 of GA5 / IC50 of cross-reactant) x 100%, where IC50 is the concentration required for 50% inhibition of signal.

Experimental Protocols & Visualizations

Gibberellin Signaling Pathway

Gibberellins are perceived by the GID1 receptor. This binding event leads to a conformational change that promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress GA-responsive genes. This interaction targets the DELLA proteins for degradation via the 26S proteasome pathway, lifting the repression and allowing for the expression of genes involved in plant growth and development.

Gibberellin_Signaling cluster_0 Cell GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA SCF SCF Complex (E3 Ligase) DELLA->SCF ubiquitination GA_Response GA Response Gene Expression DELLA->GA_Response represses Proteasome 26S Proteasome SCF->Proteasome degradation

Caption: Simplified Gibberellin (GA) signaling pathway.

Experimental Workflow: From Sample to Result

This workflow outlines the key stages for a successful GA5 immunoassay, highlighting critical points for minimizing cross-reactivity and interference.

Immunoassay_Workflow Sample 1. Plant Tissue Collection Homogenize 2. Homogenization (e.g., in 80% Methanol) Sample->Homogenize Purify 3. Purification (SPE) (CRITICAL STEP) Homogenize->Purify Drydown 4. Drydown & Reconstitution (in Assay Buffer) Purify->Drydown ELISA 5. Competitive ELISA Drydown->ELISA Read 6. Plate Reading (OD at 450nm) ELISA->Read Analyze 7. Data Analysis (4-Parameter Logistic Curve) Read->Analyze Troubleshooting_Logic Start Inaccurate GA5 Results Problem Symptom: Higher than expected GA5? Start->Problem CheckPurity Action: Run purified sample on LC-MS Problem->CheckPurity Yes HighCV Symptom: High %CV? Problem->HighCV No Compare Results Match? CheckPurity->Compare CrossReact Diagnosis: Cross-Reactivity or Matrix Effect Compare->CrossReact No AssayIssue Diagnosis: Assay Performance Issue Compare->AssayIssue Yes HighCV->AssayIssue Yes Solution1 Solution: Improve Sample Purification (SPE/HPLC) CrossReact->Solution1 Solution2 Solution: Check Pipetting, Washing, Reagents, Plate Reader AssayIssue->Solution2

Troubleshooting low yields in the chemical synthesis of Gibberellin A5 analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of Gibberellin A5 (GA5) analogs.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of a GA5 analog is consistently low. What are the most common causes?

A1: Low overall yields in multi-step syntheses like that of GA5 analogs can stem from a variety of factors. The most common culprits include:

  • Suboptimal Reaction Conditions: Each step in the synthesis has a unique set of optimal conditions (temperature, solvent, catalyst, pH). Deviation from these can significantly reduce yields.

  • Instability of Intermediates: Gibberellin intermediates can be sensitive to heat, light, and pH, leading to degradation.

  • Inefficient Purification: Poor separation of the desired product from byproducts and unreacted starting materials at each stage can lead to a significant loss of material.

  • Inappropriate Protecting Group Strategy: The choice of protecting groups is critical. They must be stable under the reaction conditions of subsequent steps and be removable in high yield without affecting other sensitive functional groups.

  • Side Reactions: The complex structure of gibberellins makes them prone to various side reactions, such as rearrangements and epimerization, which consume starting material and complicate purification.

Q2: I am observing the formation of multiple byproducts during my reaction. What are some common side reactions in gibberellin synthesis?

A2: The gibberellin scaffold is susceptible to several side reactions, particularly under acidic or basic conditions. Common byproducts can include:

  • Isomerization Products: For instance, the formation of 3-isolactone gibberellic acid (iso-GA3) can occur.

  • Rearrangement Products: Acid-catalyzed rearrangement can lead to the formation of gibberellenic acid.

  • Epimerization: The stereocenters in the gibberellin core can be susceptible to epimerization under harsh reaction conditions.

  • Over-oxidation or Incomplete Oxidation: In steps involving oxidation, it is common to see a mixture of products with different oxidation states.

  • Decomposition: High temperatures can lead to the thermal decomposition of gibberellic acid and its derivatives.

Q3: How do I choose the right protecting group for the carboxylic acid moiety in GA5 analog synthesis?

A3: The selection of a protecting group for the carboxylic acid is a critical decision. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of subsequent synthetic steps.

  • Selectively removable in high yield under mild conditions that do not affect other functional groups like lactones, esters, and hydroxyl groups.

Commonly used protecting groups for carboxylic acids in gibberellin synthesis include:

  • 2,4-dimethoxybenzyl (DMB) esters: These can be cleaved with zinc dichloride (ZnCl2) in dichloromethane, which is a mild method that is compatible with many sensitive functional groups.

  • o-nitrobenzyl esters: These are photoremovable protecting groups that can be cleaved using UV light, avoiding the need for chemical reagents.

Troubleshooting Guides

Problem 1: Low Yield in the Lactonization Step

The formation of the characteristic γ-lactone between C-10 and C-19 is a critical step in the synthesis of many GA5 analogs. Low yields in this step are a frequent issue.

Troubleshooting Workflow for Lactonization

G Troubleshooting Lactonization A Low Yield in Lactonization B Verify Starting Material Purity A->B C Optimize Reaction Conditions A->C D Check for Side Reactions A->D E Review Purification Strategy A->E F NMR/MS of Starting Material B->F G Vary Solvent/Temperature/Catalyst C->G H TLC/LC-MS of Crude Product D->H I Alternative Chromatography E->I F->C J Successful Lactonization G->J H->E I->J

Caption: A logical workflow for troubleshooting low yields in the lactonization step.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete conversion of the C-20 methyl group to a carboxylic acid or aldehyde. Ensure the preceding oxidation steps have gone to completion. Use analytical techniques like NMR or LC-MS to verify the structure of the starting material.
Suboptimal reaction conditions for lactonization. The choice of reagents and conditions is crucial. For example, the conversion of GA12 to GA9 involves the loss of C-20 as CO2 and the formation of the γ-lactone, a reaction catalyzed by GA 20-oxidases in plants and can be mimicked by chemical methods. The mechanism can be complex, and yields can be sensitive to the specific substrate.
Formation of a δ-lactone. In some cases, the formation of a thermodynamically more stable six-membered δ-lactone can compete with the desired γ-lactone. Careful selection of reagents and reaction conditions can favor the formation of the five-membered ring.
Degradation of the product. Gibberellin lactones can be sensitive to hydrolysis under acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral or near-neutral conditions.
Problem 2: Poor Yields in Allylic Oxidation

Introducing a hydroxyl group at an allylic position is a common strategy for functionalizing the gibberellin core. These reactions are often plagued by low yields and a lack of selectivity.

Troubleshooting Workflow for Allylic Oxidation

G Troubleshooting Allylic Oxidation A Low Yield in Allylic Oxidation B Evaluate Oxidizing Agent A->B C Optimize Reaction Conditions A->C D Check for Over-oxidation A->D E Assess Regioselectivity A->E F Try SeO2, PCC, etc. B->F G Adjust Temp./Solvent/Time C->G H TLC/LC-MS for Ketone/Diol D->H I NMR to Confirm Isomers E->I F->C J Improved Allylic Oxidation G->J H->C I->C

Caption: A decision tree for addressing low yields in allylic oxidation reactions.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incorrect choice of oxidizing agent. A variety of reagents can be used for allylic oxidation, each with its own reactivity and selectivity profile. Common choices include selenium dioxide (SeO2), chromium-based reagents like pyridinium chlorochromate (PCC), and transition-metal catalysts. The optimal reagent will depend on the specific substrate.
Suboptimal reaction conditions. The yield of allylic oxidation is highly dependent on the solvent, temperature, and reaction time. A systematic optimization of these parameters is often necessary.
Over-oxidation to the ketone or other products. Allylic alcohols can be further oxidized to the corresponding α,β-unsaturated ketones. Careful monitoring of the reaction by TLC or LC-MS and stopping the reaction at the optimal time is crucial.
Lack of regioselectivity. If there are multiple allylic positions in the molecule, a mixture of products may be obtained. The choice of oxidizing agent and directing groups can influence the regioselectivity of the reaction.

Data Presentation

Table 1: Comparison of Deprotection Methods for Carboxylic Acid Protecting Groups

Protecting Group Reagent Solvent Conditions Yield (%) Reference
2,4-dimethoxybenzylZnCl2CH2Cl20.5 h71-90
o-nitrobenzylUV light (365 nm)---

Table 2: Yields for an Improved Synthesis of exo-16,17-dihydro-gibberellin A5-13-acetate

Step Reaction Reagents and Conditions Yield (%)
a AcetylationAc2O, DMAP, Pyridine99
b Esterification2,4-dimethoxybenzyl alcohol, EDCI, DMAP, CH2Cl290
c HydrogenationH2, 5% Rh-Al2O3, EtOAc91
d HydrolysisK2CO3, MeOH/H2O, pH 9-1099
e MesylationMsCl, Pyridine96
f EliminationDBU, Toluene, reflux95
g Deprotection1.2 equiv. ZnCl2, CH2Cl295

Experimental Protocols

Protocol 1: Deprotection of a 2,4-Dimethoxybenzyl (DMB) Ester using Zinc Dichloride

This protocol describes the cleavage of a DMB ester to the corresponding carboxylic acid, a key step in the final stages of many GA5 analog syntheses.

  • Dissolve the DMB-protected gibberellin analog in anhydrous dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc dichloride (ZnCl2) (typically 1.2 to 3 equivalents) to the solution while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carboxylic acid.

Protocol 2: Purification of Gibberellin Analogs using C18 Reverse Phase and Silica Partition Chromatography

This protocol provides a general method for the purification of gibberellin analogs from crude reaction mixtures, which often contain pigments and other impurities.

  • Initial Extraction: Extract the crude product from the reaction mixture using an appropriate organic solvent like ethyl acetate.

  • C18 Reverse Phase Chromatography:

    • Load the concentrated extract onto a C18 reverse phase column pre-equilibrated with a polar solvent mixture (e.g., methanol/water).

    • Elute the column with a gradient of increasing organic solvent concentration (e.g., increasing methanol in water).

    • Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the desired product. This step is effective for removing highly polar and non-polar impurities.

  • Silica Partition Chromatography:

    • Combine and concentrate the fractions containing the product from the C18 chromatography.

    • Dissolve the residue in a suitable solvent and load it onto a silica gel column.

    • Elute the column with a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) to separate the desired gibberellin analog from closely related byproducts.

    • Monitor the fractions by TLC and combine the pure fractions.

  • Final Concentration: Concentrate the pure fractions under reduced pressure to yield the purified this compound analog. Crystallization from an appropriate solvent system may be performed for further purification if necessary.

Addressing off-target effects of Gibberellin A5 in plant studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Gibberellin A5 (GA5) in plant studies. It focuses on addressing potential off-target effects and provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the use of this compound.

Q1: What is this compound and what is its primary function in plants?

This compound (GA5) is a member of the gibberellin family of diterpenoid plant hormones. While many gibberellins are involved in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering, GA5 is often described as a precursor to the more biologically active GA3. However, GA5 itself can elicit biological responses and its effects can be context-dependent.

Q2: What are the potential "off-target" effects of applying exogenous this compound?

Off-target effects of exogenous GA5 application primarily manifest as cross-talk with other hormone signaling pathways. This can lead to unintended physiological responses. The major pathways affected include:

  • Auxin: Gibberellins and auxins can act synergistically to promote stem elongation. Exogenous GA5 can alter auxin homeostasis and transport.

  • Abscisic Acid (ABA): GAs and ABA often have antagonistic effects, particularly in seed germination and dormancy. Applying GA5 can interfere with ABA-mediated stress responses.

  • Cytokinins: The balance between gibberellins and cytokinins is crucial for processes like apical dominance and shoot differentiation. An influx of GA5 can disrupt this balance.

  • Ethylene: Gibberellins can influence ethylene biosynthesis and signaling, which can affect processes like fruit ripening and senescence.

  • Brassinosteroids (BRs): GAs and BRs can interact to regulate cell elongation and other developmental processes.

  • Jasmonic Acid (JA): There is evidence of cross-talk between GA and JA signaling, which can impact plant defense responses.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Key strategies include:

  • Dose-Response Analysis: Conduct a thorough dose-response experiment to determine the minimal effective concentration of GA5 required to elicit the desired on-target effect.

  • Use of GA Biosynthesis Inhibitors: Employ specific inhibitors of gibberellin biosynthesis (e.g., paclobutrazol, uniconazole) as negative controls to confirm that the observed phenotype is indeed due to gibberellin activity.

  • Genetic Controls: Utilize GA-insensitive or GA-deficient mutant lines (e.g., gid1 or della mutants in Arabidopsis) to validate the specificity of the GA5 response.

  • Targeted Application: Whenever possible, apply GA5 locally to the tissue or organ of interest to minimize systemic effects.

  • Monitor Multiple Pathways: Analyze the expression of marker genes for other hormone pathways to assess the extent of cross-talk.

Q4: I am observing inconsistent results with my GA5 treatments. What could be the cause?

Inconsistent results can arise from several factors:

  • Solution Stability: Gibberellin solutions can be unstable, especially when exposed to light or non-optimal pH. Prepare fresh solutions for each experiment and store them properly.

  • Application Method: The method of application (e.g., spraying, watering, agar supplementation) can significantly impact uptake and distribution. Ensure your application method is consistent across all replicates and experiments.

  • Plant Age and Developmental Stage: The responsiveness of plants to gibberellins can vary significantly with age and developmental stage. Standardize the age and growth conditions of your plant material.

  • Environmental Conditions: Light intensity, temperature, and humidity can all influence plant hormone signaling. Maintain consistent environmental conditions for all experiments.

  • Endogenous GA Levels: The baseline levels of endogenous gibberellins in your plant material can affect the response to exogenous application. Consider quantifying endogenous GAs if variability is high.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
No observable phenotype after GA5 application. - Inactive GA5 solution.- Insufficient concentration.- Plant material is not responsive (e.g., at a non-receptive developmental stage or a GA-insensitive mutant).- Ineffective application method.- Prepare a fresh GA5 solution.- Perform a dose-response curve to determine the optimal concentration.- Use wild-type plants at a responsive developmental stage.- Test different application methods (e.g., spraying, direct application to meristems).
Exaggerated or unexpected phenotypes. - Concentration of GA5 is too high, leading to off-target effects and hormonal imbalances.- Cross-talk with other hormone pathways is dominating the response.- Reduce the concentration of GA5 used.- Analyze the expression of marker genes for other hormone pathways to identify potential cross-talk.- Use specific inhibitors of other hormone pathways to dissect the observed phenotype.
High variability between replicates. - Inconsistent application of GA5.- Variation in the age or developmental stage of the plant material.- Fluctuations in environmental conditions.- Ensure precise and consistent application of GA5 to all replicates.- Synchronize the growth of plant material to ensure uniformity.- Maintain stable and controlled environmental conditions throughout the experiment.
Difficulty dissolving GA5 powder. - Gibberellins have low solubility in water.- Dissolve GA5 in a small amount of a suitable solvent like ethanol, methanol, or acetone before diluting with water. A drop of a weak base (e.g., NaOH) can also aid in dissolution.

Quantitative Data

Understanding the quantitative aspects of this compound activity is essential for experimental design.

Table 1: Relative Bioactivity of Different Gibberellins

The bioactivity of gibberellins can vary significantly depending on the specific gibberellin and the plant species. This table provides a general comparison of the relative activity of common gibberellins in promoting stem elongation.

GibberellinRelative BioactivityNotes
GA1 HighA major bioactive gibberellin in many plant species.
GA3 Very HighCommercially available and widely used in research and agriculture.
GA4 Very HighConsidered one of the most bioactive gibberellins.
GA5 ModerateOften acts as a precursor to other GAs but can have intrinsic activity.
GA8 Low/InactiveA catabolite of GA1.
GA9 HighA precursor to GA4.
GA20 ModerateA precursor to GA1.

Note: Bioactivity is context-dependent and can vary between different bioassays and plant species.

Table 2: Binding Affinities of Gibberellins to GID1 Receptors in Arabidopsis thaliana**

The perception of gibberellins is mediated by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) family of receptors. The binding affinity of different gibberellins to these receptors can vary.

GibberellinGID1a (Kd, µM)GID1b (Kd, µM)GID1c (Kd, µM)
GA1 ~1.5~0.8~1.2
GA3 ~0.5~0.3~0.4
GA4 ~0.1~0.05~0.08
GA5 Data not readily availableData not readily availableData not readily available

Data are approximate and compiled from various sources. Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: this compound Bioassay using Dwarf Rice Seedlings

Objective: To determine the biological activity of a GA5 solution by observing its effect on the elongation of the second leaf sheath of dwarf rice seedlings.

Materials:

  • Dwarf rice seeds (e.g., cv. 'Tan-ginbozu')

  • This compound (GA5)

  • Paclobutrazol (optional, as a negative control)

  • Ethanol (for dissolving GA5)

  • Sterile distilled water

  • Petri dishes or small pots

  • Vermiculite or filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize dwarf rice seeds with 70% ethanol for 1 minute, followed by a 10% bleach solution for 15 minutes.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

    • Germinate the seeds on moist sterile filter paper or vermiculite in the dark at 28-30°C for 3-4 days.

  • Preparation of GA5 Solutions:

    • Prepare a stock solution of GA5 (e.g., 1 mM) by dissolving the powder in a small amount of ethanol and then bringing it to the final volume with sterile distilled water.

    • Prepare a series of dilutions from the stock solution (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) using sterile distilled water. Include a mock control (water with the same concentration of ethanol as the highest GA5 concentration).

  • Treatment Application:

    • Select uniformly germinated seedlings with a shoot length of approximately 2-3 mm.

    • Transfer the seedlings to new petri dishes or pots containing fresh moist vermiculite or filter paper.

    • Apply a small, precise volume (e.g., 1 µL) of the respective GA5 solution or control solution to the apical region of each seedling.

  • Incubation and Measurement:

    • Place the treated seedlings in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 28°C).

    • After 5-7 days, measure the length of the second leaf sheath of each seedling using a ruler or digital calipers.

  • Data Analysis:

    • Calculate the average length of the second leaf sheath for each treatment group.

    • Plot a dose-response curve with GA5 concentration on the x-axis and the average leaf sheath length on the y-axis.

Protocol 2: Analysis of GA5-Induced Gene Expression by qRT-PCR

Objective: To quantify the changes in the expression of target genes in response to GA5 treatment.

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings)

  • This compound

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Plant Growth and Treatment:

    • Grow seedlings under sterile conditions on agar plates or in liquid culture.

    • Apply GA5 at the desired concentration to the growth medium or directly to the seedlings. Include a mock-treated control.

    • Harvest the plant tissue at specific time points after treatment by flash-freezing in liquid nitrogen. Store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from a standardized amount of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.

    • Calculate the relative gene expression changes using a method such as the 2-ΔΔCt method.

Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA5 This compound GID1 GID1 Receptor GA5->GID1 Binds to GID1_GA GID1-GA5 Complex GID1->GID1_GA DELLA DELLA Protein (Growth Repressor) GID1_GA->DELLA Binds to SCF SCF E3 Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation Transcription_Factors Transcription Factors DELLA->Transcription_Factors Inhibits SCF->DELLA Ubiquitination Growth_Genes Growth-Promoting Genes Transcription_Factors->Growth_Genes Activates Hormonal_Crosstalk_Workflow cluster_experiment Experimental Design cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation start Plant Material (e.g., Arabidopsis seedlings) treatment Treatment Groups: - Mock (Control) - GA5 - Other Hormone (e.g., ABA) - GA5 + Other Hormone start->treatment harvest Time-Course Harvest (e.g., 0, 1, 3, 6, 24 hours) treatment->harvest phenotype Phenotypic Analysis (e.g., Root Length, Hypocotyl Elongation) harvest->phenotype gene_expression Gene Expression Analysis (qRT-PCR or RNA-Seq) harvest->gene_expression metabolite Hormone Quantification (LC-MS/MS) harvest->metabolite interpretation Identify Synergistic, Antagonistic, or Additive Interactions phenotype->interpretation gene_expression->interpretation metabolite->interpretation

Refining extraction protocols to minimize Gibberellin A5 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine Gibberellin A5 (GA5) extraction protocols and minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GA5) and why is its stability during extraction important?

A1: this compound is a naturally occurring plant hormone that plays a crucial role in various developmental processes, including stem elongation, seed germination, and flowering. Its accurate quantification is vital for research in plant physiology and for applications in agriculture and drug development. GA5 is susceptible to degradation under various conditions, which can lead to inaccurate measurements and misleading experimental results. Therefore, maintaining its stability throughout the extraction process is critical for reliable data.

Q2: What are the primary factors that can cause GA5 degradation during extraction?

A2: The main factors contributing to GA5 degradation are adverse pH conditions, high temperatures, and exposure to light. Strong acidic or alkaline conditions can lead to molecular rearrangements, while elevated temperatures can accelerate decomposition. Light, particularly UV radiation, can also induce photodegradation.

Q3: What are the common signs of GA5 degradation in a sample?

A3: Degradation of GA5 can be indicated by the appearance of unexpected peaks in your chromatogram, a significant decrease in the expected GA5 peak area, or poor recovery rates. The formation of degradation products like gibberellenic acid or iso-gibberellic acid can be confirmed by mass spectrometry.

Q4: How should I store my plant samples before GA5 extraction to minimize degradation?

A4: To minimize enzymatic activity and degradation, plant samples should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction.[1] Freeze-drying (lyophilization) is another effective method for long-term storage and sample preparation.

Q5: What is the recommended solvent for extracting GA5 from plant tissues?

A5: A common and effective extraction solvent for gibberellins is 80% methanol in water, often acidified with a small amount of formic acid (e.g., to 0.1-1%).[1] The methanol helps to solubilize the GA5, while the water aids in penetrating the plant tissue. The acidic condition helps to keep the carboxylic acid group of GA5 protonated, improving extraction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low GA5 Yield Incomplete cell lysis Ensure thorough grinding of the plant tissue in liquid nitrogen to a fine powder. Consider using mechanical homogenization for tougher tissues.
Inefficient extraction solvent Use chilled 80% methanol with 0.1-1% formic acid. Perform multiple extraction steps (at least 3) and pool the supernatants.
Degradation due to pH Maintain a slightly acidic pH (around 3.0-4.0) during extraction and purification. Avoid strong acids or bases.
Degradation due to temperature Perform all extraction and evaporation steps at low temperatures (4°C or on ice). Use a rotary evaporator at a temperature below 40°C.
Extra Peaks in Chromatogram Presence of interfering compounds Purify the extract using Solid Phase Extraction (SPE) with a C18 cartridge to remove pigments and other non-polar compounds.
GA5 degradation products Review your extraction and storage conditions. Acidic conditions can lead to the formation of gibberellenic acid, while alkaline conditions can produce iso-GA3.[2]
Poor Chromatographic Peak Shape Sample matrix effects Ensure the final extract is dissolved in a solvent compatible with the HPLC mobile phase. A final filtration step (0.22 µm) is recommended.
Inappropriate HPLC column Use a C18 reverse-phase column for good separation of gibberellins.[3][4]
Inconsistent Results Variability in sample handling Standardize all steps of the protocol, from sample harvesting and storage to extraction and analysis.
Instability of GA5 in solution Prepare standards fresh and store stock solutions at -20°C in the dark. Avoid repeated freeze-thaw cycles.

Quantitative Data on Gibberellin Degradation

While specific kinetic data for GA5 is limited, studies on the closely related Gibberellic Acid (GA3) provide valuable insights into degradation patterns. The following tables summarize the influence of pH and temperature on GA3 stability, which can be used as a proxy to guide GA5 extraction protocols.

Table 1: Effect of pH on the Stability of Gibberellic Acid (GA3) in Aqueous Solution [2]

pH Half-life (t½) in days Primary Degradation Products
3.324.6Gibberellenic Acid (GEA)
5.043.3Iso-GA3
7.0Not specified, but degradation is faster than at pH 5.0Iso-GA3
8.016.1Iso-GA3

Table 2: Effect of Temperature on the Degradation of Gibberellic Acid (GA3) [5]

Temperature Observation Recommendation
High TemperatureAccelerates the degradation of GA3.Maintain low temperatures (4°C) throughout the extraction process. Use a rotary evaporator at a temperature below 40°C for solvent removal.
Low TemperatureLow temperatures (e.g., 10°C vs 25°C) can affect the endogenous levels of gibberellins in plants.[6]While not directly related to degradation during extraction, be aware that the plant's growth temperature can influence the initial GA5 concentration.

Photostability:

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Leaf Tissue

This protocol provides a detailed methodology for the extraction and purification of GA5 from plant leaves for subsequent HPLC analysis.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Solvent: 80% Methanol (HPLC grade) with 0.1% Formic Acid, pre-chilled to 4°C

  • Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Centrifuge capable of 4°C and >10,000 x g

  • Rotary evaporator

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

  • Extraction:

    • Add 10 mL of pre-chilled 80% methanol with 0.1% formic acid to the centrifuge tube.

    • Vortex thoroughly for 1 minute to ensure complete mixing.

    • Place the tube on a shaker at 4°C for 4 hours in the dark.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant into a new tube.

    • Repeat the extraction process on the pellet two more times with 10 mL of the extraction solvent each time.

    • Pool all the supernatants.

  • Solvent Evaporation:

    • Concentrate the pooled supernatant to the aqueous phase using a rotary evaporator at a temperature below 40°C.

  • Solid Phase Extraction (SPE) Purification: [3]

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not let the cartridge dry out.

    • Loading: Load the aqueous extract onto the conditioned C18 cartridge.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

    • Elution: Elute the gibberellins from the cartridge with 5 mL of 80% methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

Visualizations

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Binds to SCF SCF (E3 Ubiquitin Ligase) DELLA->SCF Recruited by GA-GID1 Proteasome 26S Proteasome DELLA->Proteasome Targeted for degradation Growth Growth Promotion DELLA->Growth Represses SCF->DELLA Ubiquitination Degradation DELLA Degradation Proteasome->Degradation Degradation->Growth Allows

Caption: Gibberellin signaling pathway leading to the degradation of DELLA repressor proteins.

Troubleshooting_Workflow Start Low GA5 Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Temp Temperature > 4°C? Check_Extraction->Check_Temp Lower_Temp Perform extraction on ice Use rotary evaporator < 40°C Check_Temp->Lower_Temp Yes Check_pH pH outside 3-4 range? Check_Temp->Check_pH No Lower_Temp->Check_pH Adjust_pH Use acidified solvent (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH Yes Check_Grinding Incomplete tissue grinding? Check_pH->Check_Grinding No Adjust_pH->Check_Grinding Improve_Grinding Grind to a fine powder in liquid nitrogen Check_Grinding->Improve_Grinding Yes Check_Purification Review Purification Protocol Check_Grinding->Check_Purification No Improve_Grinding->Check_Purification SPE_Issue Interfering peaks present? Check_Purification->SPE_Issue Perform_SPE Use C18 SPE cartridge for cleanup SPE_Issue->Perform_SPE Yes Check_Storage Review Storage Conditions SPE_Issue->Check_Storage No Perform_SPE->Check_Storage Light_Exposure Samples exposed to light? Check_Storage->Light_Exposure Protect_Light Work in dim light Use amber vials Light_Exposure->Protect_Light Yes End Improved GA5 Recovery Light_Exposure->End No Protect_Light->End

Caption: A logical workflow for troubleshooting low this compound recovery during extraction.

References

Technical Support Center: Gibberellin A5 (GA5) Insensitivity in Plant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellin A5 (GA5) insensitive plant mutants.

Frequently Asked Questions (FAQs)

Q1: What is the underlying molecular mechanism of Gibberellin (GA) insensitivity in many plant mutants?

A1: Gibberellin insensitivity in many plant mutants is often due to mutations in genes encoding for DELLA proteins, which are key negative regulators of GA signaling.[1][2] In a typical wild-type plant, bioactive GAs like GA5 bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor.[3] This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][5][6][7] This degradation relieves the repressive effect of DELLA proteins, allowing for the expression of GA-responsive genes that promote growth and development.

Q2: My GA5-treated mutant plants are not showing any response (e.g., no increase in stem elongation). What are the possible reasons?

A2: Several factors could contribute to the lack of response in your GA5-treated mutant plants:

  • Incorrect GA5 concentration: The concentration of GA5 applied might be insufficient to elicit a response, especially in partially insensitive mutants. Conversely, excessively high concentrations can sometimes be inhibitory.[11]

  • Ineffective application method: The method of GA5 application (e.g., foliar spray, root drench) may not be optimal for uptake in your specific plant species or experimental setup.

  • Degraded GA5 solution: Gibberellin solutions can lose potency over time, especially if not stored correctly. Always use freshly prepared solutions.[11]

  • Plant developmental stage: The responsiveness to GA can vary depending on the developmental stage of the plant.

Q3: How can I confirm if my mutant's insensitivity is due to a stabilized DELLA protein?

A3: You can perform a Western blot analysis to assess the protein levels of the specific DELLA protein (e.g., GAI or RGA) in your mutant compared to the wild type, both with and without GA5 treatment. In a wild-type plant, you would expect to see a decrease in the DELLA protein level after GA treatment. In a GA-insensitive mutant with a stabilized DELLA protein, the protein level will remain largely unchanged even after GA application.[8]

Troubleshooting Guides

Problem 1: Inconsistent or no response to exogenous GA5 application in a known GA-deficient mutant background.

This guide helps you troubleshoot experiments where you expect a response to GA5, such as in a GA-deficient mutant background (e.g., ga1-3), but observe none.

Potential Cause Troubleshooting Step Expected Outcome
Degraded GA5 stock solution Prepare a fresh GA5 solution from a reliable source. Perform a dose-response experiment on wild-type plants to confirm the bioactivity of the new solution.Wild-type plants should exhibit a clear dose-dependent response to the fresh GA5 solution.
Suboptimal application method Try different application methods (e.g., foliar spray with a surfactant, application to the apical meristem, or addition to the growth medium).One of the application methods should lead to a noticeable response in the GA-deficient mutant.
Incorrect concentration range Perform a dose-response curve with a wider range of GA5 concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).This will help identify the optimal concentration required to elicit a response in your specific mutant.
Presence of a suppressor mutation Sequence the relevant genes in the GA signaling pathway to check for any additional mutations that might suppress the GA-deficient phenotype.Identification of a suppressor mutation would explain the lack of response to exogenous GA.
Problem 2: Characterizing the level of GA5 insensitivity in a newly isolated mutant.

This guide provides a workflow to quantify the degree of insensitivity to GA5 in a novel plant mutant.

Experimental Step Purpose Brief Protocol Data to Collect
Dose-Response Analysis To determine the concentration of GA5 required to elicit a half-maximal response (EC₅₀).Grow mutant and wild-type seedlings on media containing a range of GA5 concentrations (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M). Measure a quantifiable GA response, such as hypocotyl length or root length, after a set period.Hypocotyl/root length at each GA5 concentration.
Gene Expression Analysis To assess the transcriptional response of GA-regulated genes.Treat mutant and wild-type seedlings with a saturating concentration of GA5. Harvest tissue at different time points (e.g., 0, 1, 3, 6 hours) and perform qRT-PCR for known GA-responsive genes (e.g., GA20ox, GA3ox).Relative expression levels of GA-responsive genes.
DELLA Protein Stability Assay To determine if the insensitivity is due to a stabilized DELLA protein.Treat mutant and wild-type seedlings with cycloheximide (to inhibit new protein synthesis) followed by GA5. Collect protein samples at various time points and perform a Western blot using an antibody against the relevant DELLA protein.Quantification of DELLA protein levels over time.

Experimental Protocols

Protocol 1: Arabidopsis Seed Germination Assay

This protocol is adapted from established methods to assess GA sensitivity during seed germination.[12][13]

Materials:

  • Arabidopsis seeds (wild-type and mutant)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Gibberellic acid (GA3 or GA5) stock solution (10 mM in ethanol)

  • Ethanol (70%)

  • Sodium hypochlorite solution (1% v/v)

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Media: Prepare MS medium with 1% sucrose and 0.8% agar. Autoclave and cool to ~50-60°C.

  • Add GA: Aliquot the medium and add the appropriate volume of GA stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10 µM). Pour plates and let them solidify.

  • Sterilize Seeds: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes. Rinse 4-5 times with sterile distilled water.

  • Plating: Resuspend seeds in sterile water and plate them on the prepared MS plates.

  • Stratification: Store the plates at 4°C in the dark for 3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Data Collection: Score germination (radicle emergence) daily for 7 days.

Protocol 2: Dose-Response Curve for Hypocotyl Elongation

This protocol is used to quantify the sensitivity of seedlings to GA.

Materials:

  • Arabidopsis seeds (wild-type and mutant)

  • MS medium (as in Protocol 1)

  • GA5 stock solution

  • Petri dishes or square plates

  • Growth chamber

Procedure:

  • Prepare Plates: Prepare MS plates with a range of GA5 concentrations as described in Protocol 1.

  • Plate Seeds: Plate sterilized seeds in a straight line on the plates.

  • Stratify and Incubate: Stratify the seeds at 4°C for 3 days. Then, expose the plates to light for 6 hours to induce germination and then wrap them in aluminum foil to grow in the dark for 5 days at 22°C.

  • Measure Hypocotyls: After the incubation period, carefully remove the seedlings and place them on a flat surface. Scan or photograph the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

  • Data Analysis: Plot the average hypocotyl length against the log of the GA5 concentration to generate a dose-response curve.

Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling cluster_nucleus Nucleus cluster_mutant GA-Insensitive Mutant GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (e.g., GAI, RGA) GID1->DELLA GA-GID1 complex binds DELLA mutant_DELLA Mutant DELLA (stabilized) GID1->mutant_DELLA GA-GID1 cannot trigger degradation SCF SCF E3 Ligase DELLA->SCF recruited to Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation GA_Response GA Response (Gene Expression, Growth) DELLA->GA_Response SCF->DELLA ubiquitinates Repression Repression mutant_DELLA->GA_Response

Caption: Gibberellin signaling pathway and the point of disruption in insensitive mutants.

Experimental Workflow for Troubleshooting GA5 Insensitivity

Troubleshooting_Workflow start Start: Observe GA Insensitivity phenotype Phenotypic Analysis (Dose-Response Curve) start->phenotype is_insensitive Is the mutant less sensitive than WT? phenotype->is_insensitive molecular Molecular Analysis is_insensitive->molecular Yes end End is_insensitive->end No (Re-evaluate initial observation) gene_expression qRT-PCR of GA-responsive genes molecular->gene_expression protein_stability DELLA Protein Western Blot molecular->protein_stability is_degraded Is DELLA protein degraded in response to GA? protein_stability->is_degraded sequence_analysis Sequence DELLA gene (e.g., GAI, RGA) is_degraded->sequence_analysis No conclusion_other Conclusion: Insensitivity likely due to another pathway component is_degraded->conclusion_other Yes conclusion_stabilized Conclusion: Stabilized DELLA protein causes insensitivity sequence_analysis->conclusion_stabilized conclusion_stabilized->end conclusion_other->end

Caption: A logical workflow for troubleshooting and characterizing GA5 insensitivity in plant mutants.

References

Technical Support Center: Enhancing the Bioactivity of Synthetic Gibberellin A5 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Gibberellin A5 (GA5) derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, characterization, and bioactivity assessment of GA5 derivatives.

Question Answer
Synthesis: My synthesis of exo-16,17-dihydro-gibberellin A5-13-acetate (DHGA5) results in a low yield. How can I optimize the synthetic route?Low yields of DHGA5 can limit its use in agricultural applications. An improved synthetic route with a higher yield (76.3%) has been developed, which is shorter, milder, and faster than previous methods. This optimized route provides a more efficient method for the large-scale preparation of DHGA5.[1][2]
Bioactivity: My novel GA5 derivative shows lower than expected inhibitory activity in a root growth inhibition assay. What factors could be influencing this?The inhibitory activity of GA5 derivatives can be influenced by several factors. The structure-activity relationship (SAR) is crucial; for instance, derivatives with a thiosemicarbazone fragment may have enhanced binding to the target enzyme due to structural flexibility.[3] Additionally, the presence of electron-donating substituents can improve inhibitory activity.[3] Bioactivity can also vary between plant species due to differences in the structure of enzymes involved in gibberellin biosynthesis.[3]
Bioassay: I am observing inconsistent results in my Arabidopsis thaliana root elongation bioassay. How can I improve the reliability of this assay?For consistent results, it is crucial to use pre-photolyzed stock solutions of your compounds to eliminate photolysis kinetics as a confounding factor.[3] This ensures that the observed effects on plant growth are solely due to the intrinsic bioactivity of the compounds. Additionally, using gibberellin deficient mutants can help elucidate the specific mechanism of action of your derivatives.[1][2]
Mechanism of Action: My GA5 derivative shows potent bioactivity but does not seem to influence the interaction between the gibberellin receptor (GID1) and the DELLA protein repressor. What could be the alternative mechanism?Some bioactive GA5 derivatives may act on gibberellin signaling elements other than GID1.[1][2] For instance, they might specifically inhibit gibberellin biosynthetic pathways.[1][2] Computational docking studies can help identify potential interactions with enzymes like GA3β-hydroxylase (GA3ox), which is a key enzyme in the gibberellin biosynthesis pathway.[3][4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bioactivity and mechanism of synthetic GA5 derivatives.

Question Answer
What is the primary goal of synthesizing GA5 derivatives? The primary goal is to develop novel plant growth regulators with enhanced bioactivity. For example, designing derivatives based on the structural features of gibberellin biosynthesis enzymes like GA3β-hydroxylase can lead to potent plant growth retardants.[3][4]
How is the bioactivity of GA5 derivatives typically assessed? Bioactivity is often evaluated through in vivo assays, such as root growth inhibition in Arabidopsis thaliana and suppression of leaf sheath elongation in rice.[3][4] Quantitative dose-response analysis is used to determine the half-maximal inhibitory concentration (IC50).[3]
What structural modifications have been shown to enhance the bioactivity of GA5 derivatives? The addition of thiosemicarbazone and 1,3,4-thiadiazole moieties to the carboxyl-protected DHGA5 has been shown to produce derivatives with superior activity compared to the parent compound.[3][4] Specifically, modifications that enhance binding to target enzymes through interactions with additional amino acid residues can increase efficacy.[3][4]
What is the known mechanism of action for bioactive GA5 derivatives? Many GA5 derivatives act as inhibitors of gibberellin biosynthesis.[1][2] Computational simulations have shown that some derivatives can enhance binding to enzymes like OsGA3ox2.[3][4] However, some derivatives may act on different elements of the gibberellin signaling pathway.[1][2]
Can GA5 derivatives have other biological effects besides plant growth regulation? Yes, some derivatives have shown potential in alleviating oxidative damage caused by salt stress, suggesting broader applications beyond growth regulation.[3][4]

Quantitative Data Summary

The following table summarizes the bioactivity of selected synthetic this compound derivatives in Arabidopsis thaliana.

Compound Description IC50 in Arabidopsis thaliana (μM) Reference
DHGA5 exo-16,17-dihydro-gibberellin A5-13-acetate91[1][3]
14j DHGA5 derivative with hydrophobic substituents73[1][3]
10e Carboxyl-protected DHGA5 derivative with a thiosemicarbazone moiety90[3][4]

Experimental Protocols

Synthesis of a Bioactive GA5 Derivative (Compound 14j)

This protocol is based on the improved synthetic route for DHGA5 and subsequent derivatization.

  • Preparation of DHGA5: Utilize the optimized shorter, milder, and faster reaction route which has been reported to yield 76.3% of DHGA5.[1]

  • Derivatization: Use DHGA5 as the lead compound.

  • Modify DHGA5 with hydrophobic substituents via amide linkages to synthesize compound 14j.[3]

  • Characterization: Characterize the synthesized compound using standard analytical techniques (e.g., NMR, Mass Spectrometry).

Arabidopsis thaliana Root Growth Inhibition Bioassay

This protocol is a standard method for assessing the bioactivity of plant growth regulators.

  • Plant Material: Use wild-type Arabidopsis thaliana (e.g., ecotype Columbia-0) or gibberellin-deficient mutants.

  • Growth Medium: Prepare a sterile solid medium (e.g., Murashige and Skoog) containing the test compounds at various concentrations.

  • Seed Sterilization and Plating: Surface-sterilize seeds and place them on the prepared medium.

  • Incubation: Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Analysis: Calculate the percentage of root growth inhibition relative to a control (no compound) and determine the IC50 value.

Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds to GA-GID1 complex Proteasome 26S Proteasome DELLA->Proteasome degraded by PIF PIF (Transcription Factor) DELLA->PIF represses SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA targets for degradation GA_Responsive_Gene GA Responsive Gene PIF->GA_Responsive_Gene activates Growth_Response Growth Response GA_Responsive_Gene->Growth_Response leads to Bioactivity_Screening_Workflow Start Start: Synthesized GA5 Derivative Prepare_Stock Prepare Stock Solutions (various concentrations) Start->Prepare_Stock Bioassay_Setup Set up Bioassay (e.g., Arabidopsis root growth) Prepare_Stock->Bioassay_Setup Incubation Incubate under Controlled Conditions Bioassay_Setup->Incubation Data_Collection Measure Endpoint (e.g., root length) Incubation->Data_Collection Data_Analysis Analyze Data (Calculate % inhibition, IC50) Data_Collection->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

References

Mitigating phytotoxicity at high concentrations of Gibberellin A5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellin A5 (GA5). The information is designed to help mitigate issues of phytotoxicity that may arise from the application of high concentrations of this plant growth regulator.

Troubleshooting Guides

Issue 1: Symptoms of Phytotoxicity Observed After GA5 Application

Question: I have applied this compound to my experimental plants, and they are showing signs of stress and abnormal growth. What are the typical symptoms of GA5 phytotoxicity, and what might be the cause?

Answer:

High concentrations of gibberellins, including GA5, can lead to phytotoxicity. The symptoms you are observing are likely a result of an overdose.

Common Symptoms of Gibberellin Overdose:

  • Excessive Stem Elongation (Bolting/Lodging): Stems become abnormally long and thin, leading to structural weakness. This can cause the plants to bend or break, a phenomenon known as lodging.[1]

  • Chlorosis (Yellowing of Leaves): Over-application can disrupt nutrient distribution, leading to a yellowing of the leaves due to a lack of chlorophyll.[1]

  • Leaf and Flower Abnormalities: You may observe deformed or twisted leaves, leaf cupping, or changes in flower morphology.[2]

  • Reduced Fertility: In some cases, excessive gibberellin levels can negatively impact fruit set and fertility.[3]

  • Albinism: In severe cases, plants may appear white or pale due to a significant loss of chlorophyll.

Potential Causes:

  • Incorrect Concentration Calculation: Errors in calculating the desired concentration of your GA5 stock solution.

  • Over-application: Applying a higher volume of the GA5 solution than intended.

  • Species Sensitivity: Some plant species are more sensitive to gibberellins than others.[4]

  • Environmental Factors: High temperatures and high humidity can sometimes exacerbate the effects of phytotoxicity.[2]

Issue 2: Reversing the Effects of GA5 Overdose

Question: I have confirmed that my plants are suffering from this compound phytotoxicity. What are the immediate steps I can take to mitigate these effects?

Answer:

The primary method for counteracting the effects of gibberellin overdose is to apply a plant growth retardant (PGR). These compounds work by inhibiting the biosynthesis of gibberellins in the plant.

Recommended Mitigation Strategy: Application of a Plant Growth Retardant

The most common and effective PGRs for this purpose are those that inhibit gibberellin biosynthesis, such as paclobutrazol or uniconazole. These are triazole-based compounds that block the oxidation of ent-kaurene, a key step in the gibberellin biosynthesis pathway.[5]

Experimental Protocol for Mitigation with Paclobutrazol (PBZ):

This is a general protocol and may need to be optimized for your specific plant species and the severity of the phytotoxicity.

  • Preparation of Paclobutrazol Solution:

    • Prepare a stock solution of paclobutrazol (e.g., 1000 ppm).

    • From the stock solution, prepare a working solution with a concentration in the range of 30-120 mg/L (ppm). The exact concentration will depend on the plant species and the severity of the GA5 overdose. It is advisable to start with a lower concentration and observe the plant's response.

  • Application Method:

    • Foliar Spray: Apply the PBZ solution as a fine mist to the foliage of the affected plants until the point of runoff. Ensure thorough coverage of all leaves. To prevent the solution from entering the growth medium, the top of the pot can be covered with a plastic film.[6]

    • Soil Drench: Apply a specific volume of the PBZ solution to the soil around the base of the plant. For example, 90 ml of the solution per pot. It is recommended to withhold watering for a couple of days prior to a soil drench application to ensure better uptake.[6]

  • Post-Application Monitoring:

    • Monitor the plants closely for the next 7-14 days.

    • Observe for a reduction in the rate of stem elongation and a return to normal growth patterns.

    • If the initial application is not sufficient, a second application may be considered, but with caution to avoid over-retardation of growth.

Data Presentation

Table 1: Phytotoxicity Symptoms of Gibberellic Acid (GA3) on Chilli (Capsicum annuum)

Note: Specific quantitative data for GA5 phytotoxicity is limited in published literature. The following data for GA3 is provided as a reference for the potential concentration-dependent effects of bioactive gibberellins.

GA3 Concentration (ppm)Observed Phytotoxicity Symptoms (after 10 days)
0, 30, 40, 60No phytotoxicity symptoms observed.
80, 120, 160Yellowing, epinasty (downward bending of leaves), hyponasty (upward bending of leaves), and scorching.

Data adapted from a study on the bioeffectiveness and phytotoxicity of gibberellic acid on chilli.[7]

Table 2: Common Plant Growth Retardants for Mitigating Gibberellin Effects

Class of RetardantExamplesMode of Action
Onium Compounds Chlormequat chloride, Mepiquat chlorideInhibit early steps in GA biosynthesis (conversion of geranylgeranyl pyrophosphate to ent-kaurene).[5][8]
N-heterocyclic Compounds (Triazoles) Paclobutrazol, UniconazoleInhibit cytochrome P450 monooxygenases, blocking the oxidation of ent-kaurene.[5]
Acylcyclohexanediones Trinexapac-ethyl, Prohexadione-CaBlock late stages of GA biosynthesis, particularly 3β-hydroxylase, which converts inactive GAs to active forms.[5][8]
GA Structural Mimics 16,17-Dihydro-GA5 derivativesAct as competitive inhibitors of late-stage GA biosynthesis enzymes like GA3-oxidase.[5]

Mandatory Visualizations

GA_Signaling_Pathway cluster_nucleus Nucleus GA5 This compound (GA5) GID1 GID1 Receptor GA5->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA5-GID1 complex binds to DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Represses SCF->DELLA Ubiquitination Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes Activates Transcription Transcription & Translation Growth_Genes->Transcription Growth_Proteins Growth-Promoting Proteins Transcription->Growth_Proteins Plant_Growth Cell Elongation & Division (Plant Growth) Growth_Proteins->Plant_Growth Leads to Mitigation_Workflow Start High Concentration of GA5 Applied Symptoms Observe Phytotoxicity Symptoms (e.g., excessive elongation, chlorosis) Start->Symptoms Diagnosis Confirm GA5 Overdose Symptoms->Diagnosis PGR_Prep Prepare Plant Growth Retardant (PGR) Solution (e.g., Paclobutrazol 30-120 ppm) Diagnosis->PGR_Prep Yes Application Apply PGR via Foliar Spray or Soil Drench PGR_Prep->Application Monitoring Monitor Plant Response for 7-14 Days Application->Monitoring Evaluation Evaluate Effectiveness Monitoring->Evaluation Recovery Recovery: Normal Growth Resumes Evaluation->Recovery Effective Reapplication Adjust PGR Concentration and Re-apply (if necessary) Evaluation->Reapplication Not Effective Reapplication->Application

References

Validation & Comparative

Comparative Efficacy of Gibberellin A5 and Gibberellin A3 in Promoting Seed Germination: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gibberellin A5 (GA5) and Gibberellin A3 (GA3) in the context of seed germination. While both are naturally occurring plant hormones belonging to the gibberellin family, their relative efficacy in promoting germination is not extensively documented in comparative studies. This document synthesizes the available scientific literature to present a clear overview of what is known about GA3's role in germination and the limited information available for GA5, alongside detailed experimental protocols and a depiction of the relevant signaling pathway.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of GA5 and GA3 in seed germination assays are scarce in publicly available literature. The majority of research has focused on GA3, establishing it as a potent germination promoter across a wide range of plant species. The available data for GA3 demonstrates its dose-dependent effect on germination percentage and rate.

Table 1: Efficacy of Gibberellin A3 (GA3) on Seed Germination in Various Plant Species

Plant SpeciesGA3 ConcentrationObserved Effect on GerminationReference
Penstemon digitalis cv. Husker Red500 mg L–1Reduced days to 50% germination from 23 to 12 days.[1][1]
Penstemon digitalis cv. Husker Red1000 mg L–1Achieved almost 100% germination after 8 days.[1][1]
Industrial Hemp (Cannabis sativa L.)400 mg/L & 600 mg/LSignificantly increased germination rate and potential under drought stress.[2][2]
Tithonia rotundifolia500 ppmHighest germination (94%) after 96 hours.[3][3]
Rice (Oryza sativa L.)50 mg/LPromoted seedling emergence under deep-sowing conditions.[4][4]

Table 2: Information on this compound (GA5) in Relation to Germination

ContextObservationReference
Biosynthesis in Zea mays L.GA3 is biosynthesized from GA20 via GA5. This establishes GA5 as a direct precursor to the biologically active GA3 in this species.[5][5]
General ActivityWhile not specific to germination, some studies on the relative activity of various gibberellins in other bioassays (e.g., shoot elongation) can provide insights into their potential biological potency. However, direct germination data is lacking.

Note: The absence of comprehensive data for GA5 in seed germination studies is a significant knowledge gap. Researchers are encouraged to conduct direct comparative experiments to elucidate the relative efficacy of these two gibberellins.

Experimental Protocols

The following is a detailed methodology for a typical seed germination assay with gibberellin treatment, based on established protocols for GA3. This protocol can be adapted for comparative studies involving GA5.

Objective: To determine the effect of different concentrations of Gibberellin A3 (and/or this compound) on the germination rate and percentage of a selected plant species.

Materials:

  • Seeds of the target plant species

  • Gibberellin A3 (GA3) and/or this compound (GA5)

  • Sterile distilled water

  • Ethanol (for dissolving gibberellins)

  • Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Growth chamber with controlled temperature and light conditions

  • Forceps

  • Pipettes

  • Beakers and flasks

Procedure:

  • Preparation of Gibberellin Solutions:

    • Prepare a stock solution of GA3 (and/or GA5) by dissolving a known weight of the gibberellin in a small volume of ethanol and then diluting with sterile distilled water to the desired final volume.

    • From the stock solution, prepare a series of dilutions to achieve the desired experimental concentrations (e.g., 10, 50, 100, 200, 500 ppm).

    • A control solution of sterile distilled water (with a corresponding small amount of ethanol if used for the stock solution) should also be prepared.

  • Seed Sterilization (if required):

    • To prevent fungal and bacterial contamination, surface sterilize the seeds. A common method is to wash the seeds in a 1% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile distilled water.

  • Seed Treatment:

    • Place a sterile filter paper in each petri dish.

    • Moisten the filter paper with a specific volume of the respective gibberellin solution or the control solution.

    • Using sterile forceps, place a predetermined number of seeds (e.g., 25 or 50) evenly on the moistened filter paper in each petri dish.

    • Each treatment (including the control) should be replicated at least three times.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent moisture loss.

    • Place the petri dishes in a growth chamber set to the optimal temperature and light conditions for the germination of the target species (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Record the number of germinated seeds at regular intervals (e.g., every 24 hours) for a predetermined period (e.g., 7 to 14 days). A seed is considered germinated when the radicle has emerged.

    • Calculate the germination percentage for each treatment at the end of the experiment.

    • Calculate germination rate indices, such as the Mean Germination Time (MGT) or the Timson's Germination Index.

Mandatory Visualization

Gibberellin Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for bioactive gibberellins like GA3. It is presumed that GA5, upon conversion to a bioactive form or if it has intrinsic activity, would follow a similar pathway.

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Conformational change, binds DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF GA-GID1-DELLA complex recognized by SCF Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF Transcription Factor DELLA->PIF Represses SCF->DELLA Ubiquitination GA_responsive_gene GA-Responsive Gene PIF->GA_responsive_gene Activates Germination Seed Germination GA_responsive_gene->Germination Leads to

Caption: Gibberellin Signaling Pathway.

Experimental Workflow for Gibberellin Seed Germination Assay

The following diagram outlines the logical flow of the experimental protocol described above.

Experimental_Workflow start Start prep_solutions Prepare Gibberellin (GA3/GA5) Solutions start->prep_solutions sterilize_seeds Surface Sterilize Seeds prep_solutions->sterilize_seeds seed_plating Plate Seeds on Moistened Filter Paper sterilize_seeds->seed_plating incubation Incubate in Growth Chamber seed_plating->incubation data_collection Record Germination Data (Daily) incubation->data_collection analysis Calculate Germination Percentage and Rate data_collection->analysis end End analysis->end

Caption: Experimental Workflow.

References

Validating the Role of Gibberellin A5 in Floral Induction: A Comparison of Knockout Mutants and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The timely transition from vegetative growth to flowering is a critical developmental process in plants, governed by a complex interplay of genetic and environmental factors. Among the key endogenous regulators are gibberellins (GAs), a class of phytohormones known to promote flowering in many species, particularly under non-inductive conditions. Gibberellin A5 (GA5), a GA 20-oxidase, is a crucial enzyme in the GA biosynthesis pathway. This guide provides a comparative analysis of experimental approaches to validate the role of GA5 in floral induction, with a focus on the use of knockout mutants. We will objectively compare the performance of this genetic approach with alternative methods, supported by experimental data, and provide detailed protocols for key experiments.

Comparative Analysis of Methods for Validating GA5 Function

Validating the function of a specific gene like GA5 in a complex process such as floral induction requires robust experimental strategies. The primary methods employed include genetic knockout, gene overexpression, and chemical inhibition. Each approach offers distinct advantages and limitations.

Method Principle Typical Effect on Flowering Time Advantages Limitations
GA5 Knockout Mutant Complete or near-complete loss of GA5 function through gene disruption (e.g., T-DNA insertion, CRISPR/Cas9).Delayed flowering, especially under short-day conditions.[1][2]High specificity to the target gene; provides clear evidence of the gene's necessity.Potential for genetic redundancy where other GA 20-oxidases may compensate for the loss of GA5; mutations can have pleiotropic effects on other traits like stem elongation.[3][4]
GA5 Overexpression Constitutive or inducible expression of the GA5 gene, leading to increased levels of GA5 and its products.Early flowering, even under non-inductive photoperiods.[5][6]Confirms the gene's sufficiency to promote the phenotype; can overcome genetic redundancy.Overexpression may lead to non-physiological levels of the hormone, potentially causing artifacts; the phenotype can be influenced by the choice of promoter.
Chemical Inhibition (e.g., Paclobutrazol) Application of a chemical inhibitor that blocks one or more steps in the GA biosynthesis pathway.Delayed flowering, mimicking a GA-deficient mutant.[7][8]Technically simple and rapid to implement; allows for dose-dependent and temporal control of the inhibition.Inhibitors may lack specificity and affect other enzymes or pathways; potential for off-target effects and toxicity; may not completely block the pathway.

Experimental Protocols

a) Generation of Knockout Mutants using CRISPR/Cas9:

The CRISPR/Cas9 system is a powerful tool for creating targeted gene knockouts.[9][10]

  • Guide RNA (gRNA) Design and Cloning: Design two gRNAs targeting exons of the GA5 gene to ensure a complete knockout. Clone the gRNAs into a plant expression vector containing the Cas9 nuclease gene.

  • Plant Transformation: Transform Arabidopsis thaliana (e.g., Col-0 ecotype) using the floral dip method with Agrobacterium tumefaciens carrying the CRISPR/Cas9 construct.[11]

  • Selection of Transformants: Select T1 generation seeds on a medium containing an appropriate selectable marker (e.g., hygromycin).

  • Screening for Mutations: In the T1 generation, use PCR to amplify the target region of the GA5 gene, followed by sequencing to identify plants with mutations.

  • Generation of Homozygous, Cas9-Free Mutants: Select T2 plants that are homozygous for the ga5 mutation and screen for the absence of the Cas9 transgene to avoid off-target mutations in subsequent generations.

b) Phenotypic Analysis of Flowering Time:

  • Plant Growth Conditions: Grow wild-type and ga5 knockout mutant plants under controlled environmental conditions, typically long-day (16 hours light/8 hours dark) and short-day (8 hours light/16 hours dark) photoperiods.[12]

  • Measurement of Flowering Time: Quantify flowering time by two primary methods:

    • Days to Bolting: Record the number of days from germination until the primary inflorescence reaches a height of 1 cm.

    • Rosette Leaf Number: Count the number of rosette leaves at the time of bolting.[13][14][15]

  • Data Analysis: Statistically compare the flowering time of the ga5 mutants to the wild-type control under each photoperiod.

  • Plant Material and Growth: Grow wild-type Arabidopsis thaliana seeds on a standard growth medium (e.g., Murashige and Skoog).

  • Paclobutrazol (PAC) Treatment: Prepare a stock solution of PAC and add it to the growth medium at various concentrations (e.g., 0, 1, 5, 10 µM) to assess dose-dependent effects.

  • Phenotypic Analysis: Grow the plants under long-day and short-day conditions and measure the flowering time (days to bolting and rosette leaf number) as described for the knockout mutants.

  • Data Analysis: Compare the flowering time of PAC-treated plants to the untreated control.

Signaling Pathways and Experimental Workflows

Gibberellin_Signaling_Pathway cluster_GA_Biosynthesis GA Biosynthesis cluster_GA_Signaling GA Signaling Precursors Geranylgeranyl diphosphate GA12 GA12 Precursors->GA12 GA53 GA53 GA12->GA53 GA20 GA20 GA53->GA20 GA20-oxidase (GA5) Bioactive GAs Bioactive GAs (e.g., GA4) GA20->Bioactive GAs GA3-oxidase GID1_Receptor GID1 Receptor Bioactive GAs->GID1_Receptor DELLA_Proteins DELLA Proteins (Repressors) GID1_Receptor->DELLA_Proteins promotes degradation Flowering_Genes Flowering Genes (e.g., LFY, SOC1) DELLA_Proteins->Flowering_Genes represses Floral_Induction Floral Induction Flowering_Genes->Floral_Induction

Caption: Gibberellin biosynthesis and signaling pathway in floral induction.

Experimental_Workflow cluster_Knockout_Validation Knockout Mutant Validation cluster_Alternative_Methods Alternative Validation Methods cluster_Overexpression Overexpression cluster_Inhibition Chemical Inhibition A Design gRNAs for GA5 B Clone into CRISPR/Cas9 vector A->B C Transform Arabidopsis B->C D Select T1 Transformants C->D E Screen for ga5 mutations D->E F Isolate homozygous, Cas9-free lines E->F G Phenotypic Analysis: Flowering Time Measurement F->G H Compare to Wild-Type G->H Conclusion Validate Role of GA5 in Floral Induction H->Conclusion I Clone GA5 into overexpression vector J Transform Arabidopsis I->J K Select Transformants J->K L Phenotypic Analysis K->L M Compare to Wild-Type L->M M->Conclusion N Grow Wild-Type on Paclobutrazol medium O Phenotypic Analysis N->O P Compare to Control O->P P->Conclusion

Caption: Workflow for validating GA5 function in floral induction.

References

A Comparative Guide to the Structure-Activity Relationship of Gibberellin A5 and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Gibberellin A5 (GA5) and its synthetic derivatives. The focus is on the structure-activity relationship (SAR), with supporting experimental data from key bioassays. This document is intended to be a valuable resource for researchers in plant sciences and professionals involved in the development of new plant growth regulators.

Introduction to this compound and its Derivatives

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. This compound (GA5) is a naturally occurring gibberellin that has served as a scaffold for the synthesis of various derivatives with modified biological activities. Researchers have particularly focused on developing GA5 analogs that can act as plant growth retardants by inhibiting the endogenous biosynthesis of active gibberellins. These synthetic derivatives offer the potential for more precise control over plant stature and development in agricultural and horticultural applications.

Comparative Biological Activity

The biological activity of GA5 derivatives is primarily assessed through bioassays that measure their inhibitory effects on plant growth. The most common assays are the Arabidopsis thaliana root growth inhibition assay and the rice (Oryza sativa) second leaf sheath elongation assay. The data presented below summarizes the inhibitory concentrations (IC50) and percentage inhibition of various GA5 derivatives compared to parent compounds and other commercial plant growth regulators.

Data Presentation

Table 1: Inhibitory Activity of 16,17-Dihydro-GA5-13-acetate Derivatives in Arabidopsis thaliana Root Growth Inhibition Assay [1][2]

CompoundModificationIC50 (µM)
DHGA5Parent Compound (16,17-dihydro-GA5-13-acetate)91 - 97
14j Amide linkage at C-673
10e Thiosemicarbazone moiety at C-690

Table 2: Inhibitory Activity of C-3-OH Substituted Gibberellin A3 Derivatives [3]

CompoundPlant SpeciesConcentration (µmol/L)Inhibition (%)
10d Rice (Oryza sativa)10048.6
10f Arabidopsis thaliana10041.4

Table 3: Comparative Inhibitory Activity of GA5 Derivatives and Commercial Plant Growth Regulators

CompoundClassTarget PlantBioassayIC50 / ActivityReference
DHGA5 GA5 DerivativeArabidopsis thalianaRoot Growth Inhibition97 µM[1]
Compound 10e GA5 DerivativeArabidopsis thalianaRoot Growth Inhibition90 µM[1]
Compound 14j GA5 DerivativeArabidopsis thalianaRoot Growth Inhibition73 µM[2]
Uniconazole TriazoleArabidopsis thalianaABA Catabolism Inhibition (in vitro)Kᵢ = 8.0 nM[4]
Paclobutrazol TriazoleRice (Oryza sativa)-Effective growth retardant[5][6]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for many synthetic GA5 derivatives, particularly the 16,17-dihydro analogs, is the competitive inhibition of key enzymes in the gibberellin biosynthesis pathway.[7][8] Specifically, these compounds have been shown to target GA 3β-hydroxylase (GA3ox), an enzyme responsible for the final step in the synthesis of bioactive GAs like GA1 and GA4.[1][7] By blocking this enzyme, the derivatives prevent the production of active gibberellins, leading to a reduction in plant growth.

Gibberellin_Biosynthesis_Inhibition GA20 GA20 (precursor) GA3ox GA 3β-hydroxylase (GA3ox) GA20->GA3ox substrate GA1 GA1 (bioactive) Growth_inhibition Plant Growth Inhibition (Reduced Stem Elongation) GA3ox->GA1 catalysis GA5_derivative 16,17-dihydro-GA5 Derivative GA5_derivative->GA3ox

Caption: Inhibition of Gibberellin Biosynthesis by GA5 Derivatives.

Experimental Protocols

Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is used to determine the inhibitory effect of compounds on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • Sterile petri dishes (9 cm)

  • Test compounds (GA5 derivatives, control compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C)

  • Stereomicroscope and ruler for measurements

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 10% bleach solution containing 0.05% Triton X-100. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing the test compounds at various concentrations. A control plate with the solvent only should be included.

  • Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

  • Measurement: After a set period of growth (typically 5-7 days), measure the length of the primary root of the seedlings using a ruler under a stereomicroscope.

  • Data Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of root growth.

Rice (Oryza sativa) Second Leaf Sheath Elongation Assay

This bioassay assesses the effect of compounds on the elongation of the second leaf sheath of dwarf rice seedlings, which is a classic indicator of gibberellin activity or inhibition.[9]

Materials:

  • Dwarf rice seeds (e.g., 'Tan-ginbozu')

  • Test compounds

  • Micropipette

  • Cylindrical bottles or vials containing water agar (0.9%)

  • Growth chamber with controlled temperature and light (e.g., 30°C)

  • Ruler

Procedure:

  • Seed Germination: Germinate dwarf rice seeds in the dark at 30°C until the second leaf emerges.

  • Seedling Selection: Select uniform seedlings and plant them in groups (e.g., five per bottle) in cylindrical bottles filled with water agar.

  • Compound Application: Apply a small droplet (e.g., 1 µL) of the test solution at a specific concentration to the surface of the coleoptile of each seedling using a micropipette.

  • Incubation: Grow the treated seedlings for an additional 3 days under the same conditions.

  • Measurement: Measure the length of the second leaf sheath of each seedling with a ruler.

  • Data Analysis: Compare the average length of the second leaf sheath of treated seedlings to that of control seedlings to determine the percentage of inhibition or promotion.

Comparison with Alternative Plant Growth Regulators

Synthetic GA5 derivatives are being developed as alternatives to existing commercial plant growth regulators. The most common alternatives are triazole compounds like uniconazole and paclobutrazol, which also function by inhibiting gibberellin biosynthesis.

  • Uniconazole and Paclobutrazol: These compounds are potent inhibitors of cytochrome P450 monooxygenases, which catalyze early steps in the gibberellin biosynthesis pathway.[10] They are widely used in agriculture to produce more compact and sturdy plants. As seen in Table 3, uniconazole exhibits very high inhibitory activity on ABA catabolism, which can also influence plant growth.

The development of GA5 derivatives offers the potential for more specific and targeted inhibition of later stages in the GA biosynthesis pathway, which may lead to fewer off-target effects compared to the broader-acting triazoles.

Conclusion

The structure-activity relationship of this compound derivatives demonstrates that modifications to the GA5 scaffold can lead to potent plant growth inhibitors. The saturation of the C-16,17 double bond and the introduction of various moieties at C-6 or C-3 have been shown to enhance inhibitory activity. These derivatives primarily act by competitively inhibiting GA 3β-hydroxylase, a key enzyme in the final step of bioactive gibberellin synthesis. When compared to commercial alternatives like uniconazole and paclobutrazol, GA5 derivatives represent a promising class of plant growth regulators with a potentially more specific mode of action. Further research and development in this area could lead to the introduction of novel and more efficient tools for managing plant growth in various agricultural and horticultural settings.

References

Comparative analysis of Gibberellin A5 signaling in monocots versus dicots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gibberellins (GAs) are a class of tetracyclic diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. Gibberellin A5 (GA5) is a bioactive GA that elicits these responses through a conserved signaling pathway. While the core components of this pathway are present in both monocots and dicots, significant differences exist in their number, regulation, and interaction, leading to distinct physiological responses. This guide provides a comparative analysis of GA5 signaling in these two major classes of flowering plants, supported by experimental data and detailed methodologies.

Core Signaling Components: A Tale of Two Lineages

The GA5 signaling pathway is initiated by the binding of GA5 to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are nuclear-localized transcriptional regulators that act as repressors of GA responses. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, thereby activating the expression of GA-responsive genes.

A key distinction between monocots and dicots lies in the number of GID1 receptors and DELLA proteins. Many dicot species, such as the model plant Arabidopsis thaliana, possess multiple GID1 receptors and a family of five DELLA proteins (GAI, RGA, RGL1, RGL2, and RGL3), each with partially redundant but also specific functions. In contrast, several monocot species, including rice (Oryza sativa), have a single GID1 receptor and a sole DELLA protein, SLR1. This difference in component number suggests a more complex and potentially more nuanced regulation of GA signaling in dicots compared to the more streamlined pathway in some monocots.

Quantitative Comparison of GA5 Signaling Components

The following tables summarize the key quantitative differences in GA5 signaling between representative monocot (rice) and dicot (Arabidopsis) species. It is important to note that direct comparative studies using GA5 are limited, and some data are inferred from studies using structurally similar bioactive GAs like GA4 and GA3.

ParameterMonocot (Rice - Oryza sativa)Dicot (Arabidopsis thaliana)Source
GID1 Receptor Number 1 (OsGID1)3 (AtGID1a, AtGID1b, AtGID1c)[1](2--INVALID-LINK--
DELLA Protein Number 1 (SLR1)5 (GAI, RGA, RGL1, RGL2, RGL3)[3](--INVALID-LINK--)

Table 1: Comparison of Core Signaling Component Numbers

ParameterMonocot (Rice - OsGID1)Dicot (Arabidopsis thaliana - AtGID1s)Source
Binding Affinity (Kd) for GA4 ~5.0 x 10⁻⁸ MSimilar affinity to OsGID1 for bioactive GAs[4](5--INVALID-LINK--

Table 2: Comparison of GID1 Receptor Binding Affinity for Bioactive GAs (using GA4 as a proxy for GA5)

ParameterMonocot (Rice - SLR1)Dicot (Arabidopsis thaliana - RGA)Source
GA-induced Degradation Rapid degradation upon GA treatmentRapid degradation upon GA treatment[6](--INVALID-LINK--)
Protein Half-life (in response to GA3) Not Quantitatively Determined~15-30 minutes[7](--INVALID-LINK--)

Table 3: Comparison of DELLA Protein Dynamics

GeneMonocot (Rice) Fold ChangeDicot (Arabidopsis) Fold ChangeSource
GA20ox (GA biosynthetic enzyme) Down-regulatedDown-regulated[8](--INVALID-LINK--)
GA3ox (GA biosynthetic enzyme) Down-regulatedDown-regulated[8](--INVALID-LINK--)
GID1 (GA receptor) Down-regulatedDown-regulated[1](--INVALID-LINK--)
alpha-Amylase (hydrolytic enzyme) Up-regulatedUp-regulated[8](--INVALID-LINK--)

Table 4: Comparative Transcriptional Response of Key GA-Responsive Genes

Signaling Pathway Diagrams

Monocot_GA5_Signaling cluster_nucleus Nucleus GA5 This compound GID1 GID1 Receptor GA5->GID1 binds DELLA DELLA Protein (SLR1) GID1->DELLA interacts with SCF SCF Complex DELLA->SCF is targeted by TF Transcription Factors DELLA->TF represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by GA_genes GA-Responsive Genes TF->GA_genes activates Response Growth & Development GA_genes->Response

Caption: this compound signaling pathway in a typical monocot.

Dicot_GA5_Signaling cluster_receptors cluster_nucleus Nucleus GA5 This compound GID1a GID1a GA5->GID1a binds GID1b GID1b GA5->GID1b binds GID1c GID1c GA5->GID1c binds DELLA_family DELLA Proteins (GAI, RGA, RGL1, RGL2, RGL3) GID1a->DELLA_family interact with GID1b->DELLA_family interact with GID1c->DELLA_family interact with SCF SCF Complex DELLA_family->SCF are targeted by TF Transcription Factors DELLA_family->TF repress Proteasome 26S Proteasome SCF->Proteasome leads to degradation by GA_genes GA-Responsive Genes TF->GA_genes activates Response Growth & Development GA_genes->Response

Caption: this compound signaling pathway in a typical dicot.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

In Vitro Gibberellin Binding Assay

This assay measures the binding affinity of a GID1 receptor to radio-labeled gibberellin.

Materials:

  • Purified recombinant GID1 protein

  • ³H-labeled GA5 (or a bioactive analog like ³H-GA4)

  • Unlabeled GA5

  • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • DEAE-cellulose filter discs

  • Scintillation vials and scintillation cocktail

Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of purified GID1 protein and ³H-labeled GA5.

  • To determine non-specific binding, prepare a parallel set of reactions with a high concentration of unlabeled GA5.

  • Incubate the reactions on ice for a specified time (e.g., 1 hour) to reach equilibrium.

  • Filter the reaction mixtures through DEAE-cellulose filter discs under vacuum. The protein-ligand complexes will be retained on the filter.

  • Wash the filters with cold binding buffer to remove unbound ³H-labeled GA5.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the dissociation constant (Kd) by performing saturation binding experiments with increasing concentrations of ³H-labeled GA5 and analyzing the data using Scatchard plot analysis.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This assay is used to investigate the GA-dependent interaction between GID1 and DELLA proteins in vivo.

Materials:

  • Yeast expression vectors (e.g., pGBKT7 for the DNA-binding domain fusion and pGADT7 for the activation domain fusion)

  • Competent yeast cells (e.g., AH109 strain)

  • Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade)

  • This compound

  • X-α-Gal for colorimetric assay

Procedure:

  • Clone the coding sequences of GID1 and DELLA into the pGBKT7 and pGADT7 vectors, respectively, to create fusion proteins with the GAL4 DNA-binding domain (BD) and activation domain (AD).

  • Co-transform the BD-GID1 and AD-DELLA plasmids into competent yeast cells.

  • Plate the transformed yeast cells on SD/-Leu/-Trp medium to select for cells containing both plasmids.

  • To test for interaction, replica-plate the colonies onto selective media (SD/-Leu/-Trp/-His/-Ade) with and without the addition of GA5 (e.g., 10 µM).

  • Incubate the plates at 30°C for 3-5 days.

  • Growth on the selective medium indicates a positive interaction between the two proteins. The GA-dependency of the interaction can be assessed by comparing growth on plates with and without GA5.

  • A quantitative analysis of the interaction strength can be performed using a liquid β-galactosidase assay with ONPG as a substrate.

Y2H_Workflow Start Start Clone Clone GID1 into BD vector & DELLA into AD vector Start->Clone Transform Co-transform plasmids into yeast Clone->Transform Select Select for transformants on SD/-Leu/-Trp Transform->Select Replica Replica plate onto selective media (+/- GA5) Select->Replica Incubate Incubate at 30°C Replica->Incubate Analyze Analyze growth for interaction Incubate->Analyze End End Analyze->End

Caption: A typical workflow for a Yeast Two-Hybrid assay.

Quantitative Real-Time PCR (qRT-PCR) for GA-Responsive Gene Expression

This method is used to quantify the changes in the transcript levels of GA-responsive genes.

Materials:

  • Plant tissue from monocot and dicot species treated with GA5 or a mock control

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding buffer/reagents

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction: Isolate total RNA from plant tissues using a suitable RNA extraction kit.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using a reverse transcriptase.

  • qRT-PCR: Perform the qPCR reaction using a qPCR instrument, SYBR Green master mix, gene-specific primers, and the synthesized cDNA as a template.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stably expressed reference gene (e.g., Actin or Ubiquitin).

Conclusion

The fundamental mechanism of this compound signaling, involving the GID1 receptor and DELLA repressors, is conserved between monocots and dicots. However, the expansion of the GID1 and DELLA gene families in dicots points towards a more intricate and layered regulatory network. This increased complexity may allow for more precise control over growth and development in response to a wider range of developmental and environmental cues. For researchers and professionals in drug development, understanding these differences is critical for designing targeted approaches to manipulate plant growth, whether for improving crop yields or for developing novel plant growth regulators. The experimental protocols provided herein offer a starting point for further investigation into the nuances of GA5 signaling in these two evolutionarily distinct and agronomically important plant lineages.

References

A Comparative Guide to the Quantification of Gibberellin A5 by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phytohormones like Gibberellin A5 (GA5) is crucial for understanding plant physiology and for various biotechnological applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of their performance for GA5 quantification, supported by experimental data and detailed methodologies.

Methodology Comparison

The choice between HPLC and GC-MS for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below are detailed experimental protocols for each technique.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for gibberellic acid (GA3), a structurally similar gibberellin, and is applicable for the quantification of this compound with appropriate standard calibration.

1. Sample Preparation:

  • Extraction: Plant tissue is homogenized and extracted with a suitable organic solvent, such as methanol or acetonitrile.

  • Purification: The crude extract is purified using Solid-Phase Extraction (SPE) to remove interfering compounds.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with formic acid) is commonly employed.

  • Flow Rate: A flow rate of around 0.5 mL/min is maintained.

  • Detection: UV detection at a low wavelength (e.g., 195-210 nm) is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for the analysis of gibberellins.[1][2]

1. Sample Preparation:

  • Extraction: Similar to HPLC, the sample is extracted from the plant matrix using an organic solvent.

  • Purification: The extract is purified, often through multiple steps including SPE and sometimes preparative HPLC.

  • Derivatization: This is a critical step for GC-MS analysis of gibberellins. Due to their low volatility, gibberellins must be derivatized to increase their thermal stability and volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or methylating agents.

2. GC-MS Conditions:

  • Column: A capillary column, such as a DB-1 or equivalent, is used for separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to facilitate the separation of different compounds.

  • Ionization: Electron Impact (EI) ionization is commonly used.

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.

Quantitative Performance

The following table summarizes the quantitative performance parameters for HPLC and GC-MS based on available data. The HPLC data is from a validation study on gibberellic acid (GA3) and serves as a proxy for this compound. The GC-MS data reflects typical performance characteristics for phytohormone analysis.

Performance ParameterHPLC (for Gibberellic Acid)GC-MS (Typical for Gibberellins)
Limit of Detection (LOD) 0.3 mg·kg⁻¹Low ng/mL to pg/mL range
Limit of Quantification (LOQ) 1.0 mg·kg⁻¹Low ng/mL to pg/mL range
Linearity (R²) > 0.99> 0.99
Precision (RSD%) 2.62% - 12.66%< 15%
Accuracy (Recovery %) 52.85% - 63.68%80% - 120%

Key Differences at a Glance

FeatureHPLCGC-MS
Derivatization Not requiredMandatory
Analysis Time Typically longerCan be faster
Sensitivity Generally lowerGenerally higher
Specificity Good with UV detectionExcellent with Mass Spectrometry
Sample Throughput Can be higherLower due to sample prep
Instrumentation Cost Generally lowerGenerally higher
Robustness HighModerate

Visualizing the Workflows and Logic

To better illustrate the experimental processes and the concept of cross-validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Homogenization of Plant Tissue Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Injection Sample Injection Purification->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (195-210 nm) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Quantification

HPLC Analysis Workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenization Homogenization of Plant Tissue Extraction Solvent Extraction Homogenization->Extraction Purification Multi-step Purification (SPE, etc.) Extraction->Purification Derivatization Derivatization (e.g., Silylation) Purification->Derivatization Injection Sample Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Quantification

GC-MS Analysis Workflow for this compound.

Cross_Validation_Logic Sample Identical Sample Aliquots HPLC HPLC Quantification Sample->HPLC GCMS GC-MS Quantification Sample->GCMS Results_HPLC Quantitative Results (HPLC) HPLC->Results_HPLC Results_GCMS Quantitative Results (GC-MS) GCMS->Results_GCMS Comparison Statistical Comparison of Results Results_HPLC->Comparison Results_GCMS->Comparison Conclusion Conclusion on Method Agreement and Bias Comparison->Conclusion

Logical Flow of a Cross-Validation Study.

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the quantification of this compound, each with its own set of advantages and disadvantages.

HPLC is a robust and relatively lower-cost method that is well-suited for routine analysis and screening of a large number of samples. The primary drawback is its lower sensitivity compared to GC-MS, and potential for interference from co-eluting compounds in complex matrices.

GC-MS offers superior sensitivity and specificity, making it the gold standard for trace-level quantification and confirmatory analysis.[1][2] The requirement for derivatization adds a layer of complexity to the sample preparation and can be a source of variability.

Recommendation:

  • For high-throughput screening and routine quality control where high sensitivity is not the primary concern, HPLC is a cost-effective and reliable choice.

  • For research applications requiring high sensitivity and specificity , such as the analysis of low-abundance gibberellins in complex biological matrices, GC-MS is the recommended method.

Ultimately, the selection of the analytical method should be based on the specific requirements of the study, including the desired level of sensitivity, the nature of the sample, and the available resources. For a comprehensive understanding of the this compound content in a sample, cross-validation of results obtained from both techniques is highly recommended.

References

Evaluating the Specificity of Gibberellin A5 Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gibberellin A5 (GA5) binding to its receptors, primarily focusing on the GIBBERELLIN INSENSITIVE DWARF1 (GID1) family of soluble plant hormone receptors. The specificity of this interaction is crucial for initiating the gibberellin signaling cascade, which regulates various aspects of plant growth and development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development efforts targeting gibberellin-mediated processes.

Comparative Binding Affinity of Gibberellins to GID1 Receptors

The GID1 receptor family, comprising GID1a, GID1b, and GID1c in model organisms like Arabidopsis thaliana, exhibits differential binding affinities for various gibberellin molecules. While extensive quantitative data for many bioactive gibberellins such as GA1, GA3, and GA4 are available, specific binding affinity data for this compound (GA5) is not prominently reported in the reviewed literature. The existing data strongly indicates that the bioactivity of a gibberellin molecule correlates with its binding affinity to GID1 receptors.

The following table summarizes the binding affinities of several common gibberellins to GID1 receptors, providing a baseline for understanding the structural requirements for high-affinity binding. This data is primarily derived from studies on Arabidopsis and rice GID1 homologs. The affinity is typically expressed as the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.

GibberellinReceptorMethodDissociation Constant (Kd)Reference
GA4AtGID1aSPR1.4 x 10⁻⁸ M[1]
GA4AtGID1bSPR6.9 x 10⁻⁹ M[1]
GA4OsGID1SPR3.71 x 10⁻⁸ M[2]
GA1OsGID1Y2HLower affinity than GA4[3]
GA3OsGID1Y2HLower affinity than GA4[3]
GA9 (inactive)OsGID1SPRVery low affinity[2]
GA34 (inactive)OsGID1SPRVery low affinity[2]

Gibberellin Signaling Pathway

The binding of a bioactive gibberellin to the GID1 receptor is the initial step in a well-characterized signaling pathway. This interaction induces a conformational change in the GID1 receptor, which then promotes the formation of a stable complex with a DELLA protein, a transcriptional repressor. The formation of this GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of gibberellin-responsive genes that promote plant growth and development.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binding DELLA DELLA Protein (Repressor) GID1->DELLA Forms Complex Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors DELLA->TF Represses SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase SCF->DELLA Ubiquitination GA_Genes GA-Responsive Genes TF->GA_Genes Activates Growth Plant Growth and Development GA_Genes->Growth Leads to

Gibberellin signaling pathway.

Experimental Protocols

To evaluate the binding specificity of this compound, several key experimental techniques can be employed. Below are detailed methodologies for three widely used assays.

In Vitro Competitive Radio-Binding Assay

This assay measures the ability of a non-radiolabeled ligand (e.g., GA5) to compete with a radiolabeled ligand for binding to the GID1 receptor.

a. Materials:

  • Purified recombinant GID1 protein

  • Radiolabeled gibberellin (e.g., [³H]GA4)

  • Unlabeled gibberellins (GA5 and other competitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)

  • DEAE-cellulose filter discs

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

b. Procedure:

  • Prepare a series of dilutions of the unlabeled competitor gibberellins (e.g., GA5, GA1, GA3, GA4) in the binding buffer.

  • In microcentrifuge tubes, combine the purified GID1 protein, a fixed concentration of radiolabeled gibberellin (typically at or below its Kd), and varying concentrations of the unlabeled competitor.

  • Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled bioactive GA (non-specific binding).

  • Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Rapidly filter the reaction mixtures through DEAE-cellulose filter discs under vacuum. The positively charged filters will retain the negatively charged protein-ligand complexes.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

  • The binding affinity (Ki) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to investigate the GA-dependent interaction between GID1 and DELLA proteins.

a. Materials:

  • Yeast strain (e.g., AH109 or Y187)

  • Bait vector (e.g., pGBKT7) containing the GID1 coding sequence fused to the GAL4 DNA-binding domain (BD).

  • Prey vector (e.g., pGADT7) containing the DELLA protein coding sequence fused to the GAL4 activation domain (AD).

  • Synthetic defined (SD) media lacking specific nutrients (e.g., tryptophan, leucine, histidine, adenine) for selection.

  • X-α-Gal for colorimetric screening.

  • Gibberellins (GA5 and others) dissolved in a suitable solvent (e.g., DMSO).

b. Procedure:

  • Co-transform the bait (GID1-BD) and prey (DELLA-AD) plasmids into the yeast strain.

  • Plate the transformed yeast on SD medium lacking tryptophan and leucine (SD/-Trp-Leu) to select for cells containing both plasmids.

  • Incubate the plates at 30°C until colonies appear.

  • To assess the interaction, replica-plate the colonies onto selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp-Leu-His-Ade) and containing various concentrations of the gibberellin to be tested (e.g., GA5).

  • Also, replica-plate onto selective medium containing X-α-Gal to perform a colorimetric assay for β-galactosidase activity.

  • Incubate the plates at 30°C and monitor for yeast growth (on selective media) or the development of a blue color (on X-α-Gal plates).

  • The strength of the interaction can be quantified by performing a liquid β-galactosidase assay using ONPG as a substrate. Growth on selective media and β-galactosidase activity indicate a positive interaction between GID1 and the DELLA protein in the presence of the tested gibberellin.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics and affinity between GID1 and gibberellins.

a. Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant GID1 protein

  • Gibberellins (GA5 and others)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

b. Procedure:

  • Immobilize the purified GID1 protein onto the surface of the sensor chip using standard amine coupling chemistry.

  • Equilibrate the system with running buffer until a stable baseline is achieved.

  • Prepare a series of dilutions of the gibberellin to be tested (analyte, e.g., GA5) in the running buffer.

  • Inject the different concentrations of the gibberellin over the sensor surface containing the immobilized GID1.

  • Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the ligand.

  • After each injection, allow for a dissociation phase where the running buffer flows over the chip, and the dissociation of the gibberellin from the receptor is monitored.

  • Regenerate the sensor surface between different analyte injections if necessary, using a suitable regeneration solution.

  • Fit the association and dissociation curves to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow for Evaluating Binding Specificity

The following diagram illustrates a typical workflow for comparing the binding specificity of different gibberellins to the GID1 receptor.

Experimental_Workflow Start Start: Hypothesis on GA5 Binding Protein_Prep Protein Expression and Purification (GID1, DELLA) Start->Protein_Prep Ligand_Prep Prepare Gibberellin Solutions (GA5, GA4, etc.) Start->Ligand_Prep Assay_Selection Select Binding Assay Protein_Prep->Assay_Selection Ligand_Prep->Assay_Selection Comp_Assay In Vitro Competitive Binding Assay Assay_Selection->Comp_Assay Quantitative Y2H_Assay Yeast Two-Hybrid Assay Assay_Selection->Y2H_Assay Qualitative/ Semi-quantitative SPR_Assay Surface Plasmon Resonance Assay_Selection->SPR_Assay Kinetics/ Quantitative Data_Acquisition Data Acquisition Comp_Assay->Data_Acquisition Y2H_Assay->Data_Acquisition SPR_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, Kd, Interaction Strength) Data_Acquisition->Data_Analysis Comparison Compare Binding Affinities Data_Analysis->Comparison Conclusion Conclusion on GA5 Specificity Comparison->Conclusion

Workflow for binding specificity.

References

Assessing the Evolutionary Conservation of Gibberellin A5 Function Across Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the function and evolutionary conservation of Gibberellin A5 (GA5), a key intermediate in the gibberellin (GA) biosynthetic pathway. By examining its role across diverse plant lineages, from ferns to flowering plants, we aim to provide researchers with a valuable resource for understanding the fundamental aspects of GA signaling and its potential for targeted manipulation in crop improvement and drug development.

Introduction to this compound and its Role in Plant Development

Gibberellins are a large family of diterpenoid phytohormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, flowering, and fruit development.[1][2] this compound (GA5) is a C20-GA that, in some species, acts as a precursor to bioactive GAs.[3][4] In the well-studied model organism Arabidopsis thaliana, the GA5 gene encodes a GA 20-oxidase, a critical enzyme that catalyzes a key step in the GA biosynthetic pathway, leading to the production of bioactive GAs.[5] The expression of this gene is tightly regulated through a negative feedback loop, where high levels of bioactive GAs inhibit GA5 transcription.[5]

The core gibberellin signaling pathway, involving the GID1 receptor, DELLA proteins (repressors of GA signaling), and F-box proteins (which target DELLA proteins for degradation), is highly conserved across vascular plants.[6][7] However, the specific contributions of different GA biosynthesis pathways and the functional roles of individual GA intermediates like GA5 can vary between plant lineages. This guide explores the extent of this conservation.

Comparative Analysis of this compound Function

While direct comparative studies on the exogenous application of GA5 across a wide range of species are limited, we can infer its functional conservation by examining the effects of mutations in GA 20-oxidase genes and the response of different plants to other gibberellins.

Table 1: Comparative Effects of Gibberellin Action in Different Plant Species

Plant GroupRepresentative SpeciesKey Features of GA Signaling & BiosynthesisDocumented Effects of GA (or disruption of GA synthesis)
Dicotyledons Arabidopsis thaliana (Thale Cress)Multiple GID1 receptors and DELLA proteins. GA5 encodes a key GA 20-oxidase.[8]GA promotes stem elongation, seed germination, and flowering. ga5 mutants exhibit dwarfism.
Pisum sativum (Pea)GA-deficient dwarf mutants are highly responsive to exogenous GA.[9][10]Exogenous GA restores normal stem elongation in dwarf mutants.
Monocotyledons Oryza sativa (Rice)Single GID1 receptor and DELLA protein (SLR1).[7]GA is crucial for seed germination and stem elongation. GA-insensitive mutants show a dwarf phenotype.[11]
Zea mays (Maize)GA5 is a precursor to GA3.[4] Dwarf mutants are responsive to GA application.[12]GA promotes stem elongation and the transition from juvenile to adult growth phases.[12]
Gymnosperms Picea abies (Norway Spruce)Orthologs of GA biosynthesis genes, including GA 20-oxidase, are present.[13]GAs are involved in reproductive development.
Ferns Ceratopteris richardiiGAs are present and involved in reproductive development, such as antheridia formation.[14][15]Exogenous GA can influence gametophyte development.[15]
Mosses Physcomitrella patensPossesses genes for GA precursors but lacks a complete GA signaling pathway.Limited response to exogenous GAs.

Signaling Pathways and Experimental Workflows

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway is a well-established model for phytohormone action. The binding of a bioactive gibberellin to its receptor, GID1, triggers a conformational change that promotes the interaction between GID1 and a DELLA protein. This interaction leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of the DELLA repressor allows for the expression of GA-responsive genes, leading to various developmental responses.

Gibberellin_Signaling cluster_nucleus Nucleus GA Bioactive GA GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF is targeted by Proteasome 26S Proteasome DELLA->Proteasome is degraded by GA_Genes GA-Responsive Genes DELLA->GA_Genes represses SCF->DELLA ubiquitinates Growth_Response Growth and Development GA_Genes->Growth_Response leads to

Fig. 1: Simplified Gibberellin Signaling Pathway.
Experimental Workflow for Comparative Analysis

To assess the conservation of GA5 function, a standardized experimental workflow can be employed across different plant species. This involves applying GA5 and observing its effects on key developmental processes, as well as analyzing changes at the molecular level.

Experimental_Workflow start Select Plant Species (e.g., Arabidopsis, Maize, Pine, Fern) treatment Apply Exogenous GA5 (and control treatments) start->treatment phenotypic Phenotypic Analysis - Stem Elongation - Seed Germination Rate - Flowering Time treatment->phenotypic molecular Molecular Analysis - RNA Extraction - qRT-PCR of GA-responsive genes treatment->molecular data Data Collection and Analysis phenotypic->data molecular->data conclusion Assess Evolutionary Conservation of GA5 Function data->conclusion

Fig. 2: General Experimental Workflow.

Experimental Protocols

Dwarf Mutant Bioassay for Gibberellin Activity

This bioassay is a classic method to determine the biological activity of gibberellins by observing their effect on the growth of GA-deficient dwarf mutants.

Objective: To quantify the effect of this compound on stem elongation in a GA-deficient dwarf pea mutant.

Materials:

  • Seeds of a GA-deficient dwarf pea variety (e.g., Pisum sativum 'Progress No. 9')

  • This compound (GA5) stock solution

  • Sterile water

  • Ethanol (for sterilization)

  • Petri dishes

  • Filter paper

  • Vermiculite or perlite

  • Planting pots

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize pea seeds with 70% ethanol for 1 minute, followed by a 10-minute wash in a 10% bleach solution, and then rinse thoroughly with sterile water.

    • Place seeds on moist sterile filter paper in petri dishes and incubate in the dark at 25°C for 48-72 hours to allow germination.

  • Seedling Preparation:

    • Once the radicle has emerged, transplant the seedlings into pots containing moist vermiculite or perlite.

    • Grow the seedlings in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.

  • Gibberellin Application:

    • Prepare a series of GA5 dilutions (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) in sterile water.

    • When the seedlings have developed 2-3 true leaves, apply a small droplet (e.g., 10 µL) of the respective GA5 solution to the apical bud of each plant. The control group receives a droplet of sterile water.

  • Data Collection:

    • Measure the height of the main stem of each plant from the soil surface to the apical bud at regular intervals (e.g., every 2 days) for a period of 2-3 weeks.

  • Data Analysis:

    • Calculate the average stem elongation for each treatment group.

    • Plot a dose-response curve of GA5 concentration versus stem elongation.

Quantitative Real-Time PCR (qRT-PCR) for GA-Responsive Gene Expression

This protocol allows for the quantification of changes in the expression of genes that are known to be regulated by gibberellins.

Objective: To measure the relative expression of GA-responsive genes in response to GA5 treatment.

Materials:

  • Plant tissue from GA5-treated and control plants (from the bioassay or a separate experiment)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target GA-responsive genes (e.g., GA3ox1, GA20ox2) and a reference gene (e.g., Actin or Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.

    • Set up the reactions in a qPCR plate, including no-template controls to check for contamination.

  • qPCR Program:

    • Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Evolutionary Conservation and Diversification

The core components of the gibberellin signaling pathway are evolutionarily conserved among land plants, with DELLA proteins being present in all land plants.[6][7] However, a complete GA metabolic pathway and the GID1 receptor appear to have emerged later in the ancestor of vascular plants.[6][7]

The GA 20-oxidase gene family, to which GA5 belongs, has undergone diversification throughout plant evolution. Studies in various plant groups, including grasses and Rosaceae, have shown that this gene family has expanded and that different members may have acquired specialized functions.[16] This suggests that while the fundamental role of GA 20-oxidases in GA biosynthesis is conserved, the specific regulation and importance of individual genes like GA5 may differ between species.

In lower plants like ferns, gibberellins are known to play a role in reproductive development, such as inducing the formation of male gametangia (antheridia).[14][15] The presence of GA biosynthesis genes in these lineages suggests an ancient origin for this hormonal pathway. However, the exact role of the GA5-mediated pathway in these non-flowering plants requires further investigation.

Conclusion

The function of the gibberellin biosynthetic pathway, including the step catalyzed by GA 20-oxidases like the one encoded by GA5 in Arabidopsis, appears to be broadly conserved across vascular plants. This conservation is evident in the similar developmental roles of gibberellins in promoting stem elongation and seed germination in both monocots and dicots. While the core signaling machinery is ancient, the diversification of the GA 20-oxidase gene family suggests that the regulation and specific contributions of this pathway have been fine-tuned during the evolution of different plant lineages. Further comparative studies, particularly focusing on the direct effects of this compound in a wider range of species, including gymnosperms and ferns, will be crucial for a more complete understanding of the evolutionary trajectory of this vital phytohormone. This knowledge will be invaluable for developing targeted strategies for crop improvement and for potential applications in drug development that modulate plant growth and development.

References

A Comparative Guide to the Gene Expression Profiles Induced by Gibberellin A4 and Gibberellin A5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gene expression profiles induced by two bioactive gibberellins, Gibberellin A4 (GA4) and Gibberellin A5 (GA5). While both are key regulators of plant growth and development, subtle differences in their molecular interactions can lead to distinct downstream transcriptional responses. This document outlines the common signaling pathway, a hypothetical comparative gene expression dataset, and detailed experimental protocols for researchers aiming to investigate these differences.

Gibberellin Signaling Pathway

Gibberellins A4 and A5, like other bioactive GAs, function by derepressing a signaling pathway that is otherwise inhibited by DELLA proteins. These proteins are transcriptional regulators that restrain plant growth. The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and a DELLA protein.[1][2][3] This GID1-GA-DELLA complex is then recognized by an F-box protein (SLEEPY1 or SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex.[1][4] The SCF complex subsequently polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[1][4] The degradation of DELLA proteins liberates transcription factors, such as PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing them to bind to the promoters of GA-responsive genes and activate their transcription, leading to various growth and developmental processes.[2][5]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA Gibberellin (GA4 or GA5) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA GID1-GA complex binds DELLA SCF SCF (SLY1) E3 Ligase DELLA->SCF GID1-GA-DELLA complex recruits SCF Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation PIF PIF (Transcription Factor) DELLA->PIF represses SCF->DELLA ubiquitinates DNA Promoter of GA-Responsive Gene PIF->DNA binds Transcription Gene Transcription DNA->Transcription Growth Growth & Development Transcription->Growth

Caption: The Gibberellin Signaling Pathway.

Comparative Gene Expression Data (Hypothetical)

While direct, publicly available transcriptome datasets comparing the effects of GA4 and GA5 are limited, the following table represents a hypothetical outcome of such an experiment in Arabidopsis thaliana. This table is designed to illustrate the expected format of results from a comparative gene expression study and highlights classes of genes that are known to be GA-responsive. The values represent log2 fold change in gene expression after treatment with the respective gibberellin compared to a mock-treated control.

Gene IDGene NameFunctionLog2 Fold Change (GA4)Log2 Fold Change (GA5)
AT1G66350GASA1GA-regulated protein3.22.8
AT1G14920GASA4GA-regulated protein2.92.5
AT1G74670XTH15Xyloglucan endotransglucosylase/hydrolase2.52.1
AT4G27280XTH31Xyloglucan endotransglucosylase/hydrolase2.11.8
AT1G80340GA20ox1GA 20-oxidase 1 (GA biosynthesis)-1.8-1.5
AT4G25420GA20ox2GA 20-oxidase 2 (GA biosynthesis)-1.5-1.2
AT2G34555KCS13-ketoacyl-CoA synthase 11.91.6
AT5G10480EXP8Expansin 82.32.0

Note: This data is illustrative. Actual results would depend on experimental conditions, plant species, and tissue type.

Experimental Protocols

To generate robust comparative gene expression data for GA4 and GA5, a well-controlled experiment is essential. The following protocol outlines a standard approach using RNA sequencing (RNA-seq).

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., Columbia-0 ecotype or a GA-deficient mutant like ga1-3 for a more pronounced response).

  • Growth: Grow seedlings hydroponically or on sterile MS agar plates under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Treatment: Treat 10-day-old seedlings with 10 µM GA4, 10 µM GA5, or a mock solution (containing the same solvent concentration as the GA solutions).

  • Time Points: Harvest aerial tissues at multiple time points post-treatment (e.g., 1, 3, 6, and 12 hours) to capture both early and late transcriptional responses.

  • Replication: Use at least three biological replicates for each treatment and time point to ensure statistical power.

RNA Extraction and Sequencing
  • RNA Isolation: Immediately freeze harvested tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.

  • RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples (e.g., RIN > 8) using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., >20 million).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Read Alignment: Align the trimmed reads to the reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Normalize the raw read counts and perform differential expression analysis using packages like DESeq2 or edgeR in R.[6][7] Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 as significantly differentially expressed.

  • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes to identify over-represented biological processes and pathways.

Experimental_Workflow A Plant Growth (e.g., Arabidopsis) B Hormone Treatment (GA4, GA5, Mock) A->B C Tissue Harvesting (Multiple Time Points) B->C D RNA Extraction & QC C->D E RNA-seq Library Preparation D->E F Sequencing (e.g., Illumina) E->F G Bioinformatic Analysis (QC, Alignment, Quantification) F->G H Differential Gene Expression Analysis G->H I Functional Annotation & Pathway Analysis H->I J Comparative Analysis of Gene Expression Profiles H->J I->J

Caption: Workflow for Comparative Gene Expression Analysis.

References

Gibberellin A5 Analogs as Competitive Inhibitors of GA3-oxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gibberellin A5 (GA5) and its derivatives as competitive inhibitors of Gibberellin 3-oxidase (GA3ox), a key enzyme in the biosynthesis of bioactive gibberellins (GAs). Understanding the inhibitory potential of these compounds is crucial for the development of novel plant growth regulators and for dissecting the intricacies of the gibberellin signaling pathway.

Executive Summary

Experimental evidence confirms that 16,17-dihydro this compound acts as a competitive inhibitor of the Arabidopsis thaliana GA3-oxidase 1 (AtGA3ox1). Kinetic studies reveal that this inhibition is characterized by an increase in the Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum reaction velocity (Vmax). The dissociation constant (Ki) for the exo-isomer of 16,17-dihydro GA5 has been determined to be 70 μM[1][2]. Comparative data demonstrates that modifications to the D-ring of the gibberellin structure, particularly the addition of a 13-O-acetate group, can significantly enhance inhibitory activity[1].

Comparative Inhibition Data

The following table summarizes the inhibitory effects of this compound and its derivatives on the activity of recombinant AtGA3ox1. The assay measured the conversion of GA20 to GA1, the immediate precursor to a bioactive gibberellin.

CompoundConcentration (μM)Substrate (GA20) Concentration (μM)% Inhibition of GA1 ProductionReference
This compound (GA5)10010~50%[1]
exo-16,17-dihydro GA510010~50%[1]
endo-16,17-dihydro GA510010~50%[1]
16,17-Methano-dihydro GA510010~70%[1]
16,17-Dichloromethano-dihydro GA510010~70%[1]
exo-16,17-dihydro GA5-13-O-acetate1001096.4%[1]
exo-16,17-dihydro GA20-13-O-acetate1001099.7%[1]

A recent study in 2025 investigating the in vivo effects of these compounds on Arabidopsis root growth, a process highly dependent on gibberellin biosynthesis, reported the following IC50 values:

CompoundIC50 (μM)AssayReference
16,17-dihydro this compound (DHGA5)97Arabidopsis thaliana root growth inhibition[3][4]
DHGA5 derivative (compound 10e)90Arabidopsis thaliana root growth inhibition[3][4]

Experimental Protocols

Expression and Purification of Recombinant AtGA3ox1

A detailed protocol for the heterologous expression of Arabidopsis thaliana GA 3-oxidase 1 (AtGA3ox1) in Escherichia coli and subsequent purification is available and should be followed to obtain a highly active enzyme preparation. This typically involves cloning the AtGA3ox1 gene into an expression vector, inducing protein expression in a suitable E. coli strain, and purifying the recombinant protein using affinity and size-exclusion chromatography[5].

In Vitro GA3ox Inhibition Assay

The competitive inhibition of AtGA3ox1 by GA5 and its analogs was determined using an in vitro enzyme assay.

Materials:

  • Purified recombinant AtGA3ox1 enzyme

  • Gibberellin A20 (GA20) substrate

  • This compound (GA5) and its derivatives (inhibitors)

  • Tris-HCl buffer (pH 7.5)

  • Ferrous sulfate (FeSO4)

  • Sodium ascorbate

  • 2-oxoglutarate

  • NADPH

  • Bovine Serum Albumin (BSA)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, 0.1 mM FeSO4, 5 mM sodium ascorbate, 5 mM 2-oxoglutarate, 2 mM NADPH, and 0.2 mg/mL BSA.

  • Add the purified AtGA3ox1 enzyme to the reaction mixture.

  • Add the substrate, GA20, to a final concentration of 10 μM.

  • For inhibition assays, add the inhibitor (GA5 or its derivatives) at the desired concentration (e.g., 100 μM).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 5 minutes).

  • Stop the reaction, for example, by adding an organic solvent.

  • Analyze the reaction products to quantify the amount of GA1 produced. This is typically done using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the gibberellins.

  • For kinetic analysis (determining Km, Vmax, and Ki), vary the concentrations of the substrate (GA20) and the inhibitor (e.g., exo-16,17-dihydro GA5) and measure the initial reaction velocities. The data is then plotted using a Lineweaver-Burk plot to determine the mode of inhibition and the kinetic parameters[2].

Visualizations

Gibberellin Biosynthesis Pathway

The following diagram illustrates the late stages of the gibberellin biosynthesis pathway, highlighting the step catalyzed by GA3-oxidase and the point of inhibition by GA5 and its analogs.

Caption: Gibberellin biosynthesis pathway and the target of GA5 inhibition.

Experimental Workflow for Inhibition Analysis

The logical flow for validating the competitive inhibition of GA3-oxidase by this compound analogs is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_kinetics Kinetic Analysis Expression 1. Recombinant AtGA3ox1 Expression in E. coli Purification 2. Enzyme Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Assay_Setup 3. In Vitro Assay Setup (Substrate, Inhibitor, Cofactors) Purification->Assay_Setup Incubation 4. Enzymatic Reaction Assay_Setup->Incubation Analysis 5. Product Quantification (GC-MS) Incubation->Analysis Data_Collection 6. Vary Substrate & Inhibitor Concentrations Analysis->Data_Collection Plotting 7. Lineweaver-Burk Plot Data_Collection->Plotting Determination 8. Determine Km, Vmax, Ki & Mode of Inhibition Plotting->Determination Validation Validation of Competitive Inhibition Determination->Validation

Caption: Workflow for GA3ox competitive inhibition analysis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Gibberellin A5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Gibberellin A5 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial to avoid ingestion, inhalation, and contact with skin and eyes[1][2]. While not classified as a carcinogen, it may cause eye irritation[1][3][4].

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed[1].
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life[1].
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects[1].
Eye Irritation May cause serious eye irritation[3][4][5].

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound to prevent exposure. The recommended PPE is detailed below.

PPE ComponentSpecifications and Guidelines
Eye Protection Safety goggles with side-shields are required to protect against dust and splashes[1][6].
Hand Protection Wear protective gloves, such as neoprene or nitrile rubber gloves. Latex, leather, and fabric gloves do not offer adequate protection[1][7].
Body Protection An impervious, liquid-tight spray overall or laboratory coat should be worn[1][7]. For handling larger quantities or in case of potential splashing, a certified protective suit (e.g., EN ISO 27065) is recommended[8].
Respiratory Protection A suitable respirator is necessary, especially when handling the powder form, to avoid inhalation of dust[1][2][3]. Use in a well-ventilated area is crucial[1][2].
Foot Protection When handling larger quantities or in situations with a risk of spills, wear neoprene or nitrile rubber boots[7].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound, from preparation to use, is essential for safety.

  • Preparation :

    • Ensure the work area is clean, well-ventilated, and equipped with an accessible safety shower and eye wash station[1].

    • Gather all necessary materials, including this compound, solvents, and required PPE.

    • Review the Safety Data Sheet (SDS) before starting any procedure[1].

  • Handling the Powder :

    • Weigh the powdered this compound in a designated area, preferably within a chemical fume hood, to minimize dust generation and inhalation[2].

    • Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust clouds.

  • Dissolving the Compound :

    • When preparing solutions, add the solvent to the powdered this compound slowly to prevent splashing.

    • If using a flammable solvent, ensure there are no nearby ignition sources and work in a well-ventilated area or fume hood[5].

  • Application :

    • During application, avoid direct contact with the substance.

    • Do not eat, drink, or smoke in the handling area[1][3].

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling[1][5].

    • Clean all equipment used in the process.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to aquatic life.

Waste TypeDisposal Procedure
Unused this compound Dispose of contents/container to an approved waste disposal plant[1]. Do not allow the product to enter drains, water courses, or the soil[1].
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container for disposal as chemical waste[9].
Empty Containers Triple or pressure rinse containers before disposal. Add the rinsings to the spray tank. Do not dispose of undiluted chemicals on-site. Puncture and dispose of the container at an approved waste management facility[3][5].
Spills In case of a spill, wear full personal protective equipment. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, use dry clean-up procedures to avoid generating dust. Collect the spilled material and place it in a suitable container for disposal. Decontaminate the spill area with alcohol[1][2].

Experimental Workflow for Safe Handling

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Well-Ventilated Area gather_materials 2. Gather Materials & PPE prep_area->gather_materials review_sds 3. Review SDS gather_materials->review_sds weigh_powder 4. Weigh Powder in Fume Hood review_sds->weigh_powder dissolve 5. Dissolve Compound weigh_powder->dissolve application 6. Apply Solution dissolve->application wash_hands 7. Wash Hands & Exposed Skin application->wash_hands clean_equipment 8. Clean Equipment wash_hands->clean_equipment dispose_ppe 9. Dispose of PPE clean_equipment->dispose_ppe dispose_waste 10. Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: A flowchart illustrating the step-by-step process for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.